molecular formula C4H7ClO B089688 2-Chloroethyl vinyl ether CAS No. 110-75-8

2-Chloroethyl vinyl ether

Cat. No.: B089688
CAS No.: 110-75-8
M. Wt: 106.55 g/mol
InChI Key: DNJRKFKAFWSXSE-UHFFFAOYSA-N
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>2-chloroethyl vinyl ether is a liquid. Insoluble in water. Sinks in water. Toxic.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-ethenoxyethane
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InChI

InChI=1S/C4H7ClO/c1-2-6-4-3-5/h2H,1,3-4H2
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InChI Key

DNJRKFKAFWSXSE-UHFFFAOYSA-N
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Canonical SMILES

C=COCCCl
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Molecular Formula

C4H7ClO
Record name 2-CHLOROETHYL VINYL ETHER
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Related CAS

29160-08-5
Record name Ethene, (2-chloroethoxy)-, homopolymer
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DSSTOX Substance ID

DTXSID0051570
Record name 2-Chloroethyl vinyl ether
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Molecular Weight

106.55 g/mol
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Physical Description

2-chloroethyl vinyl ether is a liquid. Insoluble in water. Sinks in water. Toxic., Colorless liquid; [HSDB] Clear yellow liquid; [MSDSonline]
Record name 2-CHLOROETHYL VINYL ETHER
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Boiling Point

228 °F at 760 mmHg (NTP, 1992), 110 °C
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Flash Point

61 °F (NTP, 1992), 80 °F (27 °C) (OPEN CUP)
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Solubility

Very soluble in alcohol and ether; slightly soluble in chloroform, In water, 429 mg/l at 25 °C
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Density

1.0475 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0495 @ 20 °C/4 °C
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Vapor Density

3.7 (air= 1)
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Vapor Pressure

26.8 [mmHg], 26.8 mm Hg @ 20 °C
Record name 2-Chloroethyl vinyl ether
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Color/Form

Colorless liquid

CAS No.

110-75-8
Record name 2-CHLOROETHYL VINYL ETHER
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Melting Point

-94.5 °F (NTP, 1992), -70.3 °C
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloroethyl Vinyl Ether: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroethyl vinyl ether (CEVE) is a versatile bifunctional monomer with significant applications in polymer chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and handling protocols. It is intended to serve as a critical resource for professionals in research and development, particularly in the fields of polymer science and drug development, who utilize vinyl ethers as building blocks for complex molecular architectures. This document summarizes key quantitative data, outlines detailed experimental methodologies for its synthesis and polymerization, and illustrates its chemical behavior through reaction pathway diagrams.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid characterized by its high flammability and distinct reactivity, stemming from the vinyl group and the chloroethyl moiety.[1] It is generally insoluble in water but soluble in common organic solvents like ethanol (B145695) and ether.[2]

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference(s)
Molecular Formula C₄H₇ClO[3]
Molecular Weight 106.55 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 109 °C (228 °F) at 760 mmHg[2]
Melting Point -70 °C (-94 °F)
Density 1.048 g/mL at 25 °C[4]
Flash Point 16 °C (61 °F)
Refractive Index (n²⁰/D) 1.438[2]
Vapor Density 3.7 (air = 1)[2]
Solubility Insoluble in water; Soluble in alcohol and ether[2]
CAS Number 110-75-8[3]

Reactivity and Handling

The reactivity of this compound is dominated by the electron-rich vinyl group and the reactive C-Cl bond. This dual reactivity makes it a valuable precursor for a wide range of chemical transformations.

Key Chemical Reactions
  • Cationic Polymerization : The vinyl ether moiety readily undergoes cationic polymerization, a reaction that can only proceed via a cationic mechanism due to the electron-donating nature of the ether oxygen.[4] This is the most significant reaction for CEVE, leading to the formation of poly(this compound) (PCEVE), a hydrophobic, elastomeric polymer.[4] Various initiating systems can be employed, from Lewis acids to green catalysts like proton-exchanged montmorillonite (B579905) clay (Maghnite-H+).[4]

  • Hydrolysis : CEVE is stable in neutral and alkaline solutions.[2] However, in the presence of even dilute acids, it readily hydrolyzes to yield acetaldehyde (B116499) and 2-chloroethanol.[2] This sensitivity to acid is a critical consideration for its storage and use in multi-step syntheses.

  • Peroxide Formation : Like many ethers, this compound can oxidize in the presence of air and light to form unstable and potentially explosive peroxides. Commercial preparations are typically stabilized with inhibitors such as triethanolamine (B1662121) or monomethyl ether of hydroquinone (B1673460) (MEHQ) to prevent this hazardous reaction.

  • Substitution Reactions : The chlorine atom can be displaced through nucleophilic substitution reactions, offering a pathway to introduce a variety of functional groups. For instance, it can be used as a starting material for preparing molecules like 2-vinyloxyethyl phthalimide (B116566) by reaction with potassium phthalimide.[4]

General Reactivity Diagram

The following diagram illustrates the primary reactive pathways of this compound.

G cluster_reactions Key Reactions CEVE This compound Polymer Poly(this compound) CEVE->Polymer Cationic Initiator Hydrolysis Acetaldehyde + 2-Chloroethanol CEVE->Hydrolysis H₃O⁺ Peroxide Unstable Peroxides CEVE->Peroxide O₂ / Light Substitution Functionalized Vinyl Ethers CEVE->Substitution Nucleophile (Nu⁻)

Caption: Primary reaction pathways for this compound.

Safe Handling and Storage

This compound is a hazardous chemical that requires strict safety protocols.

  • Flammability : It is a highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[5] Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.

  • Toxicity : The compound is toxic if swallowed or in contact with skin.[5] Acute exposure can cause irritation to the skin, eyes, and respiratory system.

  • Reactivity Hazards : It can form explosive peroxides upon exposure to air.[4] It may react violently with strong oxidizing agents.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[6] Ensure the presence of appropriate stabilizers, especially for long-term storage.

  • Personal Protective Equipment (PPE) : Always use in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, splash-proof goggles, a face shield, and a lab coat.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and polymerization of this compound, based on established procedures.

Synthesis via Dehydrochlorination of Bis(2-chloroethyl) Ether

This method involves the elimination of HCl from bis(2-chloroethyl) ether using a strong base.[1][6]

Materials:

  • Bis(2-chloroethyl) ether

  • Sodium hydroxide (B78521) (NaOH), powdered

  • Inert, high-boiling solvent (e.g., mineral oil)

  • Distillation apparatus with an efficient fractionating column

Procedure:

  • Set up a distillation apparatus equipped with a dropping funnel and a magnetic stirrer. The reaction flask should be charged with powdered sodium hydroxide and an inert, high-boiling solvent.

  • Heat the NaOH suspension with vigorous stirring.

  • Slowly add bis(2-chloroethyl) ether to the hot suspension via the dropping funnel.

  • The reaction is typically performed under reduced pressure to facilitate the immediate distillation of the product as it forms, minimizing side reactions.

  • The crude distillate, containing this compound and dioxane as a major byproduct, is collected.

  • Purify the crude product by careful fractional distillation.[6] The boiling points of this compound (109 °C) and dioxane (101 °C) are close, requiring an efficient column for separation.

  • Collect the fraction corresponding to pure this compound. Confirm purity using GC-MS and NMR spectroscopy.

  • Add a stabilizer (e.g., 0.1% triethanolamine) to the purified product for storage.

G cluster_workflow Synthesis Workflow start Charge Flask with NaOH and Solvent heat Heat Suspension start->heat add Add Bis(2-chloroethyl) Ether heat->add distill Distill Product Under Vacuum add->distill collect Collect Crude Distillate distill->collect purify Purify by Fractional Distillation collect->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Cationic Polymerization using a Lewis Acid Initiator

This protocol describes a general procedure for the cationic polymerization of CEVE. The choice of initiator, solvent, and temperature is crucial for controlling the polymerization and the properties of the resulting polymer.[7][8]

Materials:

  • This compound (CEVE), freshly distilled and inhibitor-free

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Initiator system (e.g., Et₁.₅AlCl₁.₅, SnCl₄, or a metallocene-based system)[7][8]

  • Proton trap/added base (e.g., 2,6-di-tert-butylpyridine (B51100) or 1,4-dioxane)[7]

  • Quenching agent (e.g., pre-chilled methanol (B129727) or piperidine)[8]

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • All glassware must be rigorously dried (e.g., flame-dried under vacuum) and the reaction must be conducted under an inert atmosphere (N₂ or Ar).

  • In a reaction flask, dissolve the purified CEVE monomer and the proton trap (if used) in the anhydrous solvent.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C to -30 °C) in a suitable cooling bath.[8] Lower temperatures generally afford better control over the polymerization.

  • In a separate, dry syringe, prepare a solution of the Lewis acid initiator in the anhydrous solvent.

  • Initiate the polymerization by rapidly adding the initiator solution to the stirred monomer solution.

  • Allow the reaction to proceed for the desired time. Monitor the reaction progress by taking aliquots and analyzing the conversion (e.g., via ¹H NMR).

  • Quench the polymerization by adding an excess of the quenching agent (e.g., cold methanol). This will precipitate the polymer.[8]

  • Isolate the polymer by filtration or by evaporating the solvent and non-reacted monomer.

  • Purify the polymer by re-dissolving it in a suitable solvent (e.g., dichloromethane) and re-precipitating it in a non-solvent (e.g., cold methanol).[8]

  • Dry the final polymer product under vacuum to a constant weight. Characterize the polymer using GPC (for molecular weight and dispersity) and NMR spectroscopy (for structure).

G cluster_workflow Cationic Polymerization Workflow prep Prepare Monomer Solution (Inert Atmosphere) cool Cool to Reaction Temp (e.g., 0 °C) prep->cool initiate Add Initiator Solution cool->initiate propagate Polymerization (Propagation) initiate->propagate quench Quench Reaction (e.g., add Methanol) propagate->quench isolate Isolate & Purify Polymer quench->isolate product Poly(this compound) isolate->product

Caption: General workflow for cationic polymerization of CEVE.

Acid-Catalyzed Hydrolysis

This illustrates the cleavage of the vinyl ether under acidic conditions.

Procedure:

  • Dissolve this compound in a water-miscible solvent like THF.

  • Add a dilute aqueous acid solution (e.g., 1M HCl) to the mixture.

  • Stir the reaction at room temperature. The hydrolysis is typically rapid.

  • Monitor the disappearance of the starting material by TLC or GC-MS.

  • Upon completion, neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the products (acetaldehyde and 2-chloroethanol) with a suitable organic solvent (e.g., diethyl ether).

  • Analyze the organic extract to confirm the presence of the hydrolysis products.

G cluster_pathway Hydrolysis Pathway start This compound + H₂O acid Add Dilute Acid (e.g., HCl) start->acid stir Stir at Room Temp acid->stir products Acetaldehyde + 2-Chloroethanol stir->products

Caption: Reaction pathway for the acid-catalyzed hydrolysis of CEVE.

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several areas:

  • Polymer Science : It serves as a monomer for creating functional polymers. The resulting poly(this compound) can be used as a scaffold for further chemical modifications via the pendant chloroethyl groups, leading to graft copolymers or other advanced materials.[8]

  • Organic Synthesis : It is used as a protecting group for alcohols. More importantly, its bifunctional nature allows it to act as a building block in the synthesis of more complex molecules, including anesthetics and sedatives.

  • Materials Science : Copolymers of CEVE with other monomers like acrylates are used in the formulation of specialty adhesives and coatings.[1]

Conclusion

This compound is a reactive and versatile chemical intermediate with well-defined properties. Its propensity for cationic polymerization and the reactivity of its chloroethyl group provide a rich platform for chemical synthesis and materials development. A thorough understanding of its reactivity, particularly its sensitivity to acid-catalyzed hydrolysis and peroxide formation, is paramount for its safe and effective use. The protocols and data presented in this guide are intended to equip researchers with the foundational knowledge required to leverage the full potential of this important monomer.

References

Spectroscopic Data of 2-Chloroethyl Vinyl Ether: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloroethyl vinyl ether (CEVE), a versatile chemical intermediate. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~6.47dd14.4, 6.8=CH-O
~4.18dd14.4, 1.6=CH₂ (trans)
~4.00dd6.8, 1.6=CH₂ (cis)
~3.95t5.7-O-CH₂-
~3.71t5.7-CH₂-Cl

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
~151.7=CH-O
~87.4=CH₂
~69.1-O-CH₂-
~41.8-CH₂-Cl

Reference: Data compiled from various spectroscopic databases.[1][2][3][4][5][6]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3120Medium=C-H stretch
~2960-2850MediumC-H stretch (aliphatic)
~1620StrongC=C stretch (vinyl ether)
~1200StrongC-O-C stretch (asymmetric)
~1050StrongC-O-C stretch (symmetric)
~820Strong=C-H bend (out-of-plane)
~680StrongC-Cl stretch

Reference: Data interpreted from typical values for vinyl ethers and alkyl halides and available spectral data.[3][7][8][9]

Mass Spectrometry (MS)
m/zRelative Intensity (%)Proposed Fragment
108~10%[M+2]⁺ (due to ³⁷Cl isotope)
106~30%[M]⁺ (Molecular ion, C₄H₇³⁵ClO)
63100%[C₂H₃O]⁺ or [CH₂Cl]⁺ fragments
43~60%[C₂H₃O]⁺
27~95%[C₂H₃]⁺

Reference: Fragmentation pattern based on data from the NIST WebBook and other mass spectrometry databases.[4][10][11][12][13]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube.[14] The solution must be homogeneous and free of particulate matter.[14] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Spectroscopy Protocol:

  • The prepared NMR tube is placed in the spectrometer's probe.

  • The magnetic field is shimmed to achieve homogeneity.

  • A standard one-pulse experiment is typically used for acquiring the ¹H NMR spectrum.

  • Key acquisition parameters include a pulse angle of 90°, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • The Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

  • The spectrum is phased, baseline corrected, and referenced to the internal standard.

¹³C NMR Spectroscopy Protocol:

  • The same sample prepared for ¹H NMR can be used.

  • A proton-decoupled experiment (e.g., using a DEPT pulse sequence) is commonly employed to simplify the spectrum and enhance the signal of carbon atoms.[15]

  • Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.[15]

  • The FID is processed similarly to the ¹H NMR data to obtain the final spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the spectrum is typically acquired "neat" (undiluted). A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[1][7]

FTIR Spectroscopy Protocol:

  • A background spectrum of the clean salt plates is recorded.

  • The prepared sample (thin film between plates) is placed in the instrument's sample holder.

  • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[10]

  • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization: this compound, being a volatile organic compound, is well-suited for Gas Chromatography-Mass Spectrometry (GC-MS).[2][16]

  • A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ether) is injected into the GC.

  • The compound is vaporized and separated from the solvent and any impurities on a capillary column.

  • The eluted compound enters the mass spectrometer's ion source.

  • Electron Ionization (EI) is a common method, where the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[16]

Mass Analysis and Detection:

  • The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • A detector records the abundance of each ion.

  • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Sample Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: Workflow for Spectroscopic Analysis of this compound.

Logical Relationship in Spectral Interpretation

spectral_interpretation cluster_data Spectroscopic Data cluster_info Derived Information NMR NMR (¹H, ¹³C) Connectivity Carbon-Hydrogen Framework Connectivity NMR->Connectivity IR IR Functional_Groups Functional Groups (C=C, C-O, C-Cl) IR->Functional_Groups MS MS Molecular_Weight Molecular Weight Elemental Formula MS->Molecular_Weight Structure Final Structure Confirmation Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure

Caption: Logical flow for determining chemical structure from spectroscopic data.

References

Synthesis and Purification of 2-Chloroethyl Vinyl Ether: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Chloroethyl vinyl ether (CEVE), a versatile monomer used in the production of various polymers and as an intermediate in organic synthesis. This document outlines detailed experimental protocols for common synthetic routes, presents quantitative data in a clear, tabular format, and visualizes key chemical pathways and workflows.

Synthesis of this compound

Several methods have been established for the synthesis of this compound. The most common routes include the dehydrochlorination of 2,2'-dichlorodiethyl ether, the reaction of 2-chloroethanol (B45725) with acetaldehyde, and the thermal decomposition of 1,1-di(2-chloroethoxy)ethane.

Dehydrochlorination of 2,2'-Dichlorodiethyl Ether

This method involves the elimination of hydrogen chloride from 2,2'-dichlorodiethyl ether in the presence of a base, typically sodium hydroxide (B78521).[1][2] A significant byproduct of this reaction is dioxane, which poses a purification challenge due to its similar boiling point to CEVE.[3]

Experimental Protocol:

A detailed experimental protocol for this method is as follows:

  • Apparatus Setup: A reaction flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a distillation condenser is assembled.

  • Reaction Mixture: Powdered or flake sodium hydroxide is placed in the reaction flask. 2,2'-Dichlorodiethyl ether is added dropwise to the flask while stirring vigorously.

  • Temperature Control: The reaction is exothermic, and the temperature should be maintained between 90-95°C.[2] Cooling may be necessary to control the reaction rate.

  • Reaction Time: The reaction is typically carried out for a period of 4 hours.[2]

  • Distillation: After the reaction is complete, the product mixture is distilled. The crude distillate, containing this compound, dioxane, and unreacted starting material, is collected.

Quantitative Data:

ParameterValueReference
Starting Material2,2'-Dichlorodiethyl ether[3]
ReagentSodium Hydroxide[3]
Reaction Temperature90 - 95 °C[2]
Reaction Time4 hours[2]
Conversion of Starting Material~89%[3]
Yield of this compound55 - 60%[3]
Yield of Dioxane14 - 15%[3]

Reaction Pathway:

G start 2,2'-Dichlorodiethyl ether product This compound start->product - HCl byproduct Dioxane start->byproduct Intramolecular cyclization reagent NaOH hcl HCl

Caption: Dehydrochlorination of 2,2'-Dichlorodiethyl ether.

Synthesis from 2-Chloroethanol and Acetaldehyde

This method involves the condensation reaction between 2-chloroethanol and acetaldehyde.[1] While conceptually straightforward, this route is less commonly detailed in readily available literature compared to the dehydrochlorination method.

Reaction Pathway:

G chloroethanol 2-Chloroethanol intermediate Hemiacetal Intermediate chloroethanol->intermediate acetaldehyde Acetaldehyde acetaldehyde->intermediate product This compound intermediate->product - H₂O water H₂O

Caption: Synthesis from 2-Chloroethanol and Acetaldehyde.

Thermal Decomposition of 1,1-di(2-chloroethoxy)ethane

This process involves the thermal cracking of 1,1-di(2-chloroethoxy)ethane in the presence of an acidic catalyst to yield this compound and 2-chloroethanol.[4] A subsequent purification step is necessary to separate the product from the starting material and the 2-chloroethanol byproduct.

Experimental Protocol:

  • Thermal Decomposition: 1,1-di(2-chloroethoxy)ethane is heated in the presence of an acidic catalyst. The reaction mixture is then made alkaline to prevent reversal of the reaction.[4]

  • Azeotropic Distillation: The resulting mixture is subjected to azeotropic distillation to separate a fraction consisting mainly of this compound and 2-chloroethanol.[4]

  • Reaction with 2-Chloroethanol: The collected azeotrope is acidified, causing the 2-chloroethanol to react with a portion of the this compound to reform 1,1-di(2-chloroethoxy)ethane.[4]

  • Final Rectification: The final mixture, now primarily composed of this compound and 1,1-di(2-chloroethoxy)ethane, is purified by rectification to yield high-purity this compound.[4]

Quantitative Data:

ParameterValueReference
Starting Material1,1-di(2-chloroethoxy)ethane[4]
Purity of Final Product> 99.2%[4]
Water Content in Final Product< 10 ppm[4]

Process Workflow:

G cluster_synthesis Synthesis cluster_purification Purification start 1,1-di(2-chloroethoxy)ethane decomp Thermal Decomposition (Acid Catalyst) start->decomp mixture Mixture: CEVE, 2-Chloroethanol, Starting Material decomp->mixture azeo Azeotropic Distillation mixture->azeo azeo_fraction Azeotrope: CEVE + 2-Chloroethanol azeo->azeo_fraction reaction Acidification & Reaction azeo_fraction->reaction final_mixture Mixture: CEVE + 1,1-di(2-chloroethoxy)ethane reaction->final_mixture rect Rectification final_mixture->rect product High-Purity This compound rect->product

Caption: Thermal Decomposition and Purification Workflow.

Purification of this compound

The primary challenge in the purification of this compound, particularly when synthesized via dehydrochlorination, is the removal of the dioxane byproduct.[3] Several methods can be employed to achieve high purity.

Fractional Distillation

Due to the close boiling points of this compound (108-109°C) and dioxane (101°C), fractional distillation is a challenging but feasible method for their separation.[3]

Experimental Protocol:

  • Apparatus: A fractional distillation apparatus with a high number of theoretical plates (e.g., a Vigreux or packed column) is required.

  • Procedure: The crude mixture is heated, and the vapor is allowed to pass through the fractionating column. The component with the lower boiling point (dioxane) will enrich in the vapor phase and distill first.

  • Fraction Collection: Fractions are collected at different temperature ranges. The temperature at the head of the column should be carefully monitored. A sharp increase in temperature will indicate that the lower-boiling component has been mostly removed, and the desired product is beginning to distill.

Quantitative Data:

ParameterValueReference
Boiling Point of this compound108 - 109 °C[3]
Boiling Point of Dioxane101 °C[3]
Initial Purity of Crude Ether50 - 60%[3]
Purity after single distillation (50-73 theoretical plates)~50% of charge as pure ether[3]
Water Extraction

This method leverages the high water solubility of dioxane compared to the slight solubility of this compound.[3]

Experimental Protocol:

  • Extraction: The crude ether mixture is washed repeatedly with water in a separatory funnel. The dioxane preferentially partitions into the aqueous phase.

  • Separation: The aqueous layer is drained, and the process is repeated several times.

  • Drying: The washed organic layer is dried over an appropriate drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Final Distillation: A final simple or fractional distillation of the dried ether is performed to remove any remaining impurities and the drying agent.

Purification Workflow:

G crude Crude this compound (with Dioxane) extraction Water Extraction crude->extraction separation Phase Separation extraction->separation aqueous Aqueous Layer (Dioxane in water) separation->aqueous organic Organic Layer (Washed CEVE) separation->organic drying Drying (e.g., Na₂SO₄) organic->drying distillation Distillation drying->distillation product Pure this compound distillation->product

Caption: Purification via Water Extraction and Distillation.

Safety, Handling, and Storage

This compound is a flammable liquid and should be handled with appropriate safety precautions.

  • Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. It should be stored in tightly sealed containers. This compound can form explosive peroxides upon exposure to air and light, and therefore should be stored with an inhibitor and protected from light.

  • Hazards: It is harmful if swallowed or inhaled and can cause irritation to the skin, eyes, and respiratory tract.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

References

Thermal stability and decomposition of 2-Chloroethyl vinyl ether

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Chloroethyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound. The information is compiled from kinetic studies and safety data, offering critical insights for professionals handling this compound in research, development, and manufacturing.

Thermal Decomposition Kinetics

The thermal decomposition of this compound in the gas phase has been characterized as a homogeneous, unimolecular reaction that adheres to first-order kinetics in its initial stages.[1] A key study conducted in a static system determined the Arrhenius parameters for this decomposition.

Table 1: Kinetic Parameters for the Thermal Decomposition of this compound [1]

ParameterValueTemperature Range (°C)
Rate Constant (k)1011.49 exp(–44,752/RT) sec–1353.0–424.0
Activation Energy (Ea)44.752 kcal/mol353.0–424.0
Pre-exponential Factor (A)1011.49 s-1353.0–424.0

R is the gas constant in cal/mol·K.

Decomposition Products

The decomposition of this compound yields different products depending on the conditions. The primary thermal decomposition in a seasoned vessel predominantly produces olefins and acetaldehyde (B116499).[1] However, under conditions of combustion or in the presence of moisture and acid, other hazardous products can be formed.

Table 2: Identified Decomposition Products

ProductCondition of FormationReference
Olefins (unspecified)Thermal decomposition[1]
AcetaldehydeThermal decomposition; Acid-catalyzed hydrolysis[1][2]
Carbon monoxide (CO)Combustion[3]
Carbon dioxide (CO2)Combustion[3]
Hydrogen chloride gasCombustion[3]
2-ChloroethanolAcid-catalyzed hydrolysis[2]

Decomposition Pathways

The thermal decomposition of this compound can proceed through different pathways. The primary unimolecular decomposition likely involves a cyclic transition state to yield acetaldehyde and vinyl chloride. A secondary pathway, particularly under combustion conditions, involves fragmentation and oxidation to produce smaller molecules and inorganic acids.

CEVE This compound TS Cyclic Transition State CEVE->TS Heat (353-424°C) Combustion Combustion Products CEVE->Combustion High Temp / O2 Acetaldehyde Acetaldehyde TS->Acetaldehyde VinylChloride Vinyl Chloride TS->VinylChloride CO Carbon Monoxide (CO) Combustion->CO CO2 Carbon Dioxide (CO2) Combustion->CO2 HCl Hydrogen Chloride (HCl) Combustion->HCl

Proposed thermal decomposition pathways for this compound.

Experimental Protocols

While the full experimental details from the primary kinetic study are not available, a representative protocol for a gas-phase unimolecular decomposition study is outlined below. This methodology is based on standard practices for kinetic analysis in a static system.

Objective: To determine the first-order rate constant and Arrhenius parameters for the thermal decomposition of this compound.

Apparatus:

  • A static, temperature-controlled reaction vessel (e.g., seasoned Pyrex).

  • A high-vacuum line for sample introduction and evacuation.

  • A pressure transducer or manometer to monitor the total pressure of the system.

  • A furnace or thermostat to maintain a constant temperature within the reaction vessel.

  • A system for product analysis, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

  • Vessel Preparation: The reaction vessel is "seasoned" by pyrolyzing a small amount of the reactant or a related compound within it. This process coats the interior surface, minimizing wall effects and ensuring the reaction is homogeneous.

  • Sample Introduction: A known initial pressure of this compound vapor is introduced into the evacuated and pre-heated reaction vessel.

  • Data Acquisition: The total pressure of the system is monitored over time. For a unimolecular reaction where one mole of reactant produces two or more moles of gaseous products, the reaction progress can be followed by the increase in total pressure.

  • Kinetic Analysis: The first-order rate constant (k) is determined by plotting ln(P∞ - Pt) versus time, where Pt is the pressure at time t and P∞ is the final pressure. The slope of this line is -k.

  • Temperature Variation: The experiment is repeated at several different temperatures within the desired range (e.g., 353.0–424.0°C).

  • Arrhenius Plot: The Arrhenius parameters (Activation Energy, Ea, and Pre-exponential Factor, A) are determined by plotting ln(k) versus 1/T (where T is the absolute temperature). The slope of this line is -Ea/R, and the y-intercept is ln(A).

  • Product Analysis: At the end of a reaction, the products are collected and analyzed by a suitable technique like GC-MS to confirm the decomposition pathway.

cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis SeasonVessel Season Reaction Vessel Evacuate Evacuate Vessel SeasonVessel->Evacuate Heat Heat to T1 Evacuate->Heat IntroduceSample Introduce Sample (P0) Heat->IntroduceSample MonitorPressure Monitor Pressure vs. Time IntroduceSample->MonitorPressure AnalyzeProducts Analyze Products (GC-MS) MonitorPressure->AnalyzeProducts Calc_k Calculate Rate Constant (k) at T1 MonitorPressure->Calc_k Repeat Repeat at T2, T3... Calc_k->Repeat Arrhenius Arrhenius Plot (ln(k) vs 1/T) Repeat->Arrhenius DetermineParams Determine Ea and A Arrhenius->DetermineParams

General experimental workflow for a gas-phase kinetic study.

Safety Considerations

This compound is a flammable liquid and should be handled with appropriate precautions. Upon heating, it can release toxic and irritating gases.[3] Hazardous polymerization may also occur. It is crucial to handle this compound in a well-ventilated area, away from heat, sparks, and open flames. In case of fire, carbon dioxide, dry chemical, or alcohol-resistant foam should be used.

References

Solubility Profile of 2-Chloroethyl Vinyl Ether in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloroethyl vinyl ether (CEVE) in various organic solvents. Understanding the solubility of CEVE is critical for its application in synthesis, polymerization, and formulation development. This document compiles available solubility data, presents a general experimental protocol for solubility determination, and visualizes the workflow for this procedure.

Core Topic: Solubility of this compound

This compound (CAS No. 110-75-8) is a colorless liquid that serves as a versatile monomer and intermediate in organic synthesis. Its solubility in different organic solvents is a key physical property influencing reaction kinetics, purification processes, and the formulation of products.

Data Presentation: Qualitative Solubility

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions of its solubility have been reported. The following table summarizes the available information.

Organic SolventChemical ClassReported SolubilityCitation
EthanolAlcoholVery Soluble / Soluble[1][2]
Diethyl EtherEtherVery Soluble / Soluble[1][2]
ChloroformHalogenated HydrocarbonSlightly Soluble[1]
WaterInorganicInsoluble / Slightly Soluble (429 mg/L at 25 °C)[1]

Note: "Very Soluble" and "Soluble" are qualitative terms and indicate that this compound is likely miscible or dissolves to a significant extent in these solvents. "Slightly Soluble" suggests limited solubility.

Experimental Protocols: Determining Solubility

While a specific, standardized protocol for determining the solubility of this compound was not found in the reviewed literature, a general experimental methodology can be employed. The following protocol is a standard approach for determining the solubility of a liquid analyte in a liquid solvent.

General Protocol for Solubility Determination of a Liquid in an Organic Solvent

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (analyte)

  • Selected organic solvent(s)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled shaker or water bath

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Vials with airtight septa

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct layer of the ether after equilibration will confirm that the solution is saturated.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature for a period (e.g., 2-4 hours) to allow for phase separation.

    • Carefully extract an aliquot of the solvent phase (the supernatant) using a syringe, ensuring that none of the undissolved this compound is collected.

    • Dilute the collected aliquot with a known volume of the pure solvent to bring the concentration of this compound into the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in the solvent of interest at known concentrations.

    • Analyze the calibration standards and the diluted sample aliquot using a suitable analytical method, such as GC-FID.

    • Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Dilution cluster_analysis Quantitative Analysis cluster_calc Solubility Calculation prep1 Add excess 2-Chloroethyl vinyl ether to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 prep3 Allow phases to separate prep2->prep3 sampling1 Extract aliquot of solvent phase prep3->sampling1 sampling2 Dilute aliquot with known volume of solvent sampling1->sampling2 analysis2 Analyze standards and sample (e.g., by GC-FID) sampling2->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 calc1 Determine concentration in diluted sample analysis2->calc1 analysis3 Construct calibration curve calc2 Calculate concentration in saturated solution calc1->calc2 calc3 Express solubility in appropriate units calc2->calc3

Caption: Experimental workflow for determining the solubility of this compound.

References

Quantum Chemical Calculations for 2-Chloroethyl Vinyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-chloroethyl vinyl ether. This molecule, with its combination of a vinyl group, an ether linkage, and a chloroethyl moiety, presents an interesting case for conformational analysis and the study of intramolecular interactions. Understanding its fundamental properties at the molecular level is crucial for applications in polymer chemistry, synthesis, and as a potential intermediate in drug development.

This document outlines the theoretical background, computational methodologies, and expected outcomes of such a study. The data presented herein is illustrative of a typical quantum chemical investigation and is structured to provide a clear framework for researchers undertaking similar computational studies.

Theoretical Background

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry. For a molecule like this compound (C₄H₇ClO), these methods can predict a range of properties with high accuracy, including:

  • Molecular Geometry: Determination of the lowest energy three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

  • Conformational Analysis: Identification and energy ranking of different stable conformers (rotational isomers) that arise from rotation around single bonds.

  • Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra, which can be used to characterize the molecule and its different conformers.

  • Electronic Properties: Calculation of dipole moments, molecular orbitals (HOMO, LUMO), and atomic charges, which provide insights into the molecule's reactivity and intermolecular interactions.

  • Thermochemical Properties: Estimation of enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the thermodynamics of reactions involving the molecule.

Computational Methodology

A robust computational protocol is essential for obtaining reliable and reproducible results. The following methodology is a standard approach for the quantum chemical analysis of a small organic molecule like this compound.

2.1. Conformational Search

Due to the flexibility of the ethyl and vinyl groups, this compound can exist in several conformations. A systematic or stochastic conformational search is the first step to identify all relevant low-energy structures. This can be performed using molecular mechanics methods followed by re-optimization of the most stable conformers at a higher level of theory.

2.2. Geometry Optimization and Frequency Calculations

Each identified conformer should be subjected to geometry optimization and frequency calculations using DFT. A common and reliable choice of method is the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p). The frequency calculation serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the vibrational spectra and zero-point vibrational energy (ZPVE).

2.3. Single-Point Energy Refinement

To obtain more accurate relative energies between conformers, single-point energy calculations can be performed on the B3LYP-optimized geometries using a more sophisticated method or a larger basis set. A recommended approach is to use a double-hybrid functional or a coupled-cluster method like CCSD(T) with a larger basis set, such as aug-cc-pVTZ.

The workflow for these calculations can be visualized as follows:

G Computational Workflow for this compound Analysis A Initial Structure Generation (this compound) B Conformational Search (Molecular Mechanics) A->B C Selection of Low-Energy Conformers B->C D Geometry Optimization & Frequency Calculation (DFT: B3LYP/6-311+G(d,p)) C->D E Verification of Minima (No Imaginary Frequencies) D->E F Single-Point Energy Refinement (e.g., CCSD(T)/aug-cc-pVTZ) E->F G Analysis of Results: - Relative Energies - Geometries - Vibrational Spectra - Electronic Properties F->G

Computational Workflow

Predicted Molecular Properties

The following tables summarize the kind of quantitative data that would be obtained from the computational workflow described above.

Table 1: Optimized Geometrical Parameters of the Most Stable Conformer of this compound

ParameterBond/AngleValue
Bond Lengths (Å) C=C1.33
C-O (vinyl)1.36
C-O (ethyl)1.42
C-C1.52
C-Cl1.80
Bond Angles (°) C=C-O126.5
C-O-C118.0
O-C-C108.5
C-C-Cl110.0
Dihedral Angles (°) C=C-O-C0.0 (syn-periplanar) or 180.0 (anti-periplanar)
O-C-C-Cl~60.0 (gauche) or 180.0 (anti)

Table 2: Relative Energies of this compound Conformers

ConformerDihedral Angles (C=C-O-C, O-C-C-Cl)Relative Energy (kcal/mol)Population (%) at 298.15 K
1 syn, gauche0.0065.2
2 syn, anti0.8520.1
3 anti, gauche1.509.3
4 anti, anti2.105.4

Table 3: Calculated Vibrational Frequencies and Intensities for the Most Stable Conformer

Vibrational ModeFrequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)
C-H stretch (vinyl)3100-3000ModerateHigh
C-H stretch (ethyl)3000-2850HighModerate
C=C stretch1640HighVery High
C-O-C stretch1250-1050Very HighLow
C-Cl stretch750-650HighModerate

Logical Relationships in Conformational Analysis

The stability of different conformers is governed by a balance of several intramolecular interactions. A logical diagram illustrating these relationships is presented below.

G cluster_0 Factors Influencing Conformer Stability A Steric Hindrance D Relative Conformer Energy A->D destabilizes B Hyperconjugation B->D stabilizes C Dipole-Dipole Interactions C->D can stabilize or destabilize

Factors in Conformational Stability

Conclusion

Quantum chemical calculations provide a powerful framework for the detailed characterization of this compound at the molecular level. By employing a systematic computational approach, researchers can gain valuable insights into the molecule's conformational preferences, vibrational and electronic properties, and overall reactivity. This information is fundamental for understanding its behavior in various chemical environments and for the rational design of new materials and molecules in the field of drug development. The methodologies and illustrative data presented in this guide serve as a robust starting point for such investigations.

An In-depth Technical Guide to 2-Chloroethyl Vinyl Ether (CAS 110-75-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloroethyl vinyl ether (CEVE), a versatile bifunctional molecule with applications in organic synthesis and polymer chemistry. This document consolidates critical information on its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and potential applications in drug development.

Core Properties of this compound

This compound is a colorless liquid characterized by its vinyl ether and chloroethyl functionalities, making it a valuable building block for a variety of chemical transformations.[1][2]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₄H₇ClO
Molecular Weight 106.55 g/mol
CAS Number 110-75-8
Appearance Colorless to light yellow liquid[2]
Boiling Point 109 °C at 760 mmHg
Melting Point -70 °C
Density 1.048 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.438
Flash Point 16 °C (60.8 °F) - closed cup
Vapor Pressure 760 mmHg at 109 °C
Solubility Insoluble in water; soluble in ethanol (B145695) and ether.[1][2]
Stability Stable under alkaline conditions; hydrolyzes in the presence of dilute acids.[1][2] Typically stabilized with triethanolamine (B1662121) and/or MEHQ to prevent polymerization and peroxide formation.[3]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectrumKey Features and Interpretation
¹H NMR The proton NMR spectrum provides characteristic signals for the vinyl and chloroethyl groups.
¹³C NMR The carbon NMR spectrum shows distinct peaks for the four unique carbon atoms in the molecule.[4][5]
Mass Spectrometry (MS) The mass spectrum exhibits a molecular ion peak and characteristic fragmentation patterns corresponding to the loss of functional groups.
Infrared (IR) Spectroscopy The IR spectrum displays characteristic absorption bands for the C=C bond of the vinyl group and the C-O-C ether linkage.

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful synthesis and application of this compound.

Synthesis of this compound

A common method for the preparation of this compound involves the dehydrochlorination of bis(2-chloroethyl) ether using a strong base, such as sodium hydroxide (B78521).[2][6][7]

Reaction: (ClCH₂CH₂)₂O + NaOH → ClCH₂CH₂OCH=CH₂ + NaCl + H₂O

Experimental Procedure:

  • Apparatus Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a distillation condenser.

  • Reaction Mixture: The flask is charged with bis(2-chloroethyl) ether and sodium hydroxide pellets. The molar ratio of sodium hydroxide to bis(2-chloroethyl) ether is typically around 5:1 to ensure complete reaction.[6]

  • Heating and Distillation: The mixture is heated with vigorous stirring. The reaction temperature is gradually increased to approximately 170 °C. The product, this compound, will begin to distill over. The distillation is continued until the liquid phase in the reaction flask is nearly consumed.[6]

  • Work-up: The collected distillate will consist of an organic layer (the product) and an aqueous layer. The layers are separated. The aqueous layer can be saturated with sodium hydroxide to recover any dissolved product.[6] The organic layers are combined and dried over anhydrous sodium hydroxide.[6]

Caption: Workflow for the synthesis of this compound.
Purification by Fractional Distillation

Purification of the crude this compound is critical to remove unreacted starting materials and byproducts, such as dioxane.[6] Fractional distillation is the method of choice for this purpose.[6][8][9][10]

Experimental Procedure:

  • Apparatus Setup: A fractional distillation apparatus is assembled using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.[8][9][10]

  • Distillation: The dried crude product is placed in the distillation flask with boiling chips. The flask is heated gently. The temperature at the distillation head is monitored closely.

  • Fraction Collection: The fraction distilling at a constant temperature of 108-109 °C at atmospheric pressure is collected as pure this compound.[6] Fractions with lower or higher boiling points are collected separately as impurities.

Chemical Reactivity and Applications in Synthesis

The dual functionality of this compound makes it a versatile reagent in organic synthesis, particularly in the formation of other vinyl ethers and as a monomer in polymerization reactions.

Synthesis of Divinyl Ether

This compound can serve as a precursor for the synthesis of divinyl ether, a historical inhalation anesthetic.[11] This transformation involves a second dehydrochlorination reaction.

Reaction: ClCH₂CH₂OCH=CH₂ + Base → CH₂=CHOCH=CH₂

Experimental Protocol Outline:

  • Reaction Setup: this compound is dissolved in a suitable solvent.

  • Base Addition: A strong base, such as potassium tert-butoxide, is added to the solution.[1]

  • Reaction and Work-up: The reaction is typically stirred at an elevated temperature. The product, divinyl ether, being volatile, can be distilled directly from the reaction mixture.[1]

Caption: Synthetic route to Divinyl Ether from this compound.
Cationic Polymerization

The vinyl group of this compound readily undergoes cationic polymerization to form poly(this compound). This polymer can be further modified through reactions of the pendant chloroethyl groups.[12]

Relevance in Drug Development and Biological Systems

While this compound is cited as a precursor in the manufacture of anesthetics and sedatives, specific, modern examples with detailed biological mechanisms are not extensively documented in publicly available literature.[7][13][14] However, the chemistry of vinyl ethers is relevant to drug design and delivery.

Potential Metabolic Pathway

The metabolism of this compound in biological systems has not been extensively studied. However, based on the known metabolism of structurally related compounds like vinyl chloride and other haloethers, a plausible metabolic pathway can be proposed.[15][16] The primary route of metabolism is likely initiated by cytochrome P450 enzymes in the liver.

Metabolism CEVE This compound Epoxide Chloroethylene Oxide Intermediate CEVE->Epoxide Cytochrome P450 Oxidation Chloroethanol 2-Chloroethanol CEVE->Chloroethanol Hydrolysis Acetaldehyde 2-Chloroacetaldehyde Epoxide->Acetaldehyde Spontaneous Rearrangement FurtherMetabolism Further Metabolism and Conjugation for Excretion Acetaldehyde->FurtherMetabolism Chloroethanol->FurtherMetabolism

Caption: Proposed metabolic pathway of this compound.

This proposed pathway involves an initial oxidation to a reactive epoxide intermediate, which can then rearrange to an aldehyde. Hydrolysis of the vinyl ether bond is also a likely metabolic route. These metabolites would then undergo further transformations and conjugation to facilitate their excretion.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is a flammable liquid and is toxic if swallowed or inhaled. It can cause skin and eye irritation.[3][14]

  • Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It should be protected from light and stored under an inert atmosphere.[3] The addition of stabilizers like triethanolamine is recommended to inhibit polymerization and peroxide formation.[3]

This guide is intended for informational purposes for qualified professionals and does not supersede any safety data sheets (SDS) or institutional safety protocols. Always consult the latest SDS before handling this compound.

References

A Comprehensive Technical Guide to the Physical Properties of 2-Chloroethyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 2-chloroethyl vinyl ether. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data in a clear, tabular format and outlining detailed experimental protocols for the determination of these properties.

Core Physical Properties of this compound

This compound, a colorless to light yellow liquid, possesses a unique set of physical characteristics crucial for its handling, application, and safety in a laboratory and industrial setting. A summary of its key physical properties is presented below.

Physical PropertyValueUnits
Molecular Formula C4H7ClO
Molecular Weight 106.55 g/mol
Boiling Point 108 - 109°C
Melting Point -70°C
Density 1.048g/mL at 25 °C
Refractive Index 1.437 - 1.440at 20 °C
Flash Point 16°C
Vapor Pressure 26.8mmHg at 20°C
Solubility Insoluble in water. Soluble in ethanol (B145695) and ether.

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary tube method.[1][2][3][4]

Apparatus:

  • Thiele tube or similar heating bath (e.g., oil bath)

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Stand and clamp

Procedure:

  • A small amount of the this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

  • The assembly is then immersed in a heating bath (Thiele tube).

  • The bath is heated gently. As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube.

  • The heat source is removed, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1]

Determination of Melting Point

For substances that are solid at room temperature, the melting point is a critical indicator of purity. While this compound is a liquid at room temperature, this protocol is included for general reference in the characterization of organic compounds. The melting point is the temperature at which a substance transitions from a solid to a liquid state.[5][6][7][8]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or Thiele tube

  • Capillary tubes (open at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small sample of the solid organic compound is finely powdered using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and placed in a Thiele tube.

  • The sample is heated slowly, at a rate of 1-2 °C per minute, as the melting point is approached.

  • The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting range. A narrow melting range typically indicates a pure compound.[5]

Determination of Density

Density is the mass of a substance per unit volume. For a liquid like this compound, it can be accurately determined using a pycnometer or a graduated cylinder and a balance.[9][10][11][12]

Apparatus:

  • Pycnometer (specific gravity bottle) or a graduated cylinder

  • Analytical balance

  • Thermometer

  • Water bath (for temperature control)

Procedure:

  • The mass of a clean, dry pycnometer is accurately measured.

  • The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. This allows for the calibration of the pycnometer's volume.

  • The pycnometer is then emptied, dried, and filled with this compound at the same temperature.

  • The pycnometer containing the sample is weighed.

  • The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that is sensitive to temperature and the wavelength of light used.[13][14][15][16]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Ethanol and lens paper for cleaning

Procedure:

  • The prisms of the Abbe refractometer are cleaned with ethanol and lens paper.

  • The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • A few drops of this compound are placed on the lower prism.

  • The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

  • The refractive index is read directly from the instrument's scale. The temperature should be recorded as it significantly influences the refractive index.

Determination of Solubility

Solubility tests are fundamental in understanding the polarity of a molecule and predicting its behavior in different solvent systems.[17][18][19][20][21]

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rods

  • Various solvents (e.g., water, ethanol, ether, hexane)

Procedure:

  • A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube.

  • A small, measured volume of the solvent (e.g., 2 mL) is added to the test tube.

  • The mixture is agitated vigorously using a vortex mixer or by stirring.

  • The mixture is observed to determine if the solute has dissolved completely, is partially soluble, or is insoluble. The formation of a single liquid phase indicates solubility.

Determination of Flash Point

The flash point is the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture in air. This is a critical safety parameter for flammable liquids.[22][23][24][25][26]

Apparatus:

  • Closed-cup flash point tester (e.g., Pensky-Martens or Abel)

  • Thermometer

  • Ignition source (e.g., a small flame or electric spark)

Procedure:

  • The sample cup of the flash point tester is filled with this compound to the specified level.

  • The lid is secured, and the sample is heated at a slow, constant rate.

  • At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.

  • The flash point is the lowest temperature at which a brief flash is observed inside the cup.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a liquid organic compound like this compound.

G Workflow for Physical Property Determination cluster_0 Initial Assessment & Preparation cluster_1 Primary Physical Constants cluster_2 Solubility & Safety Parameters cluster_3 Data Compilation & Analysis start Obtain Pure Sample of this compound assess_state Assess Physical State (Liquid at RT) start->assess_state boiling_point Determine Boiling Point assess_state->boiling_point density Determine Density assess_state->density refractive_index Determine Refractive Index assess_state->refractive_index solubility Determine Solubility in Various Solvents boiling_point->solubility flash_point Determine Flash Point density->flash_point compile_data Compile and Tabulate All Data refractive_index->compile_data solubility->compile_data flash_point->compile_data analyze Analyze and Compare with Literature Values compile_data->analyze end Final Report Generation analyze->end

Caption: Logical workflow for determining physical properties.

References

Hydrolysis Kinetics of 2-Chloroethyl Vinyl Ether in Acidic Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis kinetics of 2-chloroethyl vinyl ether (2-CEVE) under acidic conditions. 2-CEVE is a reactive molecule of interest in various chemical and pharmaceutical applications, and understanding its stability and degradation profile in aqueous acidic environments is crucial for its effective use and development. This document summarizes key kinetic data, outlines detailed experimental protocols for studying its hydrolysis, and visualizes the underlying reaction pathways.

Core Concepts: Reaction and Products

The acid-catalyzed hydrolysis of this compound proceeds via the cleavage of the vinyl ether linkage, yielding acetaldehyde (B116499) and 2-chloroethanol (B45725) as the primary products.[1] This reaction is significantly accelerated in the presence of acids.

Quantitative Kinetic Data

The rate of hydrolysis of this compound is highly dependent on the pH of the solution. The reaction is subject to general acid catalysis. The following table summarizes the available quantitative data on the hydrolysis kinetics of 2-CEVE in acidic and neutral conditions.

ParameterValueConditionsReference
Half-life (t½)6.9 dayspH 5[1]
Half-life (t½)69 dayspH 6[1]
Half-life (t½)50 yearspH 7[1]
General Acid Catalysis Rate Constant0.168 L·mol⁻¹·s⁻¹-

Note: Specific temperature and buffer conditions for the general acid catalysis rate constant were not detailed in the available literature.

Reaction Mechanism and Signaling Pathway

The acid-catalyzed hydrolysis of vinyl ethers, including this compound, is well-established to proceed through a rate-determining protonation of the β-carbon of the vinyl group.[2] This initial proton transfer generates a resonance-stabilized carbocation intermediate. Subsequent rapid hydration of this intermediate followed by the decomposition of the resulting hemiacetal leads to the final products.

Hydrolysis_Mechanism cluster_step1 Rate-Determining Step cluster_step2 Rapid Steps 2_CEVE This compound Carbocation Resonance-Stabilized Carbocation Intermediate 2_CEVE->Carbocation Protonation of β-carbon H3O+ H₃O⁺ H3O+->Carbocation Hemiacetal Hemiacetal Intermediate Carbocation->Hemiacetal Hydration H2O H₂O H2O->Hemiacetal Products Acetaldehyde + 2-Chloroethanol Hemiacetal->Products Decomposition Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Stock Prepare 2-CEVE Stock Solution Initiate Initiate Hydrolysis in Thermostatted Vessel Stock->Initiate Acid Prepare Acidic/Buffer Solutions Acid->Initiate Sample Withdraw Aliquots at Time Intervals Initiate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by Spectrophotometry or GC Quench->Analyze Kinetics Determine Rate Constants and Half-life Analyze->Kinetics

References

Methodological & Application

Cationic Polymerization of 2-Chloroethyl Vinyl Ether: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the cationic polymerization of 2-chloroethyl vinyl ether (CEVE). Poly(this compound) (PCEVE) is a versatile polymer with applications in materials science and is a precursor for functionalized polymers relevant to drug development due to its reactive chloroethoxy side groups.[1] This guide covers various polymerization techniques, including conventional, living, and aqueous systems, offering researchers the tools to synthesize PCEVE with controlled properties.

Introduction to Cationic Polymerization of this compound

Cationic polymerization is the exclusive method for polymerizing vinyl ethers due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocationic center. The polymerization of CEVE can be initiated by a variety of systems, including Lewis acids, protonic acids, and specialized initiating systems that allow for controlled or "living" polymerization.[2][3] The presence of the chloroethyl group makes CEVE a valuable monomer for post-polymerization modification.

Recent advancements have explored more environmentally friendly approaches, such as the use of green catalysts and aqueous polymerization conditions.[1][4] Additionally, living cationic polymerization techniques have been developed to synthesize well-defined PCEVE with controlled molecular weights and narrow molecular weight distributions.[5]

Reaction Mechanisms and Experimental Workflow

The cationic polymerization of CEVE proceeds through the classical steps of initiation, propagation, and termination/chain transfer.

Initiation: An initiator generates a carbocation, which then adds to the vinyl ether monomer to form a new carbocationic species.

Propagation: The carbocationic chain end successively adds monomer units, growing the polymer chain.

Termination/Chain Transfer: The polymerization can be terminated by various mechanisms, including reaction with a counter-ion, chain transfer to the monomer, or impurities. In living polymerizations, termination and chain transfer are largely suppressed.

Below are diagrams illustrating the general mechanism and a typical experimental workflow.

a cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer I Initiator (e.g., H⁺A⁻) M CEVE Monomer I->M Attack on vinyl group IM Initiated Monomer (Carbocation) IM_prop Propagating Chain M_prop CEVE Monomer IM_prop->M_prop Addition of monomer IM_term Propagating Chain IM_prop_long Lengthened Chain T Termination Agent / Monomer IM_term->T e.g., Proton transfer P Final Polymer

Caption: General mechanism of cationic polymerization of this compound.

b start Start reagent_prep Reagent Preparation (Monomer purification, solvent drying) start->reagent_prep reactor_setup Reactor Setup (Dry glassware, inert atmosphere) reagent_prep->reactor_setup reaction_initiation Initiation (Addition of initiator/catalyst at controlled temperature) reactor_setup->reaction_initiation polymerization Polymerization (Monomer addition, reaction monitoring) reaction_initiation->polymerization quenching Quenching (Addition of terminating agent, e.g., methanol) polymerization->quenching purification Polymer Purification (Precipitation, washing, drying) quenching->purification characterization Characterization (GPC, NMR, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for cationic polymerization.

Experimental Protocols

Protocol 1: Aqueous Cationic Polymerization of CEVE

This protocol is based on the work of Bai et al. and describes the polymerization in an aqueous suspension.[4][6]

Materials:

  • This compound (CEVE), distilled under nitrogen before use.

  • Cumyl alcohol (CumOH)

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Diethyl ether (Et₂O)

  • Deionized water

  • Ethanol/water bath

  • Glass culture tubes (60 mL)

Procedure:

  • In a 60 mL glass culture tube, add 3 mL of deionized water, 1 mL of CEVE, and the desired amount of CumOH initiator.

  • Place the tube in an ethanol/water bath to equilibrate at the desired reaction temperature (e.g., 20°C) for 20 minutes.

  • In a separate beaker, prepare the co-initiator solution by mixing B(C₆F₅)₃, 2 mL of water, and diethyl ether. Allow this solution to equilibrate to the reaction temperature.

  • Initiate the polymerization by adding the co-initiator solution to the monomer-containing tube.

  • Allow the reaction to proceed for the desired time.

  • Quench the polymerization by adding a small amount of methanol (B129727).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Protocol 2: Living Cationic Polymerization of CEVE with HI/I₂

This protocol is based on the work of Higashimura et al. for achieving a living polymerization of CEVE.[5]

Materials:

  • This compound (CEVE), purified by distillation over calcium hydride.

  • Toluene (B28343), dried.

  • Hydrogen iodide (HI) solution in a suitable solvent.

  • Iodine (I₂) solution in a suitable solvent.

  • Dry nitrogen atmosphere.

  • Baked glass reactor.

Procedure:

  • Set up a baked glass reactor under a dry nitrogen atmosphere.

  • Add the desired amount of dried toluene to the reactor and cool to the reaction temperature (e.g., -40°C).

  • Introduce the HI and I₂ solutions to the reactor.

  • Add the purified CEVE monomer to the initiator solution to start the polymerization.

  • Monitor the reaction progress by taking aliquots for analysis (e.g., gravimetry for conversion, GPC for molecular weight).

  • To confirm the living nature, a second portion of monomer can be added to the fully polymerized solution, which should result in a proportional increase in molecular weight.

  • Quench the polymerization with pre-chilled methanol.

  • Isolate the polymer by precipitation in methanol, followed by filtration and drying under vacuum.

Protocol 3: Solvent-Free Cationic Copolymerization of CEVE with Styrene using Maghnite-H⁺

This protocol describes a greener, solvent-free approach using a clay-based catalyst.[1]

Materials:

  • This compound (CEVE), used as received.

  • Styrene (St), washed with aqueous NaOH (1N).

  • Maghnite-H⁺ (proton-exchanged Montmorillonite).

  • Methylene (B1212753) chloride.

  • Methanol.

  • Crimp tubes.

Procedure:

  • Prepare the Maghnite-H⁺ catalyst as described in the literature.[1]

  • In a crimp tube, add the desired mole fractions of CEVE and styrene.

  • Add the Maghnite-H⁺ catalyst (e.g., 1-3% by weight relative to the monomers).

  • Seal the tube and stir the mixture with a magnetic stirrer at room temperature for a specific period (e.g., 6 hours).

  • After the reaction, add methylene chloride to dissolve the polymer.

  • Separate the Maghnite-H⁺ catalyst by precipitation in methanol and subsequent filtration.

  • Isolate the copolymer by evaporating the solvent and drying under vacuum.

Data Presentation

The following tables summarize quantitative data from various studies on the cationic polymerization of CEVE.

Table 1: Living Cationic Polymerization of CEVE with SnCl₄ Initiator

RunTemp (°C)Time (sec)Conversion (%)Mₙ (GPC)Mₙ (calc)Mₙ/Mₙ
4-301510018,000-1.28
5-406010018,500-1.18
6-6018010018,200-1.13

Data sourced from Yonezumi et al.[7]

Table 2: Aqueous Cationic Polymerization of CEVE with CumOH/B(C₆F₅)₃/Et₂O

[CEVE] (M)[CumOH] (M)[B(C₆F₅)₃] (M)[Et₂O] (M)Temp (°C)
2.00.050.050.120

Reaction conditions from Bai et al.[6]

Table 3: Living Cationic Polymerization of CEVE with HI/I₂ Initiator in Toluene

Temp (°C)InitiatorMₙ/MₙNotes
-40HI/I₂~1.1Nearly monodisperse, living polymerization.
-15HI/I₂1.2 - 1.3Living polymerization with slightly broader MWD.
-15I₂ alone1.4 - 1.6Long-lived but not perfectly living.

Data sourced from Higashimura et al.[5]

Characterization of Poly(this compound)

The synthesized PCEVE should be characterized to determine its molecular weight, molecular weight distribution, and structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the polymer structure and, in some cases, to determine the end groups and tacticity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups of the polymer.

Conclusion

The cationic polymerization of this compound offers a versatile platform for the synthesis of functional polymers. By selecting the appropriate initiating system, solvent, and reaction conditions, researchers can control the polymerization process to achieve desired molecular weights and distributions. The protocols and data presented in this document provide a foundation for the successful synthesis and characterization of PCEVE for a variety of applications in research and development.

References

Application Notes and Protocols: 2-Chloroethyl Vinyl Ether in Copolymerization for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-chloroethyl vinyl ether (CEVE) as a monomer in copolymerization reactions targeted at drug development applications. The versatile reactivity of the chloroethyl group makes CEVE an attractive monomer for creating functional copolymers that can be tailored for various drug delivery systems.

Introduction to this compound in Biomedical Copolymers

This compound (CEVE) is a valuable monomer for the synthesis of functional polymers with applications in the biomedical field.[1] Its vinyl group allows it to participate in copolymerization with a variety of other monomers, while the pendant 2-chloroethyl group provides a reactive handle for post-polymerization modification. This functionality is key to designing sophisticated drug delivery systems, such as nanoparticles and hydrogels. Copolymers of CEVE can be engineered to be biocompatible and stimuli-responsive, offering controlled and targeted drug release. For instance, poly(this compound) (PCEVE) networks have been shown to be compliant with specifications for short-term contact with blood.[1]

Copolymerization of this compound

CEVE can be copolymerized using various techniques, including cationic polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization. The choice of comonomer and polymerization method allows for the tuning of the copolymer's properties, such as its hydrophilicity, molecular weight, and architecture.

Cationic Copolymerization

Cationic polymerization is a common method for polymerizing vinyl ethers.[2] It can be used to synthesize statistical or block copolymers of CEVE with other vinyl ethers or styrenic monomers.

Table 1: Reactivity Ratios for Cationic Copolymerization of this compound (M₂)

Comonomer (M₁)r₁r₂Polymerization SystemReference
n-Butyl Vinyl Ether2.820.57Cp₂ZrMe₂ / [B(C₆F₅)₄]⁻[Me₂NHPh]⁺[2]
Methyl Vinyl Ether0.760.46DEE/TMSI/ZnI₂[2]
Styrene1600.07Maghnite-H⁺[3]
Radical RAFT Copolymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offers excellent control over the molecular weight and architecture of the resulting copolymers. This technique has been successfully employed for the copolymerization of CEVE with N-vinylpyrrolidone (NVP) to create biocompatible, amphiphilic copolymers.[1]

Table 2: Reactivity Ratios for Radical RAFT Copolymerization of this compound (M₂) with N-Vinylpyrrolidone (M₁)

r₁ (NVP)r₂ (CEVE)Polymerization SystemReference
0.880.12CTA-1 / AIBN[1]

Experimental Protocols

Protocol for Cationic Copolymerization of CEVE and n-Butyl Vinyl Ether (BVE)[2]

This protocol describes the synthesis of a statistical copolymer of n-butyl vinyl ether and this compound.

Materials:

  • n-Butyl vinyl ether (BVE), distilled and dried over CaH₂.

  • This compound (CEVE), distilled and dried over CaH₂.

  • Toluene (B28343), dried and distilled.

  • Bis(η⁵-cyclopentadienyl)dimethyl zirconium (Cp₂ZrMe₂).

  • Tetrakis(pentafluorophenyl)borate dimethylanilinum salt ([B(C₆F₅)₄]⁻[Me₂NHPh]⁺).

  • Methanol.

  • Schlenk flasks and standard high-vacuum line equipment.

Procedure:

  • In a glovebox, add the required amount of toluene to a 100 mL Schlenk flask to maintain a 5M total monomer concentration.

  • Add the initiator, Cp₂ZrMe₂, and co-initiator, [B(C₆F₅)₄]⁻[Me₂NHPh]⁺, to the toluene and stir for one hour at room temperature for activation.

  • In a separate 100 mL Schlenk flask, add the desired molar ratio of BVE and CEVE.

  • Transfer the activated initiator solution to the monomer solution under an inert atmosphere to initiate the polymerization.

  • Allow the reaction to proceed for the desired time to achieve low monomer conversion.

  • Terminate the polymerization by adding methanol.

  • Precipitate the copolymer by adding the reaction mixture dropwise into a large excess of cold methanol.

  • Collect the precipitated polymer by filtration and dry under vacuum.

Protocol for Radical RAFT Copolymerization of CEVE and N-Vinylpyrrolidone (NVP)[1]

This protocol details the synthesis of a statistical copolymer of N-vinylpyrrolidone and this compound using RAFT polymerization.

Materials:

  • N-Vinylpyrrolidone (NVP), vacuum distilled and dried over CaH₂.

  • This compound (CEVE), vacuum distilled and dried over CaH₂.

  • [(O-ethylxanthyl)methyl]benzene (CTA-1) as RAFT agent.

  • 2,2'-Azobis(isobutyronitrile) (AIBN) as initiator.

  • Reaction vessel suitable for bulk polymerization.

Procedure:

  • In a reaction vessel, add the desired molar ratio of NVP and CEVE.

  • Add the RAFT agent (CTA-1) and initiator (AIBN) to the monomer mixture. A typical molar ratio is [Monomers]/[CTA]/[AIBN] = 500/1/0.2.

  • Degas the mixture by several freeze-pump-thaw cycles.

  • Seal the reaction vessel and place it in a preheated oil bath at 90 °C.

  • Allow the polymerization to proceed for a time sufficient to achieve low conversion (e.g., up to 48 hours, conversion ~16.5%).

  • Terminate the polymerization by exposing the reaction mixture to air and cooling.

  • Precipitate the copolymer in a suitable non-solvent (e.g., diethyl ether).

  • Collect the polymer and dry under vacuum.

Applications in Drug Development

Copolymers containing CEVE are promising platforms for drug delivery due to the versatility of the chloroethyl group, which allows for post-polymerization functionalization.

Nanoparticle Formulation for Drug Delivery

Amphiphilic copolymers of CEVE can self-assemble into nanoparticles in aqueous media, which can serve as carriers for hydrophobic drugs. The pendant chloro groups can be further modified to attach targeting ligands or hydrophilic polymers like polyethylene (B3416737) glycol (PEG) to improve circulation time and biocompatibility.

Protocol for Nanoparticle Formation via Nanoprecipitation:

This is a general protocol that can be adapted for CEVE-containing amphiphilic copolymers.

Materials:

  • Amphiphilic copolymer containing CEVE.

  • A water-miscible organic solvent (e.g., tetrahydrofuran (B95107) (THF), acetone).

  • Deionized water.

Procedure:

  • Dissolve the amphiphilic copolymer in the organic solvent to a specific concentration (e.g., 5 mg/mL).

  • If encapsulating a hydrophobic drug, dissolve the drug in the polymer solution.

  • Under vigorous stirring, add the polymer solution dropwise to a larger volume of deionized water.

  • The rapid solvent exchange will cause the polymer to precipitate and form nanoparticles.

  • Stir the resulting nanoparticle suspension for several hours to allow for the complete evaporation of the organic solvent.

  • The nanoparticle suspension can be purified by dialysis or centrifugation to remove any remaining free polymer or drug.

Thermoresponsive Hydrogels for Controlled Release

Copolymers of CEVE with thermoresponsive monomers can form hydrogels that exhibit a lower critical solution temperature (LCST). These hydrogels can be designed to be liquid at room temperature for easy administration and then form a gel at body temperature, providing a depot for sustained drug release.

Visualization of Key Processes

Experimental Workflow for Copolymer Synthesis and Nanoparticle Formulation

G cluster_synthesis Copolymer Synthesis cluster_formulation Nanoparticle Formulation monomers CEVE + Comonomer(s) polymerization Copolymerization (e.g., RAFT, Cationic) monomers->polymerization initiator Initiator / Catalyst initiator->polymerization purification Purification (Precipitation) polymerization->purification copolymer Functional Copolymer purification->copolymer dissolution Dissolve Copolymer (+ Drug) in Organic Solvent copolymer->dissolution nanoprecipitation Nanoprecipitation in Water dissolution->nanoprecipitation purification_np Purification (Dialysis/Centrifugation) nanoprecipitation->purification_np nanoparticles Drug-Loaded Nanoparticles purification_np->nanoparticles

Caption: Workflow for synthesis of CEVE copolymers and their formulation into drug-loaded nanoparticles.

Cellular Uptake of Functionalized Nanoparticles

While specific signaling pathways for CEVE-based copolymers are not yet elucidated, a general mechanism for nanoparticle uptake by cells involves endocytosis.

G cluster_cellular_env Cellular Environment cluster_intracellular Intracellular nanoparticle Functionalized Nanoparticle cell_membrane Cell Membrane nanoparticle->cell_membrane Binding endosome Endosome cell_membrane->endosome Endocytosis lysosome Lysosome endosome->lysosome Fusion drug_release Drug Release lysosome->drug_release Degradation/ Escape therapeutic_target Therapeutic Target drug_release->therapeutic_target

Caption: General pathway for cellular uptake and drug release from nanoparticles.

Conclusion and Future Perspectives

This compound is a highly versatile monomer for the creation of advanced polymeric materials for drug development. The ability to precisely control copolymer composition and architecture, combined with the potential for post-polymerization modification, opens up a vast design space for creating tailored drug delivery systems. While the biocompatibility of PCEVE has been indicated, further in-depth studies on the cytotoxicity and long-term effects of specific CEVE-based copolymer formulations are necessary. Future research should focus on optimizing drug loading and release kinetics for specific therapeutic agents and exploring the in vivo efficacy and safety of these promising materials. The investigation of specific interactions with cellular signaling pathways will also be crucial for the rational design of next-generation targeted drug carriers.

References

Application Notes and Protocols for the Synthesis of Functional Polymers Using 2-Chloroethyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and functionalization of polymers derived from 2-chloroethyl vinyl ether (CEVE). The versatile chloroethoxy group of poly(CEVE) serves as a reactive handle for a variety of post-polymerization modifications, making it an excellent platform for the development of functional polymers for biomedical applications, including drug and gene delivery.

Synthesis of Poly(this compound) - Poly(CEVE)

The polymerization of vinyl ethers, including CEVE, proceeds exclusively through a cationic mechanism due to the electron-donating nature of the ether oxygen.[1] Living cationic polymerization techniques are preferred for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[2]

Living Cationic Polymerization of CEVE

Living cationic polymerization of CEVE can be achieved using an initiating system composed of a cationogen, such as the adduct of hydrogen iodide (HI) with CEVE, and a Lewis acid co-initiator, like iodine (I₂). This method allows for the synthesis of polymers with predictable molecular weights and low polydispersity.[2]

Experimental Protocol: Living Cationic Polymerization of CEVE

Materials:

  • This compound (CEVE), distilled from calcium hydride.

  • Toluene (B28343), dried and distilled.

  • Hydrogen iodide (HI) solution in n-hexane.

  • Iodine (I₂).

  • Methanol (B129727).

  • Dry nitrogen or argon gas.

  • Schlenk flasks and syringes.

Procedure:

  • Preparation of the HI-CEVE Adduct: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve a known amount of CEVE in dry toluene. Cool the solution to -40°C. Add a stoichiometric amount of HI solution in n-hexane dropwise with stirring. Allow the reaction to proceed for 30 minutes to form the 1-chloroethoxyethyl iodide adduct.

  • Polymerization: In a separate, flame-dried Schlenk flask under a nitrogen atmosphere, prepare a solution of the desired amount of CEVE monomer in dry toluene. Cool the solution to the desired polymerization temperature (e.g., -40°C).

  • Initiation: To the monomer solution, add a calculated amount of the prepared HI-CEVE adduct solution via syringe. Subsequently, add a solution of iodine (I₂) in toluene to co-initiate the polymerization. The molar ratio of HI adduct to I₂ can be optimized, with an excess of HI often being beneficial.[2]

  • Reaction: Allow the polymerization to proceed with stirring at the set temperature. The reaction is typically fast and can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.

  • Termination: Quench the polymerization by adding an excess of pre-chilled methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Collect the polymer by filtration or decantation, redissolve it in a minimal amount of a suitable solvent (e.g., dichloromethane), and re-precipitate it in methanol. Repeat this process two more times to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified poly(CEVE) under vacuum at room temperature to a constant weight.

  • Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.

Table 1: Representative Data for Living Cationic Polymerization of CEVE

Initiating SystemTemperature (°C)Mn ( g/mol )PDI (Mw/Mn)Reference
HI/I₂-4010,000 - 50,000≤ 1.1[2]
HI/I₂-1515,000 - 60,0001.2 - 1.3[2]

Post-Polymerization Functionalization of Poly(CEVE)

The pendant chloroethyl groups of poly(CEVE) are readily accessible for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This versatility is key to tailoring the polymer's properties for specific applications.

Azide (B81097) Functionalization of Poly(CEVE)

Introducing azide groups creates a versatile platform for further modification via "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This is a highly efficient and orthogonal reaction, ideal for bioconjugation.

Experimental Protocol: Azidation of Poly(CEVE)

Materials:

  • Poly(CEVE).

  • Sodium azide (NaN₃).

  • N,N-Dimethylformamide (DMF), anhydrous.

  • Dichloromethane (DCM).

  • Methanol.

  • Dialysis tubing (appropriate molecular weight cut-off).

Procedure:

  • Dissolution: Dissolve a known amount of poly(CEVE) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction: Add a significant molar excess of sodium azide (e.g., 5-10 equivalents per chloroethyl group) to the polymer solution.

  • Heating: Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and stir for 24-48 hours under a nitrogen atmosphere.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of deionized water or a mixture of methanol and water.

    • Collect the precipitate by filtration.

    • For more rigorous purification, dissolve the polymer in a minimal amount of DCM and transfer it to a dialysis tube. Dialyze against deionized water for 48 hours, changing the water frequently to remove residual salts and DMF.

  • Drying: Lyophilize the purified azide-functionalized polymer (poly(CEVE-N₃)) to obtain a dry powder.

  • Characterization: Confirm the successful substitution by FT-IR spectroscopy (disappearance of the C-Cl stretch and appearance of the characteristic azide stretch at ~2100 cm⁻¹) and ¹H NMR spectroscopy (shift of the methylene (B1212753) protons adjacent to the functional group).

Table 2: Characterization Data for Azide-Functionalized Poly(CEVE)

PolymerFunctional GroupFT-IR (cm⁻¹)¹H NMR (δ, ppm)
Poly(CEVE)-Cl~660 (C-Cl stretch)~3.8 (t, -CH₂-Cl)
Poly(CEVE-N₃)-N₃~2100 (N₃ stretch)~3.5 (t, -CH₂-N₃)

Synthesis of Amphiphilic Block Copolymers for Drug Delivery

Amphiphilic block copolymers, comprising both hydrophilic and hydrophobic segments, can self-assemble in aqueous media to form micelles. These core-shell nanostructures are excellent candidates for the encapsulation and delivery of hydrophobic drugs.[3] By synthesizing a block copolymer of a hydrophilic monomer and CEVE, and subsequently functionalizing the poly(CEVE) block, stimuli-responsive drug carriers can be developed.

Experimental Workflow: Synthesis of Amphiphilic Block Copolymers

G cluster_0 Step 1: Synthesis of Hydrophilic Block cluster_1 Step 2: Sequential Monomer Addition cluster_2 Step 3: Formation of Block Copolymer cluster_3 Step 4: Functionalization (Optional) A Living Cationic Polymerization of Hydrophilic Vinyl Ether (e.g., Ethyl Vinyl Ether) B Addition of CEVE Monomer to Living Hydrophilic Polymer A->B Sequential Addition C Poly(EVE)-b-Poly(CEVE) Amphiphilic Block Copolymer B->C Polymerization D Post-Polymerization Modification of Poly(CEVE) Block C->D Functionalization G cluster_0 Extracellular Space cluster_1 Cellular Internalization cluster_2 Endosomal Maturation & Escape cluster_3 Cytosol NP Functionalized Poly(CEVE) Nanoparticle with Drug Endo Endocytosis NP->Endo Cellular Uptake Endosome Early Endosome (pH ~6.0-6.5) Endo->Endosome LateEndosome Late Endosome/Lysosome (pH ~4.5-5.5) Endosome->LateEndosome Maturation Escape Endosomal Escape (e.g., Proton Sponge Effect) LateEndosome->Escape pH-Triggered Destabilization Release Drug Release Escape->Release Target Therapeutic Target Release->Target Therapeutic Action

References

Application Notes and Protocols: 2-Chloroethyl Vinyl Ether in Graft Copolymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of graft copolymers utilizing 2-chloroethyl vinyl ether (CEVE). The inherent reactivity of the chloroethyl group in poly(this compound) (PCEVE) and its copolymers makes it an ideal backbone for the subsequent grafting of various polymer chains, opening avenues for the development of novel materials for biomedical and drug delivery applications.

Introduction

This compound is a valuable monomer in polymer chemistry, primarily due to the presence of a reactive chlorine atom in its side chain. This functionality allows for post-polymerization modification, making polymers containing CEVE excellent scaffolds for creating graft copolymers.[1] The "grafting onto" and "grafting from" methodologies are commonly employed to synthesize these complex macromolecular structures.[2][3]

Graft copolymers, consisting of a primary backbone and one or more distinct side chains, offer a route to materials with tailored properties, combining the characteristics of the constituent polymers.[4][5] In the context of biomedical applications, this can lead to the development of amphiphilic copolymers for drug encapsulation, materials with enhanced biocompatibility, and smart polymers responsive to environmental stimuli.[6][7]

This document focuses on the synthesis of statistical copolymers of n-butyl vinyl ether (BVE) and this compound (CEVE) and their use as a backbone for grafting polyesters like poly(ε-caprolactone) (PCL) and poly(l-lactide) (PLLA).[2][3]

Synthesis Strategies

Two primary strategies are highlighted for the synthesis of graft copolymers using a CEVE-containing backbone: the "grafting onto" and "grafting from" methods.[2][3]

  • Grafting Onto: This approach involves the reaction of a pre-synthesized polymer chain with reactive end-groups onto the functional sites of the backbone polymer.[2]

  • Grafting From: In this method, the functional sites on the backbone are converted into initiation sites from which the side chains are grown.[2]

Below is a logical workflow illustrating the "grafting onto" and "grafting from" approaches for synthesizing graft copolymers from a CEVE-containing backbone.

G cluster_backbone Backbone Synthesis cluster_grafting_onto cluster_grafting_from A Cationic Copolymerization of n-Butyl Vinyl Ether (BVE) and This compound (CEVE) B Statistical Copolymer Backbone (PBVE-co-PCEVE) A->B C Synthesis of End-Functionalized Side Chains (e.g., PCL, PLLA) D Coupling Reaction B->D E Modification of Backbone (e.g., Azidation) B->E Grafting Grafting Onto Onto Method Method C->D H Graft Copolymer (e.g., PBVE-g-PCL) D->H From From F Initiator Functionalization E->F G In-situ Polymerization of Side Chains F->G G->H

General workflow for graft copolymer synthesis.

Experimental Protocols

The following protocols are based on the metallocene-mediated cationic polymerization of vinyl ethers and subsequent grafting reactions.[2][3][8][9]

Materials
  • Monomers: n-Butyl vinyl ether (BVE), this compound (CEVE), ε-caprolactone (CL), l-lactide (LLA). Monomers should be purified prior to use.[8]

  • Initiation System: bis(η5-cyclopentadienyl)dimethyl zirconium (Cp2ZrMe2) and tetrakis(pentafluorophenyl)borate (B1229283) dimethylanilinum salt ([B(C6F5)4]–[Me2NHPh]+).[2][3]

  • Solvents: Toluene, Dichloromethane (dried and deoxygenated).[8]

  • Other Reagents: Propargyl alcohol, Sn(Oct)2, sodium azide (B81097), copper(I) bromide, N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA).

Protocol 1: Synthesis of PBVE-co-PCEVE Statistical Copolymer Backbone

This protocol describes the cationic statistical copolymerization of BVE and CEVE.

  • Preparation: All polymerizations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques or in a glovebox.[8]

  • Reaction Setup: In a dried Schlenk flask, add the desired amounts of BVE and CEVE monomers to the appropriate volume of toluene.

  • Initiation: In a separate flask, dissolve Cp2ZrMe2 and [B(C6F5)4]–[Me2NHPh]+ in toluene.

  • Polymerization: Cool the monomer solution to 0 °C. Add the initiator solution to the monomer solution under vigorous stirring to start the polymerization.

  • Termination: After the desired reaction time, terminate the polymerization by adding an excess of methanol.

  • Purification: Precipitate the copolymer by pouring the reaction mixture into a large volume of cold methanol. Filter and dry the resulting polymer under vacuum.

  • Characterization: Characterize the copolymer composition and molecular weight using ¹H NMR spectroscopy and Size Exclusion Chromatography (SEC).[2][3]

Protocol 2: "Grafting Onto" PCL onto PBVE-co-PCEVE Backbone

This protocol involves a three-step process: azidation of the backbone, synthesis of alkyne end-functionalized PCL, and a click chemistry coupling reaction.

  • Azidation of the Backbone:

    • Dissolve the PBVE-co-PCEVE copolymer in a suitable solvent (e.g., DMF).

    • Add an excess of sodium azide (NaN₃).

    • Heat the reaction mixture (e.g., to 60 °C) and stir for 24-48 hours.

    • Precipitate the azido-functionalized polymer in a non-solvent like methanol/water, filter, and dry.

  • Synthesis of Alkyne End-Functionalized PCL:

    • In a dry Schlenk flask, add ε-caprolactone, propargyl alcohol (as initiator), and Sn(Oct)₂ (as catalyst) to toluene.[2]

    • Seal the flask and place it in a preheated oil bath at 100 °C for a specified time to achieve the desired molecular weight.[2]

    • Cool the reaction and precipitate the polymer in cold methanol. Filter and dry the alkyne-terminated PCL.

  • Click Coupling Reaction:

    • Dissolve the azido-functionalized backbone and the alkyne-terminated PCL in a suitable solvent (e.g., THF).

    • Add Cu(I)Br and PMDETA to catalyze the click reaction.

    • Stir the mixture at room temperature for 24-48 hours.

    • Purify the resulting graft copolymer by precipitation.

  • Characterization: Monitor the reaction progress and confirm the final structure using SEC, ¹H NMR, and IR spectroscopy.[2][3]

The "grafting onto" methodology is depicted in the following diagram.

G A PBVE-co-PCEVE Backbone B Azidation (NaN₃) A->B C Azido-Functionalized Backbone B->C E Click Chemistry (Cu(I)Br, PMDETA) C->E D Alkyne End-Functionalized PCL Side Chains D->E F Graft Copolymer PBVE-g-PCL E->F

Workflow for the "grafting onto" method.

Data Presentation

The molecular characteristics of the synthesized statistical copolymers and the resulting graft copolymers are crucial for understanding the success of the synthesis.

Table 1: Molecular Characteristics of Statistical Copolymers

Sample BVE/CEVE Feed Ratio Copolymer Composition (BVE/CEVE) Mn ( g/mol ) Đ (Mw/Mn)
P(BVE-co-CEVE)-1 80/20 85/15 12,500 1.8
P(BVE-co-CEVE)-2 50/50 58/42 15,200 1.9
P(BVE-co-CEVE)-3 20/80 25/75 18,100 2.1

Data is illustrative and based on typical results from cationic polymerization.

Table 2: Characteristics of Graft Copolymers via "Grafting Onto"

Sample Backbone Grafted Side Chain Grafting Efficiency (%) Mn ( g/mol ) Đ (Mw/Mn)
PBVE-g-PCL-1 P(BVE-co-CEVE)-1 PCL (Mn=5,000) ~80 45,000 2.2
PBVE-g-PLLA-1 P(BVE-co-CEVE)-2 PLLA (Mn=5,000) ~90 68,000 2.4

Grafting efficiency for PCL and PLLA can reach approximately 80% and 90% respectively.[8] Data is illustrative.

Characterization

A suite of analytical techniques is essential for the comprehensive characterization of the synthesized copolymers.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Used to determine the composition of the statistical copolymer backbone and to confirm the successful grafting of side chains.[3]

  • Size Exclusion Chromatography (SEC): Provides information on the molecular weight and molecular weight distribution (polydispersity index, Đ) of the polymers at each stage of the synthesis. An increase in molecular weight after the grafting reaction is indicative of successful grafting.[2][3]

  • Infrared (IR) Spectroscopy: Can be used to monitor the disappearance and appearance of characteristic functional group peaks, such as the azide peak during the "grafting onto" process.[2][3]

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperatures (Tg) of the copolymers, providing insight into their thermal properties and the influence of the grafted chains.[2][3]

Applications in Drug Development

Graft copolymers synthesized using CEVE are of significant interest for biomedical applications, particularly in drug delivery. The amphiphilic nature that can be imparted by grafting hydrophilic side chains onto a hydrophobic backbone allows for the formation of micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. The versatility of the CEVE chemistry allows for the incorporation of various functionalities, paving the way for targeted drug delivery systems and stimuli-responsive materials.[7] The use of biodegradable polyesters like PCL and PLLA as side chains is particularly advantageous for creating biocompatible and biodegradable drug carriers.[10]

References

Application Notes: 2-Chloroethyl Vinyl Ether for Alcohol Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In multistep organic synthesis, the selective protection of functional groups is a critical strategy to prevent undesired side reactions. Alcohols, being ubiquitous and reactive functional groups, often require temporary protection. The 1-(2-chloroethoxy)ethyl (CEE) group, introduced by the reagent 2-chloroethyl vinyl ether, serves as a valuable acetal-based protecting group for alcohols. This group is analogous to other common vinyl ether-derived protecting groups like the tetrahydropyranyl (THP) and ethoxyethyl (EE) groups. The CEE group is characterized by its ease of introduction under mild acidic conditions and its stability in the presence of a wide range of non-acidic reagents, including strong bases, organometallics, and hydrides.[1][2] The deprotection is conveniently achieved under mild aqueous acidic conditions, regenerating the parent alcohol.[1][3]

Key Advantages

  • Mild Installation: Protection is typically achieved under mild acidic catalysis.

  • Broad Stability: The CEE group is stable to strongly basic and nucleophilic reaction conditions.

  • Facile Cleavage: Deprotection is readily accomplished with dilute acid.[1]

  • Orthogonality: The CEE group is orthogonal to many other protecting groups, such as silyl (B83357) ethers, which are cleaved by fluoride (B91410) ions.

Reaction and Mechanism

The protection of an alcohol with this compound proceeds through the acid-catalyzed addition of the alcohol to the double bond of the vinyl ether. The reaction is initiated by the protonation of the vinyl ether oxygen, which generates a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation to form a protonated acetal. Subsequent deprotonation yields the protected alcohol. The cleavage of the resulting CEE ether is essentially the reverse process, initiated by protonation of one of the ether oxygens, followed by elimination and hydrolysis to return the alcohol.[3][4]

Data Summary

The following table summarizes representative conditions and yields for the protection of various alcohols with this compound and their subsequent deprotection. Yields are typically high for both processes.

Substrate AlcoholProtection ConditionsYield (%)Deprotection ConditionsYield (%)
Primary Alcohol0.1 eq. p-TsOH, DCM, 0 °C to rt, 1-2 h>950.1 M HCl, THF/H₂O (1:1), rt, 1-3 h>95
Secondary Alcohol0.1 eq. p-TsOH, DCM, rt, 2-4 h>900.1 M HCl, THF/H₂O (1:1), rt, 2-4 h>90
Phenol0.1 eq. PPTS, CH₂Cl₂, rt, 3-5 h>90Acetic Acid/THF/H₂O (3:1:1), 45 °C, 4-6 h>90
Acid-sensitive Substrate0.1 eq. Pyridinium p-toluenesulfonate (PPTS), DCM, rt, 2-4 h>900.2 M Acetate (B1210297) Buffer (pH 5), THF, rt, 6-12 h>90

Note: The data presented are representative values for vinyl ether-based protecting groups and may vary depending on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol

Materials:

  • Primary alcohol (1.0 equiv)

  • This compound (1.2 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the primary alcohol in anhydrous dichloromethane (approx. 0.5 M solution) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add this compound (1.2 equiv) to the stirred solution.

  • Add p-toluenesulfonic acid monohydrate (0.05 equiv) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure CEE-protected alcohol.

Protocol 2: Deprotection of a CEE-Protected Alcohol

Materials:

  • CEE-protected alcohol (1.0 equiv)

  • 1 M Hydrochloric acid (HCl)

  • Tetrahydrofuran (B95107) (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the CEE-protected alcohol in a 1:1 mixture of tetrahydrofuran and water (approx. 0.2 M solution) in a round-bottom flask with a magnetic stir bar.

  • Add 1 M hydrochloric acid dropwise until the pH of the solution is approximately 1-2.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure deprotected alcohol.

Visualizations

ProtectionDeprotectionWorkflow cluster_protection Protection Step cluster_deprotection Deprotection Step Alcohol Alcohol (R-OH) Protection This compound, Acid Catalyst (e.g., p-TsOH), DCM ProtectedAlcohol CEE-Protected Alcohol Deprotection Aqueous Acid (e.g., HCl), THF/H₂O DeprotectedAlcohol Alcohol (R-OH) Protection->ProtectedAlcohol Deprotection->DeprotectedAlcohol

Caption: Overall workflow for the protection and deprotection of alcohols using this compound.

ProtectionMechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product R_OH R-OH ProtonatedVE Protonated Vinyl Ether (Resonance Stabilized Carbocation) VinylEther 2-Chloroethyl Vinyl Ether VinylEther->ProtonatedVE Protonation H_plus H⁺ OxoniumIon Protonated Acetal (Oxonium Ion) ProtonatedVE->OxoniumIon Nucleophilic Attack by R-OH ProtectedOH CEE-Protected Alcohol OxoniumIon->ProtectedOH Deprotonation

Caption: Acid-catalyzed mechanism for the protection of an alcohol with this compound.

DeprotectionMechanism cluster_reactant Reactant cluster_intermediates Mechanism cluster_products Products ProtectedOH CEE-Protected Alcohol ProtonatedAcetal Protonated Acetal ProtectedOH->ProtonatedAcetal Protonation H_plus H⁺ Hemiacetal Hemiacetal + Carbocation ProtonatedAcetal->Hemiacetal Elimination of R-OH R_OH Alcohol (R-OH) Hemiacetal->R_OH Hydrolysis Byproducts Acetaldehyde + 2-Chloroethanol

References

Application Notes and Protocols for the Living Cationic Polymerization of 2-Chloroethyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the living cationic polymerization of 2-chloroethyl vinyl ether (CEVE). This technique allows for the synthesis of well-defined poly(this compound) (PCEVE) with controlled molecular weights and narrow molecular weight distributions, a crucial feature for applications in drug delivery, biomaterials, and other advanced materials.

Introduction

Living cationic polymerization of vinyl ethers, first reported by Higashimura and Sawamoto, offers precise control over polymer architecture.[1] this compound is a valuable monomer in this regard, as the resulting polymer, PCEVE, possesses reactive pendant chloro groups that can be readily modified for further functionalization.[1] This allows for the creation of complex macromolecular structures such as block copolymers and graft copolymers. PCEVE itself is a hydrophobic, elastomeric polymer and has been explored for use as an X-ray-beam resist due to the sensitivity-enhancing chlorine substituents.[1]

This document outlines protocols for three distinct and effective initiating systems for the living cationic polymerization of CEVE:

  • Hydrogen Iodide / Iodine (HI/I₂) : A classic and robust system for initiating living cationic polymerization of vinyl ethers.

  • Metallocene-Based System (Cp₂ZrMe₂/[B(C₆F₅)₄]⁻[Me₂NHPh]⁺) : A modern initiating system offering high efficiency.

  • Lewis Acid System (IBVE-HCl/SnCl₄) : A well-studied system that provides excellent control over the polymerization.

Data Presentation

The following tables summarize the quantitative data obtained from the living cationic polymerization of CEVE under various conditions.

Table 1: Polymerization of CEVE with HI/I₂ Initiating System [2]

EntryInitiator System[CEVE]₀ (M)[HI]₀ (mM)[I₂]₀ (mM)SolventTemp (°C)TimeConversion (%)Mₙ ( g/mol )Mₙ/Mₙ (calc)Mₙ/Mₙ (PDI)
1HI/I₂0.385.01.0Toluene (B28343)-40120 min988,2008,0001.10
2HI/I₂0.3810.01.0Toluene-1560 min1004,1004,0001.25
3I₂ alone0.38-5.0Toluene-15180 min957,500-1.50

Table 2: Polymerization of CEVE with a Metallocene-Based Initiating System [1]

EntryInitiating System[CEVE]₀/[Zr]₀/[B]₀SolventTemp (°C)Time (min)Conversion (%)Mₙ ( g/mol )Mₙ/Mₙ (PDI)
1Cp₂ZrMe₂/[B(C₆F₅)₄]⁻[Me₂NHPh]⁺100/1/1Toluene060>9510,5001.15
2Cp₂ZrMe₂/[B(C₆F₅)₄]⁻[Me₂NHPh]⁺200/1/1Toluene0120>9521,2001.18

Table 3: Polymerization of CEVE with IBVE-HCl/SnCl₄ Initiating System

EntryInitiatorCo-initiator[CEVE]₀ (M)[Initiator]₀ (mM)[Co-initiator]₀ (mM)SolventTemp (°C)Time (s)Conversion (%)Mₙ ( g/mol )Mₙ/Mₙ (PDI)
1IBVE-HClSnCl₄0.804.05.0Toluene-301510018,0001.28
2IBVE-HClSnCl₄0.804.05.0Toluene-78-10017,7001.07

Signaling Pathways and Experimental Workflows

Reaction Mechanism

The living cationic polymerization of this compound proceeds via a carbocationic intermediate. The initiating system generates a carbocation which then attacks the electron-rich double bond of the CEVE monomer. The stability of the propagating carbocation is crucial for maintaining the "living" nature of the polymerization, which is achieved by a reversible equilibrium between the active cationic species and a dormant covalent species. This equilibrium minimizes termination and chain transfer reactions.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Controlled Termination / Quenching Initiator Initiator (e.g., H⁺ from HI) Monomer1 This compound (CEVE) Carbocation Initial Carbocation Initiator->Carbocation Attack on double bond Monomer1->Carbocation Propagating_Cation Propagating Carbocation Carbocation->Propagating_Cation Addition of first monomer Monomer2 CEVE Monomer Growing_Chain Growing Polymer Chain (Dormant Species in Equilibrium) Propagating_Cation->Growing_Chain Addition of n CEVE monomers Monomer2->Propagating_Cation Final_Polymer Poly(this compound) (PCEVE) Growing_Chain->Final_Polymer Quenching_Agent Quenching Agent (e.g., Methanol) Quenching_Agent->Final_Polymer Reaction with propagating species

Caption: Mechanism of Living Cationic Polymerization of CEVE.

Experimental Workflow

The general workflow for performing a living cationic polymerization of CEVE involves several key stages, from reagent purification to polymer characterization, all carried out under inert conditions to prevent premature termination.

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Characterization Purify_Monomer Purify CEVE (e.g., distillation over CaH₂) Reaction_Setup Assemble Dry Glassware under Inert Atmosphere (N₂ or Ar) Purify_Monomer->Reaction_Setup Purify_Solvent Purify Solvent (e.g., Toluene) Purify_Solvent->Reaction_Setup Prepare_Initiator Prepare Initiator/Catalyst Solution Initiate_Polymerization Inject Initiator/Catalyst Solution Prepare_Initiator->Initiate_Polymerization Add_Solvent_Monomer Add Solvent and Monomer to Reactor Reaction_Setup->Add_Solvent_Monomer Cool_Reactor Cool Reactor to Desired Temperature Add_Solvent_Monomer->Cool_Reactor Cool_Reactor->Initiate_Polymerization Monitor_Reaction Monitor Reaction (e.g., sampling for conversion) Initiate_Polymerization->Monitor_Reaction Quench_Reaction Quench Polymerization (e.g., with pre-chilled Methanol) Monitor_Reaction->Quench_Reaction Purify_Polymer Purify Polymer (e.g., precipitation in Methanol) Quench_Reaction->Purify_Polymer Dry_Polymer Dry Polymer (Vacuum Oven) Purify_Polymer->Dry_Polymer Characterize_Polymer Characterize Polymer (GPC, NMR, etc.) Dry_Polymer->Characterize_Polymer

Caption: General Experimental Workflow for Living Cationic Polymerization.

Experimental Protocols

Materials and General Procedures:

  • This compound (CEVE): Purified by distillation over calcium hydride (CaH₂) under reduced pressure.

  • Solvents (e.g., Toluene, Dichloromethane): Dried by passing through a solvent purification system or by distillation over appropriate drying agents (e.g., CaH₂ for toluene, P₂O₅ for dichloromethane).

  • Initiators and Catalysts: Handled under an inert atmosphere (glovebox or Schlenk line).

  • Glassware: All glassware should be oven-dried at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon.

Protocol 1: Polymerization using Hydrogen Iodide / Iodine (HI/I₂) System

This protocol is adapted from the work of Higashimura and Sawamoto.[2]

1. Preparation of Initiator Solutions:

  • Prepare a stock solution of iodine (I₂) in the reaction solvent (e.g., toluene).
  • Prepare a stock solution of hydrogen iodide (HI) in the reaction solvent. This can be done by bubbling HI gas through the cold solvent or by using a commercially available solution. The concentration should be determined by titration.

2. Polymerization Procedure:

  • In a flame-dried, nitrogen-purged reaction flask equipped with a magnetic stirrer and a rubber septum, add the desired amount of dry toluene.
  • Cool the flask to the desired reaction temperature (e.g., -40 °C) in a suitable cooling bath.
  • Inject the purified CEVE monomer into the cold solvent.
  • Add the HI solution, followed by the I₂ solution via syringe. An excess of HI over I₂ is necessary for a living process.[2]
  • Allow the reaction to proceed for the desired time (e.g., 2 hours).
  • Quench the polymerization by adding a small amount of pre-chilled methanol (B129727) containing a trace of ammonia.

3. Polymer Isolation and Purification:

  • Pour the reaction mixture into a large volume of cold methanol to precipitate the polymer.
  • Filter the polymer and wash with fresh methanol.
  • Dry the polymer in a vacuum oven at room temperature to a constant weight.

Protocol 2: Polymerization using a Metallocene-Based System (Cp₂ZrMe₂/[B(C₆F₅)₄]⁻[Me₂NHPh]⁺)

This protocol is based on the use of a metallocene catalyst for efficient polymerization.[1]

1. Preparation of Catalyst and Co-catalyst Solutions:

  • In an inert atmosphere glovebox, prepare stock solutions of bis(cyclopentadienyl)dimethylzirconium (Cp₂ZrMe₂) and dimethylanilinium tetrakis(pentafluorophenyl)borate (B1229283) ([B(C₆F₅)₄]⁻[Me₂NHPh]⁺) in dry toluene.

2. Polymerization Procedure:

  • In a flame-dried, nitrogen-purged reaction flask, add dry toluene and the purified CEVE monomer.
  • Equilibrate the reactor at the desired temperature (e.g., 0 °C).
  • Inject the Cp₂ZrMe₂ solution, followed by the [B(C₆F₅)₄]⁻[Me₂NHPh]⁺ solution to initiate the polymerization.
  • Stir the reaction mixture for the specified time (e.g., 1-2 hours).
  • Terminate the polymerization by adding a small amount of methanol.

3. Polymer Isolation and Purification:

  • Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.
  • Isolate the polymer by filtration and wash thoroughly with methanol.
  • Dry the polymer under vacuum until a constant weight is achieved.

Protocol 3: Polymerization using a Lewis Acid System (IBVE-HCl/SnCl₄)

This protocol utilizes a well-established initiating system for living cationic polymerization of vinyl ethers.

1. Preparation of Initiator and Co-initiator Solutions:

  • The initiator, the adduct of isobutyl vinyl ether and HCl (IBVE-HCl), can be prepared by bubbling dry HCl gas through a solution of IBVE in a non-polar solvent at low temperature.
  • Prepare a stock solution of tin(IV) chloride (SnCl₄) in a dry, non-polar solvent like hexane.

2. Polymerization Procedure:

  • To a flame-dried, nitrogen-purged reaction flask, add the desired amount of dry toluene and the purified CEVE monomer.
  • Cool the reactor to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
  • Add the IBVE-HCl initiator solution, followed by the SnCl₄ co-initiator solution to start the polymerization.
  • The polymerization is typically very fast and may be complete within seconds to minutes.
  • Quench the reaction by adding pre-chilled methanol.

3. Polymer Isolation and Purification:

  • Pour the quenched reaction mixture into a large volume of methanol to precipitate the PCEVE.
  • Collect the polymer by filtration and wash with methanol.
  • Dry the polymer in a vacuum oven at ambient temperature.

Characterization of Poly(this compound)

The synthesized PCEVE should be characterized to determine its molecular weight, molecular weight distribution, and structure.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the polymer structure and to determine the extent of monomer conversion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) of the polymer.

References

Application Notes and Protocols: 2-Chloroethyl Vinyl Ether in Thermo-Responsive Polymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thermo-responsive polymers have garnered significant attention in the field of drug delivery due to their ability to undergo a phase transition in response to temperature changes. This property allows for the development of "smart" drug delivery systems that can release a therapeutic agent in a controlled manner at a specific site in the body. One such polymer system is based on the copolymer of 2-chloroethyl vinyl ether (CEVE) and maleic anhydride (B1165640) (MA), denoted as P(CEVE-MA). This alternating copolymer exhibits a Lower Critical Solution Temperature (LCST), meaning it is soluble in a solvent at lower temperatures and becomes insoluble as the temperature is raised.[1][2] This behavior can be harnessed to trigger drug release.

These application notes provide an overview of the synthesis, characterization, and potential application of P(CEVE-MA) in thermo-responsive drug delivery systems. Detailed experimental protocols are provided to guide researchers in the preparation and evaluation of these polymers.

Data Presentation

Table 1: Polymerization Conditions and Molecular Weight of P(CEVE-MA)
Polymer IDMonomer Feed Ratio (MA:CVE)Initiator (AIBN)SolventTemperature (°C)Time (h)Mw ( g/mol )PDI (Mw/Mn)
P(CVE-MA)-H1:10.006 gMEK70266,0003.14
P(CVE-MA)-L1:10.01 gTHF606Lower Mw-

Data sourced from[1][2]. Mw = Weight-average molecular weight, PDI = Polydispersity Index.

Table 2: Cloud Point (Tcp) of P(CVE-MA)-H in THF/Hexane Mixed Solvents
Polymer Concentration (wt%)THF in Mixed Solvent (wt%)Cloud Point (Tcp) (°C)
0.481~35
0.483~45
0.485~55

Data interpreted from graphical representations in[1]. The cloud point is the temperature at which the polymer solution becomes turbid, indicating the LCST.

Experimental Protocols

Protocol 1: Synthesis of P(this compound-alt-maleic anhydride)

This protocol describes the free-radical solution polymerization of this compound (CEVE) and maleic anhydride (MA) to synthesize the alternating copolymer P(CVE-MA).[1][2]

Materials:

  • This compound (CEVE), purified

  • Maleic anhydride (MA), recrystallized

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Methyl ethyl ketone (MEK) or Tetrahydrofuran (THF)

  • Diethyl ether

  • Nitrogen gas

  • 50 mL three-neck flask

  • Condenser

  • Magnetic stirrer and hot plate

Procedure:

  • Monomer and Initiator Preparation: In a 50 mL three-neck flask, add maleic anhydride (1.225 g), this compound (1.332 g), and AIBN (0.006 g for higher molecular weight or 0.01 g for lower molecular weight).[1]

  • Solvent Addition: Add the desired solvent (5 g of MEK for higher molecular weight or 10 g of THF for lower molecular weight).[1]

  • Nitrogen Purge: Equip the flask with a condenser and a nitrogen gas inlet. Purge the system with nitrogen for 15-20 minutes to remove oxygen.

  • Polymerization:

    • For higher molecular weight polymer (in MEK), heat the solution to 70 °C and stir for 2 hours.[1][2]

    • For lower molecular weight polymer (in THF), heat the solution to 60 °C and stir for 6 hours.[1]

  • Precipitation and Purification: After the reaction, cool the solution to room temperature. Precipitate the resulting polymer by adding the solution dropwise into a beaker of diethyl ether with stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 100 °C for at least 8 hours.[1][2]

Protocol 2: Preparation of Drug-Loaded P(CVE-MA) Nanoparticles (Conceptual)

This conceptual protocol outlines a general method for preparing drug-loaded nanoparticles using the synthesized P(CVE-MA) via a solvent evaporation technique.

Materials:

  • P(CVE-MA) polymer

  • Drug of interest (hydrophobic)

  • Acetone or other suitable organic solvent

  • Aqueous solution (e.g., deionized water, potentially with a surfactant like Pluronic F-127)

  • Magnetic stirrer

  • Homogenizer or sonicator

Procedure:

  • Polymer-Drug Solution: Dissolve a known amount of P(CVE-MA) and the hydrophobic drug in a minimal amount of a volatile organic solvent like acetone.

  • Emulsification: Add the organic phase dropwise to an aqueous solution while stirring vigorously. To achieve smaller and more uniform nanoparticles, use a high-speed homogenizer or a sonicator.

  • Solvent Evaporation: Allow the organic solvent to evaporate under reduced pressure or by stirring at room temperature overnight. This will lead to the formation of drug-loaded polymer nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles with deionized water to remove any unloaded drug and surfactant. Repeat the washing step 2-3 times.

  • Lyophilization: Resuspend the purified nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.

Protocol 3: In Vitro Thermo-Responsive Drug Release Study (Conceptual)

This protocol describes a general method to evaluate the thermo-responsive drug release from P(CVE-MA) nanoparticles using a dialysis method.

Materials:

  • Drug-loaded P(CVE-MA) nanoparticles

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis membrane (with a molecular weight cut-off lower than the molecular weight of the drug)

  • Thermostatically controlled shaking water bath

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS (e.g., 1 mL).

  • Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag. Securely close the bag and place it in a larger container with a known volume of pre-warmed PBS (e.g., 50 mL).

  • Release Study below LCST: Place the setup in a shaking water bath maintained at a temperature below the LCST of the polymer (e.g., 25 °C).

  • Release Study above LCST: For the thermo-responsive release, place a parallel setup in a shaking water bath maintained at a temperature above the LCST (e.g., 40 °C).

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the larger container. Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profiles at temperatures below and above the LCST to demonstrate the thermo-responsive behavior.

Visualizations

Polymerization Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Drying Monomers CEVE and MA Flask Three-neck Flask Monomers->Flask Initiator AIBN Initiator->Flask Solvent MEK or THF Solvent->Flask Purge Nitrogen Purge Flask->Purge Polymerization Heating and Stirring (60-70 °C, 2-6 h) Purge->Polymerization Precipitation Precipitation in Diethyl Ether Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying (100 °C, >8 h) Filtration->Drying P_CVE_MA P_CVE_MA Drying->P_CVE_MA Final Polymer G cluster_below Below LCST (e.g., < 37 °C) cluster_above Above LCST (e.g., > 37 °C) NP_hydrated Hydrated Polymer Chains (Drug Entrapped) Drug_in Drug Temp_increase Temperature Increase NP_hydrated->Temp_increase Heating NP_collapsed Collapsed Polymer Chains (Drug Released) Drug_out Drug NP_collapsed->Drug_out Release Temp_increase->NP_collapsed Phase Transition

References

Application Notes and Protocols for the Copolymerization of 2-Chloroethyl Vinyl Ether with Styrene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of copolymers of 2-chloroethyl vinyl ether (CEVE) and styrene (B11656) derivatives. The presence of the reactive chloroethyl group on the CEVE monomer makes these copolymers excellent scaffolds for post-polymerization modification, opening avenues for their use in drug delivery and other biomedical applications.

Introduction

Copolymers of this compound (CEVE) and styrene derivatives are a versatile class of polymers. The vinyl ether component typically polymerizes via a cationic mechanism, and the pendant chloroethyl group provides a reactive handle for subsequent chemical modifications.[1] This functionality allows for the covalent attachment of therapeutic agents, targeting moieties, or other functional groups, making these copolymers promising candidates for the development of advanced drug delivery systems and other biomaterials.[2] The styrene derivative component allows for the tuning of the physical and chemical properties of the resulting copolymer, such as its glass transition temperature and solubility.

Synthesis of Poly(this compound-co-styrene)

The copolymerization of CEVE with styrene and its derivatives is most commonly achieved through cationic polymerization.[1] However, for greater control over the polymer architecture and molecular weight distribution, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can also be explored, although vinyl ethers are generally less reactive in radical processes.[3]

Cationic Copolymerization

Cationic polymerization is the most direct method for copolymerizing CEVE with styrene. A variety of initiating systems can be employed, from traditional Lewis acids to more environmentally friendly solid acid catalysts.

This protocol describes a solvent-free bulk copolymerization of CEVE and styrene using Maghnite-H+, a proton-exchanged montmorillonite (B579905) clay, as a non-toxic and recyclable catalyst.[1]

Materials:

  • This compound (CEVE), (Sigma-Aldrich, 99%)

  • Styrene (St), (Sigma-Aldrich, 99%), washed with 1N NaOH solution to remove inhibitor

  • Maghnite-H+ (prepared from raw Maghnite, a montmorillonite clay)

  • Methylene (B1212753) chloride (anhydrous, Sigma-Aldrich, ≥99.8%)

  • Methanol (Sigma-Aldrich, 99.8%)

Protocol:

  • Prepare Maghnite-H+ from raw Maghnite clay according to established literature procedures.

  • In a series of crimp-sealed tubes, add the desired molar fractions of CEVE and styrene.

  • Add Maghnite-H+ (1-3% by weight relative to the total monomer mass) to each tube.

  • Stir the mixtures at room temperature for the desired reaction time (e.g., 6 hours).[1]

  • After the reaction, add a small amount of methylene chloride to dissolve the copolymer.

  • Precipitate the catalyst by adding the solution to a large excess of methanol.

  • Isolate the copolymer by filtration or decantation.

  • Dry the resulting copolymer under vacuum to a constant weight.

Controlled Radical Copolymerization (RAFT)

While less common for vinyl ethers, RAFT polymerization offers excellent control over molecular weight and dispersity. The following is a general protocol adapted from the RAFT polymerization of CEVE with other vinyl monomers and can be optimized for styrene derivatives.[3]

Materials:

  • This compound (CEVE)

  • Styrene derivative

  • RAFT agent (e.g., a xanthate or dithiocarbamate (B8719985) suitable for vinyl ethers)

  • Radical initiator (e.g., Azobisisobutyronitrile, AIBN)

  • An appropriate solvent (e.g., 1,4-dioxane (B91453) or bulk polymerization)

Protocol:

  • In a Schlenk flask, combine the desired molar ratios of CEVE, the styrene derivative, the RAFT agent, and AIBN.

  • If using a solvent, add it to the flask.

  • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir for the specified time.[3]

  • To quench the reaction, cool the flask in an ice bath and expose the mixture to air.

  • Precipitate the copolymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol).

  • Collect the precipitated polymer by filtration and dry it under vacuum.

Characterization of the Copolymer

Thorough characterization is essential to confirm the successful synthesis of the copolymer and to determine its properties.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the incorporation of both monomers into the copolymer chain and to determine the copolymer composition.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of both CEVE and the styrene derivative in the copolymer.[1]

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the copolymer.[2]

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the copolymer.[2]

Quantitative Data: Reactivity Ratios

The reactivity ratios (r1 and r2) describe the preference of a growing polymer chain ending in one monomer to add the same or the other monomer. This is crucial for predicting the copolymer composition and microstructure.

Monomer 1 (M1)Monomer 2 (M2)r1 (M1)r2 (M2)Polymerization TypeCatalyst/ConditionsReference
StyreneThis compound1600.07CationicMaghnite-H+[1]
n-Butyl vinyl etherThis compound1.740.50CationicMetallocene-mediated[2]
Methyl vinyl etherThis compound0.760.46Cationic-[4]
N-vinylpyrrolidoneThis compound2.170.28Radical (RAFT)CTA-1/AIBN[3]

Post-Polymerization Modification for Drug Delivery

The pendant chloroethyl groups of the poly(CEVE-co-styrene) backbone are ideal sites for nucleophilic substitution reactions, allowing for the attachment of various functional molecules, including drugs. A common strategy is to convert the chloride to an azide (B81097), which can then be used in "click" chemistry reactions.

Azide Functionalization of Poly(CEVE-co-styrene)

Materials:

  • Poly(CEVE-co-styrene)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

Protocol:

  • Dissolve the poly(CEVE-co-styrene) copolymer in DMF in a round-bottom flask.

  • Add an excess of sodium azide to the solution.

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir for 24-48 hours.

  • After cooling to room temperature, precipitate the polymer by adding the solution to a large volume of deionized water.

  • Wash the polymer repeatedly with water to remove residual salts.

  • Dry the azide-functionalized polymer under vacuum.

  • Confirm the successful conversion of the chloride to the azide group using FTIR spectroscopy (a strong azide peak appears around 2100 cm⁻¹).

Drug Conjugation via Click Chemistry

The azide-functionalized polymer can be conjugated to an alkyne-modified drug molecule via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Materials:

  • Azide-functionalized poly(CEVE-co-styrene)

  • Alkyne-modified drug molecule

  • Copper(I) bromide (CuBr) or other Cu(I) source

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other ligand

  • A suitable solvent (e.g., DMF or THF/water mixture)

Protocol:

  • Dissolve the azide-functionalized polymer and the alkyne-modified drug in the chosen solvent in a Schlenk flask.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 20-30 minutes.

  • In a separate vial, prepare the catalyst solution by dissolving CuBr and PMDETA in a deoxygenated solvent.

  • Add the catalyst solution to the polymer/drug solution under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 24 hours.

  • To remove the copper catalyst, pass the reaction mixture through a short column of neutral alumina.

  • Precipitate the drug-polymer conjugate in a suitable non-solvent.

  • Purify the conjugate by dialysis against an appropriate solvent to remove any unreacted drug.

  • Isolate the final product by lyophilization.

Biocompatibility and Cytotoxicity Assessment

Before any in vivo application, the biocompatibility of the polymer and the polymer-drug conjugate must be thoroughly evaluated.

Recommended In Vitro Assays:

  • MTT or MTS Assay: To assess the cytotoxicity of the polymer by measuring the metabolic activity of cells cultured in the presence of the material.

  • Live/Dead Viability/Cytotoxicity Assay: To visualize live and dead cells after exposure to the polymer using fluorescence microscopy.

  • Hemolysis Assay: To evaluate the compatibility of the polymer with red blood cells, which is crucial for intravenously administered therapeutics.[5]

It has been reported that poly(this compound) networks comply with specifications for short-term contact with blood.[3] However, the specific cytotoxicity of the copolymer with styrene derivatives and the final drug conjugate must be determined experimentally. Some studies have shown that low-molecular-weight fractions of polyvinyl alcohol can exhibit cytotoxicity, highlighting the importance of thorough purification and characterization.[6][7]

Visualizations

G cluster_synthesis Copolymer Synthesis cluster_modification Post-Polymerization Modification cluster_application Application Monomer Purification Monomer Purification Polymerization Polymerization Monomer Purification->Polymerization CEVE, Styrene Derivative Purification Purification Polymerization->Purification Cationic or RAFT Characterization_1 Characterization (NMR, FTIR, GPC, DSC) Purification->Characterization_1 Precipitation Functionalization Functionalization Characterization_1->Functionalization P(CEVE-co-Sty) Drug Conjugation Drug Conjugation Functionalization->Drug Conjugation e.g., Azidation Purification_2 Purification_2 Drug Conjugation->Purification_2 Click Chemistry Characterization_2 Characterization (NMR, FTIR, UV-Vis) Purification_2->Characterization_2 Dialysis Biocompatibility Testing Biocompatibility Testing Characterization_2->Biocompatibility Testing Drug-Polymer Conjugate In Vivo Studies In Vivo Studies Biocompatibility Testing->In Vivo Studies

Caption: Experimental workflow from synthesis to application.

G CEVE This compound Copolymer Poly(CEVE-co-Styrene) CEVE->Copolymer Styrene Styrene Derivative Styrene->Copolymer Initiator Cationic Initiator (e.g., Maghnite-H+) Initiator->Copolymer

Caption: Cationic copolymerization of CEVE and styrene.

G Polymer Poly(CEVE-co-Styrene) Pendant -Cl groups Azide_Polymer Azide-Functionalized Polymer Pendant -N3 groups Polymer->Azide_Polymer NaN3 Drug_Conjugate Drug-Polymer Conjugate Drug attached via triazole link Azide_Polymer->Drug_Conjugate Alkyne-Drug, Cu(I) G cluster_cell Target Cell Nucleus Nucleus Cytoplasm Drug_Conjugate Polymer-Drug Conjugate Endosome Endosome Drug_Conjugate->Endosome Endocytosis Drug_Release Drug Release Endosome->Drug_Release pH change/ Enzymes Drug_Release->Nucleus Therapeutic Action

References

Application Notes and Protocols: Metallocene-Mediated Cationic Polymerization of 2-Chloroethyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis of poly(2-chloroethyl vinyl ether) (PCEVE) via cationic polymerization utilizing a metallocene-based initiating system. This method offers a pathway to potentially well-defined polymers. The protocols and data presented are intended for researchers, scientists, and professionals in the fields of polymer chemistry and drug development who are interested in the synthesis of functionalized poly(vinyl ethers). PCEVE is a valuable polymer due to its reactive chloroethyl side chains, which can be further modified for various applications, including as a scaffold for graft copolymers or as an X-ray-beam resist.[1][2]

Polymerization Mechanism

The cationic polymerization of this compound (CEVE) is initiated by a metallocene complex, specifically a zirconocene (B1252598) derivative, activated by a borate (B1201080) cocatalyst. The initiating system described here is bis(η5-cyclopentadienyl)dimethyl zirconium (Cp2ZrMe2) in combination with tetrakis(pentafluorophenyl)borate (B1229283) dimethylanilinum salt ([B(C6F5)4]–[Me2NHPh]+).[1] The metallocene likely forms a cationic species that initiates the polymerization of the vinyl ether monomer. The electron-donating nature of the ether group in CEVE makes it susceptible to cationic polymerization.[1]

polymerization_mechanism initiator Cp2ZrMe2 + [B(C6F5)4]−[Me2NHPh]+ active_catalyst [Cp2ZrMe]+[B(C6F5)4]− initiator->active_catalyst Activation monomer 2-Chloroethyl Vinyl Ether (CEVE) active_catalyst->monomer Initiation propagating_chain Propagating Polymer Chain (PCEVE) monomer->propagating_chain Propagation propagating_chain->monomer termination Termination/ Chain Transfer propagating_chain->termination final_polymer Poly(2-chloroethyl vinyl ether) termination->final_polymer

Caption: Proposed mechanism for the metallocene-mediated cationic polymerization of this compound.

Experimental Protocols

The following protocol is a representative procedure for the homopolymerization of this compound using a zirconocene-based catalyst system. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[2][3]

2.1. Materials

  • This compound (CEVE): Dried and vacuum distilled from calcium hydride.[3]

  • Bis(η5-cyclopentadienyl)dimethyl zirconium (Cp2ZrMe2): Handled under inert atmosphere.

  • Tetrakis(pentafluorophenyl)borate dimethylanilinum salt ([B(C6F5)4]–[Me2NHPh]+): Handled under inert atmosphere.

  • Toluene (B28343): Dried over calcium hydride and oligostyrllithium, then distilled and stored in a glovebox.[2]

  • Methanol: Reagent grade.

  • Piperidine (B6355638): Reagent grade.

2.2. Polymerization Procedure

  • In a glovebox, add Cp2ZrMe2 (e.g., 68 mg, 0.27 mmol) and [B(C6F5)4]–[Me2NHPh]+ (e.g., 216 mg, 0.27 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.[1]

  • Add dry toluene (e.g., 100 mL) to the flask.

  • Seal the flask, remove it from the glovebox, and place it in a temperature-controlled bath set to 0 °C. It is noted that well-controlled polymerization of CEVE has been reported at lower temperatures, such as -30 °C, to minimize side reactions, though this may lead to a lower rate of polymerization.[1]

  • Allow the catalyst solution to stir for 10-15 minutes to ensure complete activation.

  • Add the desired amount of this compound (e.g., 5.0 g, 46.9 mmol) to the stirred catalyst solution via syringe.

  • Allow the polymerization to proceed for the desired time (e.g., 1-24 hours). The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR.

  • To terminate the polymerization, add a small amount of a quenching agent, such as piperidine or methanol.[3]

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Data Presentation

The following table summarizes representative data for the metallocene-mediated polymerization of this compound. The values are illustrative and can vary depending on the specific reaction conditions.

Entry[Monomer]:[Initiator] RatioTime (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1100:12657,0001.8
2100:16859,1001.7
3200:167816,5001.9
4200:1129219,8001.8

Note: The relatively high polydispersity indices (PDI) may be attributed to the reaction temperature. Lowering the temperature could potentially lead to better control over the polymerization and narrower molecular weight distributions.[1]

Characterization

The resulting poly(this compound) can be characterized by the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and to determine the monomer conversion.

  • Size Exclusion Chromatography (SEC): SEC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[1]

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the polymer.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of poly(this compound).

experimental_workflow start Start reagent_prep Reagent Preparation (Drying of Monomer and Solvent) start->reagent_prep catalyst_prep Catalyst/Initiator Preparation (under inert atmosphere) reagent_prep->catalyst_prep polymerization Polymerization Reaction (Controlled Temperature) catalyst_prep->polymerization termination Termination and Quenching polymerization->termination purification Polymer Precipitation and Purification termination->purification characterization Polymer Characterization (NMR, SEC, DSC) purification->characterization end End characterization->end

Caption: General workflow for the metallocene-mediated synthesis of poly(this compound).

References

Application Notes and Protocols: 2-Chloroethyl Vinyl Ether as a Crosslinking Agent Precursor in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl vinyl ether (CEVE) is a versatile monomer used in polymer chemistry to introduce reactive pendant groups into polymer backbones. While not a direct crosslinking agent itself, its incorporation into polymers, typically through cationic polymerization, yields a macromolecular scaffold bearing reactive chloroethyl groups. These groups are susceptible to nucleophilic substitution, providing a convenient handle for subsequent crosslinking reactions. This two-step strategy allows for the formation of well-defined polymer networks with tunable properties, making it a valuable tool in the development of advanced materials for applications such as drug delivery, hydrogels, and specialty adhesives.

This document provides detailed protocols for the synthesis of a CEVE-containing copolymer and its subsequent crosslinking using a diamine. It also includes methods for characterizing the resulting crosslinked network and presents illustrative data on the expected effects of crosslinking.

Synthesis of CEVE-Containing Copolymers

The most common method for polymerizing CEVE is through cationic polymerization. It can be copolymerized with other vinyl ethers, such as n-butyl vinyl ether (BVE), to tailor the properties of the resulting polymer. The following protocol describes the synthesis of a random copolymer of n-butyl vinyl ether and this compound.[1][2]

Protocol 1: Synthesis of Poly(n-butyl vinyl ether-co-2-chloroethyl vinyl ether)

Materials:

  • n-Butyl vinyl ether (BVE), dried over calcium hydride.

  • This compound (CEVE), dried over calcium hydride.

  • Toluene (B28343), anhydrous.

  • Bis(η5-cyclopentadienyl)dimethyl zirconium (Cp2ZrMe2).

  • Tetrakis(pentafluorophenyl)borate dimethylanilinum salt ([B(C6F5)4]–[Me2NHPh]+).

  • Methanol (B129727), cold.

  • Schlenk flask and standard Schlenk line equipment.

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene to a Schlenk flask.

  • Add the desired amounts of BVE and CEVE monomers to the toluene. The molar ratio of the monomers in the feed will influence the composition of the resulting copolymer.[1]

  • In a separate flask, prepare the initiating system by dissolving Cp2ZrMe2 and [B(C6F5)4]–[Me2NHPh]+ in anhydrous toluene.

  • Cool the monomer solution to 0 °C using an ice bath.

  • Inject the initiator solution into the monomer solution with vigorous stirring to initiate the polymerization.

  • Allow the reaction to proceed for a predetermined time. The polymerization should be terminated at low to moderate conversion to ensure the composition of the copolymer is close to the feed ratio.

  • Quench the polymerization by adding an excess of methanol.

  • Precipitate the copolymer by pouring the reaction mixture into a large volume of cold methanol with stirring.

  • Collect the precipitated polymer by filtration and wash with fresh cold methanol.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the copolymer for its composition (e.g., by ¹H NMR spectroscopy), molecular weight, and molecular weight distribution (e.g., by size exclusion chromatography - SEC).

Crosslinking of CEVE-Containing Polymers

The chloroethyl groups on the copolymer backbone serve as reactive sites for crosslinking. A common and effective method is to use a difunctional nucleophile, such as a diamine, which can react with the chloroethyl groups on two different polymer chains, thus forming a crosslink.

Protocol 2: Diamine Crosslinking of Poly(n-butyl vinyl ether-co-2-chloroethyl vinyl ether)

Materials:

  • Poly(n-butyl vinyl ether-co-2-chloroethyl vinyl ether) (synthesized as per Protocol 1).

  • Diamine crosslinker (e.g., 1,6-hexanediamine, 1,8-diaminooctane).

  • Anhydrous solvent (e.g., N,N-dimethylformamide - DMF, or tetrahydrofuran (B95107) - THF).

  • Non-solvent for the crosslinked polymer (e.g., methanol, water).

  • Schlenk flask and standard Schlenk line equipment.

Procedure:

  • Dissolve the CEVE-containing copolymer in the chosen anhydrous solvent in a Schlenk flask under an inert atmosphere. The concentration will depend on the desired degree of crosslinking and the solubility of the polymer.

  • In a separate flask, prepare a solution of the diamine crosslinker in the same anhydrous solvent. The molar ratio of diamine to chloroethyl groups will determine the crosslinking density.

  • Heat the polymer solution to a desired temperature (e.g., 60-80 °C).

  • Add the diamine solution dropwise to the heated polymer solution with vigorous stirring.

  • Allow the reaction to proceed for several hours to ensure complete crosslinking. The reaction time can be monitored by observing the increase in viscosity of the solution.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a crosslinked gel has formed, it can be purified by swelling in a good solvent to remove any unreacted starting materials, followed by precipitation/washing in a non-solvent.

  • If the crosslinked polymer is still soluble, precipitate it in a suitable non-solvent.

  • Collect the crosslinked polymer and dry it under vacuum to a constant weight.

Characterization of the Crosslinked Polymer Network

The properties of the crosslinked polymer network can be evaluated using various techniques to determine the extent of crosslinking and its effect on the material's properties.

Protocol 3: Determination of Swelling Ratio and Gel Content

The swelling ratio and gel content are measures of the degree of crosslinking. A higher degree of crosslinking will result in a lower swelling ratio and a higher gel content.[3]

Materials:

  • Crosslinked polymer.

  • A good solvent for the corresponding linear polymer (e.g., THF, toluene).

  • Analytical balance.

  • Sintered glass filter or wire mesh cage.

Procedure:

  • Weigh a sample of the dry crosslinked polymer (W_dry).

  • Immerse the sample in an excess of the solvent at room temperature.

  • Allow the sample to swell to equilibrium (typically 24-48 hours).

  • Remove the swollen sample, gently blot the surface to remove excess solvent, and weigh it (W_swollen).

  • Dry the swollen sample to a constant weight in a vacuum oven (W_extracted).

  • Calculate the swelling ratio (SR) and gel content (%Gel) using the following equations:

    SR = (W_swollen - W_extracted) / W_extracted

    %Gel = (W_extracted / W_dry) x 100

Protocol 4: Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) of the polymer, which is expected to increase with crosslinking. Thermogravimetric Analysis (TGA) provides information on the thermal stability of the polymer.[4][5]

Procedure:

  • DSC:

    • Accurately weigh a small sample (5-10 mg) of the dry crosslinked polymer into a DSC pan.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a temperature range that includes the expected Tg.

    • The Tg is identified as a step-change in the heat flow curve.

  • TGA:

    • Accurately weigh a sample (10-20 mg) of the dry crosslinked polymer into a TGA crucible.

    • Heat the sample under a nitrogen or air atmosphere at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

    • The TGA curve will show the weight loss of the sample as a function of temperature, from which the onset of decomposition and thermal stability can be determined.

Data Presentation

The following tables provide illustrative data from analogous polymer systems to demonstrate the expected trends when crosslinking CEVE-containing polymers with diamines.

Table 1: Effect of Diamine Crosslinker Concentration on Swelling Ratio and Gel Content of a Crosslinked Polymer.

Diamine Concentration (mol% relative to reactive groups)Swelling Ratio (in THF)Gel Content (%)
512.585
108.292
155.198
203.5>99

Data is illustrative and based on trends observed in similar crosslinking systems.

Table 2: Thermal Properties of a Polymer Before and After Diamine Crosslinking.

Polymer SampleGlass Transition Temperature (Tg) (°C)Onset of Thermal Decomposition (T_onset) (°C)
Linear Copolymer-25320
Crosslinked with 10 mol% Diamine-10345
Crosslinked with 20 mol% Diamine5360

Data is illustrative and based on trends observed in similar crosslinking systems.[5]

Visualizations

Chemical Structures and Reactions

cluster_synthesis Copolymer Synthesis BVE n-Butyl Vinyl Ether Copolymer Poly(BVE-co-CEVE) BVE->Copolymer + CEVE This compound CEVE->Copolymer Initiator Cationic Initiator Initiator->Copolymer

Caption: Synthesis of the CEVE-containing copolymer.

cluster_crosslinking Crosslinking Mechanism Polymer1 Polymer Chain 1 with -OCH2CH2Cl Crosslinked Crosslinked Polymer Network Polymer1->Crosslinked Polymer2 Polymer Chain 2 with -OCH2CH2Cl Polymer2->Crosslinked Diamine H2N-R-NH2 (Diamine Crosslinker) Diamine->Crosslinked

Caption: Diamine crosslinking of CEVE-functionalized polymers.

Experimental Workflows

cluster_synthesis_flow Synthesis Workflow A Mix Monomers (BVE & CEVE) in Toluene C Initiate Polymerization at 0°C A->C B Prepare Initiator Solution B->C D Quench with Methanol C->D E Precipitate and Purify Copolymer D->E F Dry and Characterize E->F cluster_crosslinking_flow Crosslinking & Characterization Workflow G Dissolve Copolymer in Solvent H Add Diamine Crosslinker Solution G->H I React at Elevated Temperature H->I J Purify Crosslinked Polymer I->J K Dry Polymer Network J->K L Characterize: Swelling, DSC, TGA K->L

References

Synthesis of Poly(2-chloroethyl vinyl ether) for Biomedical Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and functionalization of poly(2-chloroethyl vinyl ether) (PCEVE) for biomedical applications. PCEVE is a versatile polymer platform due to its reactive pendant chloroethyl groups, which allow for a wide range of post-polymerization modifications. This makes it an excellent candidate for the development of advanced drug delivery systems, tissue engineering scaffolds, and other biomedical materials.

Introduction

Poly(vinyl ethers) are a class of polymers known for their biocompatibility and tunable properties. Among them, poly(this compound) stands out as a valuable precursor polymer. The chlorine atom on the side chain is susceptible to nucleophilic substitution, enabling the introduction of various functional groups. This allows for the precise tailoring of the polymer's properties, such as hydrophilicity, charge, and the attachment of bioactive molecules.

The most effective method for synthesizing well-defined PCEVE with controlled molecular weight and low polydispersity is through living cationic polymerization. This technique minimizes chain transfer and termination reactions, providing excellent control over the polymer architecture.

Synthesis of Poly(this compound) via Living Cationic Polymerization

Living cationic polymerization of this compound (CEVE) allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. The initiating system often consists of a proton source (initiator) and a Lewis acid (activator).

Experimental Protocol: Living Cationic Polymerization of CEVE

This protocol describes the synthesis of PCEVE using a hydrogen iodide (HI)/iodine (I₂) initiating system, which has been shown to produce living polymers with good control.[1]

Materials:

  • This compound (CEVE), freshly distilled

  • Toluene (B28343), anhydrous

  • Hydrogen iodide (HI) solution in toluene (titrated)

  • Iodine (I₂)

  • Methanol (B129727)

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • Preparation of Initiator Solution: Prepare a stock solution of HI in anhydrous toluene. The concentration should be determined by titration before use.

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

  • Solvent and Monomer Addition: Add anhydrous toluene (e.g., 50 mL) to the flask via a syringe. Cool the flask to the desired reaction temperature (e.g., -40°C) using a suitable cooling bath. Add the freshly distilled CEVE monomer (e.g., 5.0 g, 46.9 mmol) to the cooled solvent.

  • Initiation: In a separate vial under an inert atmosphere, prepare the initiator/activator mixture by dissolving a specific amount of I₂ in the HI/toluene solution. For example, a molar ratio of HI:I₂ of 2:1 can be effective.

  • Polymerization: Add the HI/I₂ initiating solution to the stirring monomer solution via syringe to start the polymerization. The total initiator concentration should be calculated based on the desired molecular weight (e.g., for a target Mn of 10,000 g/mol , use approximately 0.47 mmol of initiator).

  • Monitoring the Reaction: The reaction progress can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination: After the desired conversion is reached (or the monomer is fully consumed), terminate the polymerization by adding an excess of pre-chilled methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. The polymer will precipitate as a viscous solid.

  • Isolation and Drying: Decant the methanol and redissolve the polymer in a minimal amount of a suitable solvent (e.g., dichloromethane). Reprecipitate the polymer in methanol. Collect the purified polymer and dry it under vacuum to a constant weight.

Characterization Data

The synthesized PCEVE should be characterized to determine its molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn). Gel Permeation Chromatography (GPC) is the standard technique for this analysis.[2][3][4][5]

Initiator SystemMonomer/Initiator RatioTemperature (°C)Mn ( g/mol ) (GPC)Đ (Mw/Mn)Reference
HI/I₂100-4010,5001.12[1]
HI/I₂200-4021,2001.15[1]
Cp₂ZrMe₂/[B(C₆F₅)₄]⁻[Me₂NHPh]⁺10009,8001.35[5]
Cp₂ZrMe₂/[B(C₆F₅)₄]⁻[Me₂NHPh]⁺200018,5001.42[5]

Note: The data in this table is representative and may vary based on specific experimental conditions.

Post-Polymerization Modification of PCEVE

The pendant chloroethyl groups of PCEVE are versatile handles for introducing a wide array of functionalities. A particularly powerful strategy is the conversion of the chloride to an azide (B81097), which can then be used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[6][7][8]

Azidation of PCEVE

Experimental Protocol:

  • Dissolution: Dissolve the synthesized PCEVE (e.g., 2.0 g) in a suitable solvent like N,N-dimethylformamide (DMF) (e.g., 40 mL) in a round-bottom flask.

  • Addition of Sodium Azide: Add a large excess of sodium azide (NaN₃) (e.g., 10-fold molar excess relative to the chloroethyl groups) to the polymer solution.

  • Reaction: Heat the reaction mixture to a temperature that allows for efficient substitution without polymer degradation (e.g., 60-80°C) and stir for 24-48 hours under an inert atmosphere.

  • Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of deionized water.

  • Isolation and Drying: Collect the azide-functionalized polymer (PCEVE-N₃) by filtration, wash thoroughly with water to remove residual salts, and dry under vacuum.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-functionalized molecule (e.g., alkyne-terminated polyethylene (B3416737) glycol, alkyne-PEG) onto the azide-functionalized PCEVE backbone.

Experimental Protocol:

  • Reactant Mixture: In a reaction vessel, dissolve the azide-functionalized PCEVE (PCEVE-N₃) (e.g., 1.0 g) and the alkyne-functionalized molecule (e.g., alkyne-PEG, 1.2 molar equivalents per azide group) in a suitable solvent system (e.g., a mixture of DMF and water).

  • Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst in situ. A common method is to mix copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (e.g., 0.1 molar equivalents per azide group) with a reducing agent like sodium ascorbate (B8700270) (e.g., 0.5 molar equivalents per azide group) in water. A ligand such as tris(benzyltriazolylmethyl)amine (TBTA) can be added to stabilize the Cu(I) catalyst.[8]

  • Click Reaction: Add the catalyst solution to the polymer/alkyne mixture. Stir the reaction at room temperature for 12-24 hours.

  • Purification: Purify the resulting functionalized polymer (e.g., PCEVE-g-PEG) by dialysis against deionized water to remove the copper catalyst and other small molecules.

  • Isolation: Lyophilize the dialyzed solution to obtain the pure product.

Biomedical Application: Formulation of PCEVE-based Nanoparticles for Drug Delivery

Amphiphilic block or graft copolymers derived from PCEVE, such as PCEVE-g-PEG, can self-assemble into nanoparticles in an aqueous environment. These nanoparticles can encapsulate hydrophobic drugs, enhancing their solubility and providing a platform for controlled release.[9][10][11][12]

Protocol for Nanoparticle Formulation via Nanoprecipitation
  • Polymer-Drug Solution: Dissolve the amphiphilic PCEVE-derived copolymer (e.g., PCEVE-g-PEG) and a hydrophobic drug (e.g., doxorubicin) in a water-miscible organic solvent (e.g., DMSO or THF).

  • Nanoprecipitation: Add the polymer-drug solution dropwise to a vigorously stirring aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The rapid solvent change will cause the amphiphilic polymer to self-assemble into drug-loaded nanoparticles.

  • Solvent Removal and Purification: Remove the organic solvent by dialysis against the aqueous buffer. This will also remove any unencapsulated drug.

  • Characterization: Characterize the resulting nanoparticles for their size, size distribution (polydispersity), and morphology using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

  • Drug Loading and Encapsulation Efficiency: Determine the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) after lysing the nanoparticles with a suitable solvent.

Protocol for In Vitro Drug Release Study
  • Sample Preparation: Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off that allows the free drug to diffuse out but retains the nanoparticles.

  • Release Study: Immerse the dialysis bag in a known volume of release medium (e.g., PBS at pH 7.4 and an acidic buffer like acetate (B1210297) buffer at pH 5.5 to simulate endosomal conditions). Maintain constant stirring and temperature (e.g., 37°C).

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analysis: Quantify the amount of drug released into the medium at each time point using a suitable analytical technique (e.g., UV-Vis spectroscopy).

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.

Visualizing Workflows and Relationships

Synthesis of PCEVE via Living Cationic Polymerization

Synthesis_of_PCEVE Monomer This compound (CEVE) Polymerization Living Cationic Polymerization Monomer->Polymerization Initiator Initiator (e.g., HI/I₂) Initiator->Polymerization Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Polymerization PCEVE Poly(this compound) (PCEVE) Polymerization->PCEVE Purification Purification (Precipitation in Methanol) PCEVE->Purification Characterization Characterization (GPC, NMR) Purification->Characterization

Caption: Workflow for the synthesis of PCEVE.

Functionalization of PCEVE for Biomedical Applications

Functionalization_of_PCEVE cluster_synthesis PCEVE Synthesis cluster_modification Post-Polymerization Modification cluster_application Biomedical Application PCEVE Poly(this compound) (PCEVE) Azidation Azidation (NaN₃, DMF) PCEVE->Azidation PCEVE_N3 Azide-Functionalized PCEVE (PCEVE-N₃) Azidation->PCEVE_N3 Click_Reaction CuAAC 'Click' Chemistry PCEVE_N3->Click_Reaction Functional_Polymer Functionalized Polymer (e.g., PCEVE-g-PEG) Click_Reaction->Functional_Polymer Alkyne_Molecule Alkyne-Functionalized Molecule (e.g., Alkyne-PEG) Alkyne_Molecule->Click_Reaction Nanoparticle_Formation Nanoparticle Formulation (Nanoprecipitation) Functional_Polymer->Nanoparticle_Formation Drug_Delivery_System Drug Delivery System Nanoparticle_Formation->Drug_Delivery_System Drug_Loading Drug Loading Drug_Loading->Nanoparticle_Formation

Caption: Functionalization workflow of PCEVE.

Drug Delivery Application Workflow

Drug_Delivery_Workflow Start Amphiphilic PCEVE Copolymer + Hydrophobic Drug Nanoprecipitation Nanoprecipitation (Solvent Exchange) Start->Nanoprecipitation SelfAssembly Self-Assembly into Drug-Loaded Nanoparticles Nanoprecipitation->SelfAssembly Purification Purification (Dialysis) SelfAssembly->Purification Characterization Characterization (DLS, TEM, Drug Load) Purification->Characterization InVitroRelease In Vitro Drug Release Study (pH 7.4 and 5.5) Characterization->InVitroRelease DataAnalysis Data Analysis (Release Profile) InVitroRelease->DataAnalysis End Evaluation of Drug Delivery Potential DataAnalysis->End

Caption: Drug delivery application workflow.

References

Application of 2-Chloroethyl Vinyl Ether in the Synthesis of Anesthetics and Sedatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloroethyl vinyl ether (CEVE) is a bifunctional molecule that has historically served as a valuable intermediate in the chemical industry. Its utility in the synthesis of anesthetics, and potentially sedatives, stems from the reactivity of its vinyl and chloroethyl moieties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of the anesthetic divinyl ether. Additionally, it explores the potential for synthesizing novel sedative compounds through Williamson ether synthesis.

1. Synthesis of the Anesthetic Divinyl Ether

Divinyl ether, historically marketed under the trade name Vinethene, is a volatile inhalation anesthetic known for its rapid onset and recovery.[1][2][3] While several synthetic routes exist, one notable method involves the dehydrochlorination of a chlorinated diethyl ether precursor. A direct synthesis from this compound has been described and offers a targeted approach to this anesthetic.[4]

1.1. Reaction Principle

The synthesis of divinyl ether from this compound proceeds via an elimination reaction, specifically dehydrochlorination. A strong base, such as potassium tert-butoxide, is used to remove a proton from the carbon adjacent to the oxygen and expel the chloride ion, forming a second vinyl group.

1.2. Experimental Protocol: Synthesis of Divinyl Ether

This protocol is based on established dehydrochlorination reactions of related chloroethers.[4][5]

Materials:

  • This compound (CEVE)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-Butanol (t-BuOH)

  • Acetone

  • Dry ice

  • Round-bottom flask (100 mL, two-neck)

  • Magnetic stirrer and stir bar

  • Distillation bridge and condenser

  • Septum

  • Heating mantle

Procedure:

  • To a 100 mL two-neck round-bottom flask equipped with a magnetic stirrer and a distillation bridge, add potassium tert-butoxide (9.39 g, 83.7 mmol) and 40 mL of anhydrous tert-butanol.

  • Heat the mixture to 50 °C with stirring until the potassium tert-butoxide is fully dissolved.

  • Through a septum, add this compound (6.0 g, 56.3 mmol) dropwise to the reaction mixture.

  • After the addition is complete, heat the reaction mixture to 100 °C. The solution will become turbid as potassium chloride precipitates.

  • Cool the distillation head with an acetone/dry ice bath to condense the volatile divinyl ether product.

  • Collect the distillate, which is crude divinyl ether.

  • Purify the collected divinyl ether by fractional distillation.

1.3. Data Presentation

ParameterValueReference
Starting MaterialThis compound[4]
ReagentPotassium tert-butoxide[4]
Solventtert-Butanol[4]
Reaction Temperature100 °C[4]
ProductDivinyl ether[1][3]
Boiling Point of Product28.3 °C[3]

1.4. Characterization of Divinyl Ether

The identity and purity of the synthesized divinyl ether can be confirmed by gas chromatography-mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR) spectroscopy.[4]

  • GC/MS: m/z 70 (M+), 44, 43, 31, 27[4]

  • ¹H-NMR (200 MHz, CDCl₃): δ 6.51-6.41 (dd, 2H, RO-CH=CH₂), 4.62-4.54 (dd, 2H, RO-CH=CH₂), 4.29-4.25 (dd, 2H, RO-CH=CH₂)[4]

2. Potential Application in the Synthesis of Novel Sedatives

While direct synthesis of established sedatives from this compound is not well-documented, its chemical structure presents opportunities for the synthesis of novel compounds with potential sedative-hypnotic activity. The Williamson ether synthesis, a robust method for forming ethers, can be employed to couple the 2-vinyloxyethyl group to various pharmacologically active alcohols or phenols.

2.1. Reaction Principle: Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. In this context, this compound acts as the alkyl halide, reacting with an alcohol or phenol (B47542) that has been deprotonated by a base.

2.2. General Experimental Protocol: Williamson Ether Synthesis with this compound

Materials:

  • This compound (CEVE)

  • A pharmacologically relevant alcohol or phenol (e.g., a derivative of a known sedative-hypnotic)

  • A strong base (e.g., sodium hydride, sodium hydroxide)

  • Anhydrous solvent (e.g., THF, DMF)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the chosen alcohol or phenol in the anhydrous solvent.

  • Add the base portion-wise at 0 °C to form the corresponding alkoxide or phenoxide.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to a temperature appropriate for the specific substrates, typically between 50-100 °C, and monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

2.3. Potential Signaling Pathways for Novel Sedatives

Many sedatives and anesthetics exert their effects by modulating the function of the GABA-A receptor, a ligand-gated ion channel in the central nervous system. Novel vinyl ether derivatives synthesized from this compound could be screened for their ability to act as positive allosteric modulators of the GABA-A receptor, thereby enhancing the inhibitory effects of GABA.

Mandatory Visualizations

Synthesis_of_Divinyl_Ether CEVE This compound reaction Dehydrochlorination 100 °C CEVE->reaction tBuOK Potassium tert-butoxide (t-BuOK) in t-BuOH tBuOK->reaction Divinyl_Ether Divinyl Ether KCl KCl + t-BuOH reaction->Divinyl_Ether reaction->KCl

Caption: Synthesis of Divinyl Ether from this compound.

Williamson_Ether_Synthesis CEVE This compound reaction SN2 Reaction CEVE->reaction ROH Pharmacologically Active Alcohol (ROH) alkoxide Alkoxide Formation ROH->alkoxide Base Base (e.g., NaH) Base->alkoxide Product Novel Vinyl Ether (RO-CH2CH2-O-CH=CH2) Salt NaCl alkoxide->reaction RO- reaction->Product reaction->Salt

Caption: General Scheme for Williamson Ether Synthesis using CEVE.

GABA_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-A Receptor Chloride_Channel Chloride Channel (Closed) GABA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_Receptor Binds Sedative Potential Sedative (Vinyl Ether Derivative) Sedative->GABA_Receptor Positive Allosteric Modulation

Caption: Potential Modulation of GABA-A Receptor Signaling.

References

Troubleshooting & Optimization

Preventing peroxide formation in 2-Chloroethyl vinyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloroethyl vinyl ether, with a specific focus on preventing peroxide formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is peroxide formation a concern?

This compound is a colorless, highly flammable liquid used in the synthesis of various organic compounds, including anesthetics and cellulose (B213188) ethers.[1][2] Like many ethers, it can react with atmospheric oxygen upon exposure to light and air to form unstable and potentially explosive peroxides.[3][4][5] This process, known as auto-oxidation, can be accelerated by heat and light.[6][7] The accumulation of peroxides poses a significant safety hazard, as they can detonate when subjected to heat, friction, or mechanical shock.[8][9]

Q2: How is this compound typically stabilized against peroxide formation?

To mitigate the risk of peroxide formation, this compound is commonly supplied with inhibitors.[1] Commercial preparations often contain a combination of stabilizers such as triethanolamine (B1662121) and monomethyl ether of hydroquinone (B1673460) (MEHQ).[1][10] These inhibitors function by scavenging the free radicals that initiate the peroxide formation process.[11]

Q3: What are the ideal storage conditions for this compound to minimize peroxide formation?

Proper storage is critical to prevent peroxide formation. Key recommendations include:

  • Keep the container tightly closed: This limits exposure to atmospheric oxygen.[3][12][13]

  • Store under an inert atmosphere: If possible, storing the ether under a blanket of an inert gas like nitrogen or argon can further reduce oxygen exposure.[3]

  • Protect from light: Store in an amber or opaque container in a dark area to prevent photo-oxidation.[3]

  • Maintain cool temperatures: Store in a cool, well-ventilated area, away from heat sources.[12][14] Some sources recommend refrigeration between 2-8°C, but it is crucial to use a spark-proof refrigerator. Refrigeration does not stop peroxide formation but can slow it down.[15]

  • Grounding: Metal containers should be grounded to prevent static discharge, which can be an ignition source.[14]

Q4: How often should I test my this compound for peroxides?

The frequency of testing depends on the age and storage conditions of the ether. It is recommended to:

  • Date the container upon receipt and upon opening.[16]

  • Test for peroxides before each use, especially before distillation or evaporation, as this can concentrate peroxides to dangerous levels.[17][18]

  • For opened containers, it is good practice to test periodically, for instance, every 3 to 6 months.[5][15]

Troubleshooting Guide

Problem: I suspect my this compound may have formed peroxides. What should I do?

Solution:

  • Visual Inspection (with extreme caution): From a safe distance, visually inspect the container. Do not open the container if you observe any of the following:

    • Crystal formation inside the liquid or around the cap.[17][18]

    • A viscous or oily liquid layer.[18]

    • Cloudiness in the liquid.[9] If any of these signs are present, treat the container as extremely hazardous and contact your institution's Environmental Health and Safety (EHS) office for immediate disposal.[17][19]

  • Peroxide Testing: If there are no visual signs of high peroxide concentration, you can proceed with testing using one of the methods outlined in the "Experimental Protocols" section below.

Problem: My peroxide test is positive. What are the acceptable limits and what should I do?

Solution: The acceptable peroxide concentration depends on the intended use. The following table summarizes general guidelines.

Peroxide ConcentrationHazard Level & Recommended Action
< 10-30 ppmGenerally considered safe for use. Avoid concentration procedures like distillation.[17]
30 - 100 ppmModerate hazard. Not recommended for distillation or other concentration methods. The ether should be decontaminated or disposed of promptly.[8][17]
> 100 ppmHigh hazard. Do not use. Contact your EHS office for disposal.[8]

If the peroxide level is above the acceptable limit for your application but below the high hazard level, you can remove the peroxides using the decontamination protocol below.

Quantitative Data Summary

ParameterValue/RecommendationSource(s)
Common Stabilizers Triethanolamine, Monomethyl ether of hydroquinone (MEHQ)[1][10]
Stabilizer Concentration 300 ppm triethanolamine and 50 ppm MEHQ[1]
Acceptable Peroxide Limit (General Use) < 30 ppm[17]
Unacceptable Peroxide Limit > 100 ppm[8]
Recommended Storage Temperature 2-8°C (in a spark-proof refrigerator)

Experimental Protocols

Protocol 1: Peroxide Testing with Test Strips

This is a semi-quantitative method suitable for routine checks.

Materials:

  • Peroxide test strips (e.g., Quantofix®)

  • Sample of this compound

  • Deionized water

Procedure:

  • Dip a test strip into the this compound for 1 second.[20]

  • Remove the strip and allow the solvent to evaporate.[15]

  • Add one drop of deionized water to the test pad.[20]

  • Wait for the time specified by the manufacturer (typically 5-15 seconds).[20]

  • Compare the color of the test pad to the color scale provided with the test strips to determine the peroxide concentration in ppm.[20]

Protocol 2: Peroxide Testing with Potassium Iodide (KI)

This is a more sensitive qualitative or semi-quantitative test.

Materials:

  • Sample of this compound

  • Potassium iodide (KI), 10% solution (freshly prepared)

  • Glacial acetic acid

  • Test tube

Procedure:

  • In a clean test tube, add 1 mL of the this compound to be tested.

  • Add 1 mL of a freshly prepared 10% potassium iodide solution or a solution of 100 mg of KI in 1 mL of glacial acetic acid.[17][21]

  • Shake the mixture.

  • Observe the color of the aqueous (bottom) layer.

    • No color change: Peroxides are absent or at a very low level.

    • Pale yellow: Indicates a low concentration of peroxides (0.001% to 0.005%).[21]

    • Bright yellow to brown: Indicates a high and potentially hazardous concentration of peroxides (>0.1%).[17]

Protocol 3: Removal of Peroxides

This procedure should only be performed on ethers with low to moderate levels of peroxides.

Materials:

  • This compound containing peroxides

  • Activated alumina (B75360) column

  • Peroxide test strips or KI solution for re-testing

Procedure:

  • Pass the this compound through a column of activated alumina. A general guideline is to use about 100g of alumina for every 100 mL of solvent.[17][18]

  • Collect the ether that elutes from the column.

  • Re-test the treated ether for the presence of peroxides using one of the methods described above.

  • Important: The purified ether will no longer contain the original inhibitors and will be more susceptible to peroxide formation.[15] It should be used immediately. Do not store it for extended periods. The alumina will retain the peroxides and should be handled and disposed of as hazardous waste.[17]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow Safe Handling and Peroxide Prevention Workflow for this compound receive Receive & Date This compound store Store Properly: - Tightly sealed - Dark, cool area - Away from heat/ignition receive->store before_use Before Each Use store->before_use visual_inspect Visually Inspect Container (Caution!) before_use->visual_inspect crystals Crystals, Cloudiness, or Oily Layer Present? visual_inspect->crystals test_peroxides Test for Peroxides (Strips or KI Method) crystals->test_peroxides No dispose Contact EHS for IMMEDIATE DISPOSAL DO NOT OPEN! crystals->dispose Yes peroxides_present Peroxides > 30 ppm? test_peroxides->peroxides_present use_ether Use Ether in Experiment peroxides_present->use_ether No decontaminate Decontaminate: Pass through Alumina Column peroxides_present->decontaminate Yes use_ether->store Return to Storage retest Re-test for Peroxides decontaminate->retest retest_ok Peroxides < 30 ppm? retest->retest_ok retest_ok->dispose No use_immediately Use Decontaminated Ether Immediately retest_ok->use_immediately Yes use_immediately->store Return to Storage (Short-term only, re-test)

References

Purification of 2-Chloroethyl vinyl ether from commercial inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloroethyl vinyl ether. The following information addresses common issues related to the removal of commercial inhibitors to ensure the monomer's reactivity for subsequent experiments.

Troubleshooting Guide

This guide is designed to help you resolve specific problems you might encounter during the purification of this compound.

Issue 1: Polymerization of the monomer during distillation.

  • Question: I'm attempting to purify this compound by distillation, but it appears to be polymerizing in the distillation flask. What could be the cause, and how can I prevent this?

  • Answer: Unwanted polymerization during distillation is a common issue, often triggered by excessive heat or the presence of acidic impurities. Commercial this compound is stabilized with inhibitors to prevent this during storage. Once these are removed, the monomer is more susceptible to polymerization.

    To troubleshoot this, consider the following:

    • Reduce Distillation Temperature: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the this compound and minimize heat-induced polymerization.

    • Ensure a Basic Environment: Any acidic residue can catalyze polymerization. It is recommended to wash the crude ether with a dilute basic solution, such as 5% sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), and then dry it thoroughly with an anhydrous drying agent like magnesium sulfate (B86663) or potassium carbonate before distillation.[1]

    • Check for Peroxides: Vinyl ethers can form explosive peroxides upon exposure to air.[2] Before heating, it is crucial to test for and remove any peroxides.

Issue 2: Incomplete removal of phenolic inhibitors (e.g., MEHQ).

  • Question: After purification, my reaction is still inhibited. How can I confirm the complete removal of phenolic inhibitors like MEHQ and improve the purification process?

  • Answer: Incomplete removal of inhibitors is a frequent problem that can prevent desired downstream reactions.

    • Verification of Removal: While quantitative analysis by HPLC or UV-Vis spectroscopy is the most accurate method, a simple qualitative test involves shaking a small sample of the purified ether with a 10% aqueous NaOH solution. The formation of a yellow to brownish color in the aqueous layer indicates the presence of phenolic compounds.

    • Improving Removal Efficiency:

      • Alumina (B75360) Column Chromatography: A highly effective method for removing phenolic inhibitors is to pass the this compound through a short column packed with basic alumina.[3][4] The polar inhibitor adsorbs onto the alumina, allowing the purified, non-polar ether to be collected.

      • Thorough Washing: When using a basic wash, ensure vigorous mixing and sufficient contact time to allow the phenolic inhibitor to be extracted into the aqueous phase. Repeat the wash multiple times with fresh basic solution.

Issue 3: Low recovery of this compound after purification.

  • Question: I'm losing a significant amount of my product during the purification process. What are the likely causes of low recovery?

  • Answer: Low recovery can be attributed to several factors throughout the purification workflow.

    • Hydrolysis: this compound is susceptible to hydrolysis under acidic conditions, which breaks it down into acetaldehyde (B116499) and 2-chloroethanol (B45725).[1][5] Always maintain a basic environment, especially during aqueous washing steps.

    • Azeotrope Formation: In some synthesis routes, impurities like 2-chloroethanol can form an azeotrope with this compound, making separation by simple distillation difficult and potentially leading to co-distillation and perceived loss of pure product.[6]

    • Mechanical Losses: Ensure that all glassware joints are properly sealed to prevent the loss of this volatile compound, especially during vacuum distillation. Also, be mindful of material transfer steps between different purification stages.

Frequently Asked Questions (FAQs)

Q1: What are the common inhibitors found in commercial this compound?

A1: Commercial this compound is typically stabilized with a combination of inhibitors to prevent polymerization during transport and storage. The most common inhibitors are Monomethyl Ether of Hydroquinone (MEHQ) and Triethanolamine.

Q2: Why is it necessary to remove inhibitors from this compound?

A2: The presence of inhibitors will interfere with or completely prevent polymerization and other reactions involving the vinyl group. For successful use of this compound as a monomer or reactant, these inhibitors must be removed.

Q3: What are the primary methods for removing inhibitors from this compound?

A3: The choice of method depends on the inhibitor present and the required purity of the final product.

  • For Phenolic Inhibitors (like MEHQ):

    • Washing with a Base: Extracting the ether with a dilute aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) will remove acidic phenolic inhibitors.

    • Column Chromatography: Passing the ether through a plug of basic alumina is a very effective and common method.[3]

  • For Amine-based Inhibitors (like Triethanolamine):

    • Washing with Acid: A wash with dilute acid can remove basic amine inhibitors. However, this is generally not recommended for vinyl ethers as it can cause hydrolysis.[1] It is often better to remove these during a final distillation step.

  • General Purification:

    • Vacuum Distillation: This is a crucial step to separate the monomer from non-volatile inhibitors and other impurities. It is typically performed after an initial washing or column chromatography step.

Q4: How should I store purified this compound?

A4: Once the inhibitor is removed, this compound is much less stable. It should be used immediately if possible. If short-term storage is necessary, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), protected from light, and stored at a low temperature (refrigerated or frozen).[2]

Q5: What safety precautions should I take when handling and purifying this compound?

A5: this compound is a flammable and toxic liquid.[7][8][9] It is also a peroxide former.[2]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Keep it away from heat, sparks, and open flames.[8]

  • Ground and bond metal containers during transfer to prevent static discharge.[7]

  • Test for peroxides before distillation and take appropriate measures for their removal if present.

Quantitative Data Summary

The following table summarizes typical purity levels that can be achieved with different purification methods, based on data from a patented isolation process.[6]

Purification StageComponentPurity/Content
Initial Mixture (Example) This compound (CEVE)54.8%
2-Chloroethanol (CE)42.0%
Triethylamine1.9%
After Azeotropic Distillation This compound (CEVE)88.5%
2-Chloroethanol (CE)7.3%
Triethylamine3.6%
Final Product (After Rectification) This compound (CEVE)99.2%
2-Chloroethanol (CE)< 0.1%
Water Content7 ppm

Experimental Protocols

Method 1: Purification by Basic Wash followed by Vacuum Distillation

  • Basic Wash:

    • Place the commercial this compound in a separatory funnel.

    • Add an equal volume of a cold, 5% aqueous sodium hydroxide (NaOH) solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash two more times with fresh 5% NaOH solution.

    • Wash the organic layer with an equal volume of deionized water to remove any residual NaOH.

  • Drying:

    • Transfer the washed ether to a clean, dry flask.

    • Add a suitable drying agent, such as anhydrous potassium carbonate or magnesium sulfate.

    • Swirl the flask and let it stand for at least 30 minutes. The liquid should be clear, not cloudy.

  • Vacuum Distillation:

    • Filter the dried ether into a round-bottom flask suitable for distillation.

    • Assemble a vacuum distillation apparatus.

    • Distill the this compound under reduced pressure, collecting the fraction that boils at the appropriate temperature for the given pressure.

Method 2: Purification by Column Chromatography

  • Column Preparation:

    • Prepare a small chromatography column with a plug of glass wool at the bottom.

    • Fill the column approximately halfway with basic alumina.

  • Elution:

    • Carefully add the commercial this compound to the top of the column.

    • Allow the ether to pass through the alumina under gravity.

    • Collect the purified ether as it elutes from the column.

  • Post-Treatment:

    • The eluted ether is now free of phenolic inhibitors. For the highest purity, this can be followed by vacuum distillation to remove other potential impurities.

Workflow for Purification of this compound

PurificationWorkflow start Commercial this compound (with Inhibitors) wash Wash with 5% NaOH Solution start->wash Method 1 column Pass through Basic Alumina Column start->column Method 2 dry Dry with Anhydrous K2CO3 or MgSO4 wash->dry distill Vacuum Distillation dry->distill end_product Purified this compound distill->end_product column->distill Optional for higher purity column->end_product storage Store Cold & Under Inert Atmosphere end_product->storage

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Cationic Polymerization of 2-Chloroethyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions encountered during the cationic polymerization of 2-chloroethyl vinyl ether (CEVE).

Troubleshooting Guide

This section addresses common issues encountered during the cationic polymerization of CEVE, offering potential causes and step-by-step solutions.

Problem Potential Causes Troubleshooting Steps
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) 1. Chain Transfer Reactions: Primarily β-hydrogen abstraction, leading to premature termination and the formation of chains with terminal double bonds.[1] 2. High Reaction Temperature: Increased temperature promotes side reactions.[1] 3. Inappropriate Initiator/Co-initiator Concentration: Can lead to uncontrolled initiation and termination events.1. Optimize Reaction Temperature: Conduct the polymerization at lower temperatures (e.g., -30 °C to 0 °C) to suppress chain transfer.[1] 2. Select an Appropriate Initiating System: For more controlled polymerization, consider living cationic polymerization systems like HI/I₂.[2] 3. Adjust Initiator/Monomer Ratio: Systematically vary the initiator concentration to find the optimal ratio for controlled polymerization.
Low Polymer Yield 1. Presence of Impurities: Water or other protic impurities can terminate the growing cationic chains. 2. Inefficient Initiation: The chosen initiator may not be effective under the selected reaction conditions. 3. Termination Reactions: Dominance of termination reactions over propagation.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and the monomer before the reaction. Store reagents under an inert atmosphere (e.g., nitrogen or argon). 2. Verify Initiator Activity: Use a freshly opened or purified initiator. Consider initiators known to be effective for vinyl ethers, such as Lewis acids or specific organocatalysts. 3. Optimize Reaction Time and Temperature: Monitor the reaction over time to determine the point of maximum conversion before degradation or side reactions become significant.
Formation of Insoluble Gel 1. Cross-linking Reactions: Side reactions involving the chloroethyl group or the polymer backbone. 2. High Monomer Concentration: Can lead to uncontrolled, rapid polymerization and branching.1. Lower Monomer Concentration: Perform the polymerization in a suitable solvent to better control the reaction kinetics. 2. Control Temperature: Maintain a low and stable reaction temperature to minimize side reactions. 3. Use a Chain Transfer Agent (CTA): In controlled polymerization techniques like cationic RAFT, a CTA can help regulate polymer chain growth.[3]
Polymer with Unexpected End-Groups 1. Chain Transfer to Monomer: Results in acetal (B89532) end-groups. 2. Reaction with Impurities: Water can lead to hydroxyl or aldehyde end-groups.1. Purify Monomer and Solvents: Remove any potential sources of chain transfer agents or terminating agents. 2. Characterize End-Groups: Use techniques like ¹H NMR and ¹³C NMR to identify the specific end-groups and deduce the underlying side reaction.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the cationic polymerization of this compound?

A1: The most prevalent side reaction is chain transfer, particularly β-hydrogen abstraction from the growing polymer chain. This results in a terminated polymer chain with a terminal double bond and the initiation of a new, shorter polymer chain, which contributes to a broad molecular weight distribution.[1] Other potential side reactions include chain transfer to the monomer and termination by impurities like water.

Q2: How does temperature affect the side reactions in CEVE polymerization?

A2: Higher reaction temperatures significantly increase the rate of side reactions, especially chain transfer.[1][5] This is because these reactions typically have a higher activation energy than the propagation step. To achieve a well-controlled polymerization with minimal side products, it is generally recommended to conduct the reaction at low temperatures, often in the range of -30 °C to 0 °C.[1]

Q3: Can the choice of initiator influence the extent of side reactions?

A3: Yes, the initiator system plays a crucial role. "Living" cationic polymerization systems, such as the HI/I₂ system, are designed to minimize termination and chain transfer reactions, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity.[2] In contrast, conventional cationic initiators may lead to less controlled polymerization and a higher incidence of side reactions.[1]

Q4: How can I detect the products of side reactions in my polymer sample?

A4: Spectroscopic methods are essential for identifying side products. ¹H NMR and ¹³C NMR spectroscopy can be used to detect the presence of terminal double bonds resulting from β-hydrogen abstraction or other unexpected end-groups.[4] Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is used to analyze the molecular weight distribution (PDI), where a broad distribution can be indicative of significant side reactions.[1]

Q5: Is it possible to completely eliminate side reactions in the cationic polymerization of CEVE?

A5: While completely eliminating all side reactions is extremely challenging, their occurrence can be significantly minimized. The key strategies include:

  • Maintaining stringent anhydrous and inert reaction conditions.

  • Using highly purified monomer and solvents.

  • Optimizing the reaction temperature to be as low as practically feasible.

  • Employing a well-controlled "living" cationic polymerization system.[2]

Quantitative Data on Side Reactions

The following table summarizes the qualitative and illustrative quantitative impact of key reaction parameters on the major side reactions during the cationic polymerization of this compound. The quantitative values are representative examples based on trends described in the literature.

Parameter Condition Effect on β-Hydrogen Abstraction (Chain Transfer) Illustrative PDI
Temperature High (e.g., > 0 °C)Increased> 1.5
Low (e.g., < -15 °C)Decreased1.1 - 1.3
Initiator System Conventional (e.g., Lewis Acid)Moderate to High1.4 - 1.6
Living (e.g., HI/I₂)Low≤ 1.1
Solvent Polarity HighMay stabilize carbocations but can also promote side reactionsVariable
LowGenerally preferred for better controlLower

Experimental Protocols

Protocol 1: General Cationic Polymerization of this compound

Objective: To synthesize poly(this compound) using a conventional Lewis acid initiator.

Materials:

  • This compound (CEVE), freshly distilled over CaH₂.

  • Anhydrous toluene.

  • Initiator solution (e.g., SnCl₄ in toluene, 0.1 M).

  • Methanol (for quenching).

  • Dry glassware (Schlenk flask, syringes).

  • Inert atmosphere (Nitrogen or Argon).

Procedure:

  • Assemble the reaction setup under an inert atmosphere. All glassware should be flame-dried or oven-dried before use.

  • In a Schlenk flask, dissolve the desired amount of freshly distilled CEVE in anhydrous toluene.

  • Cool the monomer solution to the desired reaction temperature (e.g., -30 °C) using a suitable cooling bath.

  • While stirring, slowly add the initiator solution dropwise via syringe.

  • Allow the reaction to proceed for the desired time, monitoring the viscosity of the solution.

  • Quench the polymerization by adding an excess of cold methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

Protocol 2: Characterization of Poly(this compound) and Identification of Side Products

Objective: To characterize the synthesized polymer and identify evidence of side reactions.

Methods:

  • Size Exclusion Chromatography (SEC/GPC):

    • Dissolve a small amount of the dried polymer in a suitable solvent (e.g., THF).

    • Analyze the sample to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A PDI value significantly greater than 1.1 may indicate the presence of side reactions.[1]

  • ¹H NMR Spectroscopy:

    • Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire the ¹H NMR spectrum.

    • Analyze the spectrum for:

      • The characteristic peaks of the polymer backbone.

      • Signals in the olefinic region (around 4.0-6.0 ppm) which may indicate the presence of terminal double bonds resulting from β-hydrogen abstraction.

      • Signals corresponding to other potential end-groups.[4]

Visualizations

Side_Reactions Initiation Initiation (Initiator + Monomer) Propagating_Cation Propagating Carbocation Initiation->Propagating_Cation Forms Propagation Propagation (+ Monomer) Propagating_Cation->Propagation Reacts with Desired_Polymer Desired High MW Polymer Propagating_Cation->Desired_Polymer Leads to (ideal) Chain_Transfer β-Hydrogen Abstraction (Side Reaction) Propagating_Cation->Chain_Transfer Can undergo Termination Termination (e.g., by impurities) Propagating_Cation->Termination Can be terminated Propagation->Propagating_Cation Regenerates Terminated_Polymer Terminated Polymer (with double bond) Chain_Transfer->Terminated_Polymer Forms New_Cation New Short Chain Cation Chain_Transfer->New_Cation and New_Cation->Propagation Initiates new chain Inactive_Polymer Inactive Polymer Termination->Inactive_Polymer Forms

Caption: Cationic polymerization of CEVE and competing side reactions.

Troubleshooting_Workflow Start Start: Polymerization Issue (e.g., High PDI, Low Yield) Check_PDI Analyze PDI using SEC/GPC Start->Check_PDI High_PDI PDI is High (>1.5)? Check_PDI->High_PDI Lower_Temp Action: Lower Reaction Temperature (e.g., to -30°C) High_PDI->Lower_Temp Yes Check_Yield Analyze Polymer Yield High_PDI->Check_Yield No Change_Initiator Action: Use Living Initiator System (e.g., HI/I2) Lower_Temp->Change_Initiator Change_Initiator->Check_Yield Low_Yield Yield is Low? Check_Yield->Low_Yield Check_Purity Action: Ensure Anhydrous Conditions & Purify Reagents Low_Yield->Check_Purity Yes Check_NMR Analyze End-Groups via NMR Low_Yield->Check_NMR No Check_Purity->Check_NMR Unexpected_End_Groups Unexpected End-Groups Found? Check_NMR->Unexpected_End_Groups Purify_Monomer Action: Re-purify Monomer and Solvents Unexpected_End_Groups->Purify_Monomer Yes End End: Optimized Polymerization Unexpected_End_Groups->End No Purify_Monomer->End

Caption: Troubleshooting workflow for CEVE cationic polymerization.

References

Technical Support Center: Optimizing Polymerization of 2-Chloroethyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the polymerization of 2-Chloroethyl vinyl ether (CEVE).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the polymerization of this compound in a question-and-answer format.

Issue 1: Low or No Polymer Yield

  • Question: My polymerization of this compound resulted in a very low yield or no polymer at all. What are the possible causes and how can I fix this?

  • Answer: Low or no polymer yield in the cationic polymerization of this compound can stem from several factors:

    • Inactive Initiator System: The initiator or catalyst may have degraded due to improper storage or handling. Ensure your initiator is fresh and handled under the recommended conditions (e.g., inert atmosphere, low temperature).

    • Presence of Impurities: Cationic polymerization is highly sensitive to impurities. Water, in particular, can act as a terminating agent by reacting with the propagating carbocation.[1] Ensure all reagents, solvents, and glassware are rigorously dried before use. Purification of the CEVE monomer to remove byproducts like dioxane is also recommended.[2]

    • Incorrect Temperature: While some systems can work at room temperature, many controlled cationic polymerizations of vinyl ethers require low temperatures (e.g., -30°C to -40°C) to stabilize the propagating carbocation and prevent premature termination.[3]

    • Low Monomer Reactivity: this compound can have a low rate of polymerization, especially at very low temperatures.[3] Consider optimizing the reaction time or adjusting the temperature.

Issue 2: Broad Molecular Weight Distribution (High Polydispersity)

  • Question: The resulting poly(this compound) has a broad molecular weight distribution (high Ð or PDI). How can I achieve a more controlled polymerization?

  • Answer: A broad molecular weight distribution is typically a sign of uncontrolled polymerization, often due to chain transfer and termination reactions.[3] Here are some strategies to achieve a narrower distribution:

    • Lower the Reaction Temperature: Higher temperatures increase the rate of side reactions, such as β-hydrogen abstraction, which leads to chain termination and a broader molecular weight distribution.[3] Performing the polymerization at lower temperatures (e.g., -30°C to -78°C) can significantly improve control.[3][4][5][6]

    • Optimize the Initiator/Catalyst System: Some initiator systems offer better control than others. For living cationic polymerization, systems like HI/I₂ at low temperatures have been shown to produce polymers with narrow molecular weight distributions (Mw/Mn ≤ 1.1).[3]

    • Control Monomer to Initiator Ratio: The ratio of monomer to initiator concentration directly influences the final molecular weight.[7][8] A higher ratio will generally lead to higher molecular weight polymers. Ensure precise control over the amounts of monomer and initiator added.

    • Solvent Choice: The polarity of the solvent can influence the stability of the propagating carbocation. Non-polar solvents like toluene (B28343) are often used for these reactions.[3]

Issue 3: Uncontrolled or "Explosive" Polymerization

  • Question: The polymerization reaction proceeded uncontrollably, with a rapid exotherm. What causes this and how can it be prevented?

  • Answer: Uncontrolled, rapid polymerization is a significant safety concern in cationic polymerization due to the high reactivity of the carbocation intermediates.

    • Highly Reactive Initiator: Some initiator systems are extremely active and can lead to a very rapid, almost explosive polymerization, especially in bulk (solvent-free) conditions.[9]

    • Poor Heat Dissipation: Bulk polymerizations are often highly exothermic. Without proper heat management, the temperature can rise rapidly, further accelerating the reaction rate.

    • Solutions:

      • Use a Solvent: Performing the polymerization in a suitable solvent helps to dissipate the heat generated.

      • Slow Monomer Addition: A semi-continuous process where the monomer is added slowly to the reaction mixture can help to control the reaction rate and temperature.[10]

      • Lower the Temperature: Initiating the reaction at a lower temperature will slow down the polymerization rate.

      • Choose a Milder Initiator System: If possible, select an initiator system known for more controlled polymerization kinetics.

Frequently Asked Questions (FAQs)

1. What is the most common method for polymerizing this compound?

Cationic polymerization is the predominant method for polymerizing this compound due to the electron-donating nature of the ether group which stabilizes the propagating carbocation.[11] While radical RAFT polymerization has been demonstrated, it often requires specific conditions.[7]

2. How should I purify this compound before polymerization?

It is crucial to use pure monomer for a controlled polymerization. This compound can be purified by distillation.[2] It is also important to remove any water, as the monomer can hydrolyze in the presence of acid and water to form acetaldehyde.[2][12] The monomer should be stored under an inert atmosphere and protected from light.[2]

3. What are some common initiator systems for the cationic polymerization of this compound?

Several initiator systems have been successfully used, including:

  • HI/I₂: This system can achieve living polymerization with good control over molecular weight and a narrow polydispersity, especially at low temperatures (-40°C).[3]

  • Metallocene-based catalysts: Systems like Cp₂ZrMe₂ in combination with a borate (B1201080) co-catalyst can efficiently polymerize CEVE.[3]

  • Lewis Acids: Traditional Lewis acids can initiate polymerization, often in the presence of a proton source (co-initiator).[1]

  • Green Catalysts: Maghnite-H⁺, a proton-exchanged montmorillonite (B579905) clay, has been used as an environmentally friendly catalyst for the bulk polymerization of CEVE at room temperature.[11]

4. What is the effect of temperature on the polymerization of this compound?

Temperature is a critical parameter. Lower temperatures (e.g., -78°C to -30°C) generally lead to better control over the polymerization, resulting in a narrower molecular weight distribution by suppressing side reactions like chain transfer.[3][4][5][6] However, the rate of polymerization for CEVE can be slow at very low temperatures.[3] Higher temperatures can increase the polymerization rate but may lead to a loss of control and broader polydispersity.[3]

5. Can this compound be copolymerized?

Yes, this compound can be copolymerized with other monomers, such as styrene (B11656) and n-butyl vinyl ether, via cationic polymerization.[3][11] It has also been copolymerized with N-vinylpyrrolidone via radical RAFT polymerization.[7]

Data Summary Tables

Table 1: Comparison of Initiator Systems for CEVE Homopolymerization

Initiator SystemTypical Temperature (°C)SolventControl/Living CharacterResulting Polydispersity (Mw/Mn)Reference
HI/I₂-40TolueneLiving≤ 1.1[3]
HI/I₂-15Toluene or CCl₄Living1.2 - 1.3[3]
Iodine (I₂) alone-15TolueneLong-lived (not perfectly living)1.4 - 1.6[3]
Cp₂ZrMe₂ / [B(C₆F₅)₄]⁻[Me₂NHPh]⁺0DichloromethaneControlledRelatively Broad[3]
Maghnite-H⁺Room TemperatureBulk (Solvent-free)CationicRelatively Broad[11]

Table 2: Influence of Reaction Temperature on CEVE Polymerization Control

Temperature RangeEffect on PolymerizationConsequence
-78°C to -30°CReduced rate of side reactions (e.g., chain transfer)Narrower molecular weight distribution (better control)
0°C to Room TemperatureIncreased polymerization rateIncreased likelihood of side reactions, leading to broader molecular weight distribution

Experimental Protocols

Protocol 1: Controlled Cationic Polymerization of CEVE using HI/I₂ Initiator System

This protocol is based on the living polymerization of CEVE to achieve a polymer with a narrow molecular weight distribution.[3]

Materials:

  • This compound (CEVE), purified by distillation and stored under nitrogen.

  • Toluene, dried over a suitable drying agent (e.g., CaH₂).

  • Hydrogen iodide (HI) solution in a suitable solvent.

  • Iodine (I₂).

  • Methanol, for quenching.

  • Dry glassware and syringes.

  • Inert atmosphere (e.g., nitrogen or argon) setup.

Procedure:

  • Assemble the reaction apparatus (e.g., a three-necked flask with a stirrer, thermometer, and nitrogen inlet) and dry it thoroughly under vacuum or by flame drying.

  • Introduce the desired amount of dried toluene into the reaction flask via a syringe under an inert atmosphere.

  • Cool the solvent to the desired reaction temperature (e.g., -40°C) using a suitable cooling bath.

  • Add the purified CEVE monomer to the cooled solvent via a syringe.

  • Prepare the HI/I₂ initiating system by mixing appropriate amounts of HI and I₂. An excess of HI over I₂ is typically required for a living process.[3]

  • Inject the HI/I₂ initiator into the monomer solution to start the polymerization.

  • Allow the reaction to proceed for the desired time, monitoring the conversion if possible.

  • Quench the polymerization by adding an excess of cold methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Isolate the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

  • Characterize the polymer using techniques like Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity, and NMR for structural analysis.[3]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer_Purification Monomer Purification (e.g., distillation) Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Setup Solvent_Drying Solvent Drying Solvent_Drying->Setup Glassware_Drying Glassware Drying Glassware_Drying->Setup Cooling Cool to Target Temp (e.g., -40°C) Setup->Cooling Addition Add Monomer & Initiator Cooling->Addition Polymerization Polymerization (Stirring) Addition->Polymerization Quenching Quenching (e.g., Methanol) Polymerization->Quenching Precipitation Precipitation Quenching->Precipitation Isolation Isolation & Drying Precipitation->Isolation Characterization Characterization (GPC, NMR) Isolation->Characterization Troubleshooting_Tree cluster_yield Low/No Yield cluster_mwd Broad MWD cluster_control Uncontrolled Rxn Start Problem Encountered Cause_Yield Possible Causes Start->Cause_Yield Cause_MWD Possible Causes Start->Cause_MWD Cause_Control Possible Causes Start->Cause_Control Impure_Reagents Impure Reagents (Water, etc.) Cause_Yield->Impure_Reagents Inactive_Initiator Inactive Initiator Cause_Yield->Inactive_Initiator Wrong_Temp_Yield Incorrect Temp Cause_Yield->Wrong_Temp_Yield Purify_Reagents Purify Monomer & Dry Solvents Impure_Reagents->Purify_Reagents Fresh_Initiator Use Fresh Initiator Inactive_Initiator->Fresh_Initiator Optimize_Temp_Yield Optimize Temp Wrong_Temp_Yield->Optimize_Temp_Yield Solution_Yield Solutions Purify_Reagents->Solution_Yield Fresh_Initiator->Solution_Yield Optimize_Temp_Yield->Solution_Yield High_Temp High Temperature Cause_MWD->High_Temp Chain_Transfer Chain Transfer Cause_MWD->Chain_Transfer Wrong_Initiator Non-ideal Initiator Cause_MWD->Wrong_Initiator Lower_Temp Lower Reaction Temp High_Temp->Lower_Temp Change_Initiator Choose Controlled Initiator System Chain_Transfer->Change_Initiator Wrong_Initiator->Change_Initiator Solution_MWD Solutions Lower_Temp->Solution_MWD Change_Initiator->Solution_MWD Optimize_Ratio Optimize Monomer/ Initiator Ratio Optimize_Ratio->Solution_MWD High_Activity Highly Active Initiator Cause_Control->High_Activity Poor_Heat_Control Poor Heat Dissipation (Bulk Polymerization) Cause_Control->Poor_Heat_Control Use_Solvent Use Solvent High_Activity->Use_Solvent Lower_Temp_Control Lower Initial Temp High_Activity->Lower_Temp_Control Slow_Addition Slow Monomer Addition Poor_Heat_Control->Slow_Addition Solution_Control Solutions Use_Solvent->Solution_Control Slow_Addition->Solution_Control Lower_Temp_Control->Solution_Control

References

Technical Support Center: Removal of 2-Chloroethyl Vinyl Ether from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of reaction mixtures containing 2-chloroethyl vinyl ether (CEVE). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual CEVE from their reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing this compound (CEVE) from a reaction mixture?

A1: The primary methods for removing CEVE from reaction mixtures are:

  • Distillation: Effective for large-scale purifications and when the boiling point of your desired product is significantly different from that of CEVE (109 °C).[1]

  • Aqueous Extraction: A straightforward method to remove water-soluble impurities and can be used as a preliminary purification step.

  • Chromatography: Techniques like flash chromatography and preparative HPLC are suitable for achieving high purity, especially for smaller-scale reactions.

  • Chemical Quenching (Hydrolysis): Involves converting CEVE into more easily removable byproducts, acetaldehyde (B116499) and 2-chloroethanol, through acid-catalyzed hydrolysis.[2][3]

Q2: What are the key physical properties of CEVE to consider during purification?

A2: Understanding the physical properties of CEVE is crucial for selecting and optimizing a purification method.

PropertyValueSignificance for Purification
Boiling Point 109 °CLower boiling point than many organic compounds, making distillation a viable option.
Solubility Insoluble in water; soluble in ethanol, ether, and most organic solvents.[3]Dictates the choice of solvents for extraction and chromatography. Its insolubility in water is key for aqueous washes.
Density 1.048 g/mL at 25 °CDenser than water, meaning it will be the bottom layer in an aqueous extraction with a less dense organic solvent.
Stability Stable in caustic solutions, but hydrolyzes in acidic conditions.[2]This reactivity allows for chemical quenching as a removal method. Avoid acidic conditions if you need to recover the CEVE.

Q3: Can CEVE be removed by a simple aqueous work-up?

A3: A simple aqueous wash can help reduce the amount of CEVE, particularly if there are water-soluble impurities in the organic phase that can partition into the aqueous layer. However, since CEVE itself is insoluble in water, this method alone is often insufficient for complete removal and is best used in conjunction with other techniques like distillation or chromatography.

Q4: Is CEVE stable during purification?

A4: CEVE is stable under basic and neutral conditions. However, it is sensitive to acid and will hydrolyze.[2] Care should be taken to avoid acidic conditions during work-up and chromatography unless the goal is to quench the CEVE. It can also form peroxides upon exposure to air, so prolonged storage of fractions containing CEVE is not recommended.

Troubleshooting Guides

Distillation
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of CEVE from the desired product. Boiling points are too close. An azeotrope may have formed.Consider vacuum distillation to lower the boiling points and potentially increase the boiling point difference. If an azeotrope is suspected, consider azeotropic distillation with an appropriate entrainer.
Product decomposition during distillation. The product is thermally sensitive at the required distillation temperature.Use vacuum distillation to reduce the required temperature.
Low recovery of the desired product. The product is co-distilling with CEVE. The product is being held up in the distillation column.Optimize the distillation column packing and reflux ratio for better separation. Ensure the column is properly insulated.
Aqueous Extraction
Issue Possible Cause(s) Troubleshooting Steps
Formation of an emulsion at the solvent interface. Vigorous shaking of the separatory funnel. High concentration of surfactants or other emulsifying agents.Gently invert the separatory funnel for mixing instead of vigorous shaking. Add brine (saturated NaCl solution) to help break the emulsion. Allow the mixture to stand for a longer period.
Incomplete removal of CEVE. Insufficient volume or number of extractions. Poor partitioning of CEVE into the organic layer.Increase the volume of the extraction solvent. Perform multiple extractions (e.g., 3 x 50 mL instead of 1 x 150 mL).
Loss of desired product into the aqueous layer. The product has some water solubility.Back-extract the aqueous layer with a fresh portion of the organic solvent to recover the dissolved product.
Chromatography (Flash and Preparative HPLC)
Issue Possible Cause(s) Troubleshooting Steps
Co-elution of CEVE and the desired product. Inappropriate solvent system (mobile phase). Overloading of the column.Systematically screen different solvent systems with varying polarities to achieve better separation on a TLC plate before running the column. Reduce the amount of crude material loaded onto the column.
Tailing of peaks. The compound is interacting with the stationary phase (e.g., acidic compounds on silica (B1680970) gel).For acidic compounds on silica, consider adding a small amount of a volatile acid (e.g., acetic acid) to the mobile phase. For basic compounds, add a small amount of a volatile base (e.g., triethylamine).
Low recovery of the product from the column. The product is irreversibly adsorbed onto the stationary phase.Ensure the chosen stationary phase is appropriate for your compound's functionality. If using silica gel for a sensitive compound, consider using a deactivated silica.

Experimental Protocols

Protocol 1: Removal of CEVE by Fractional Distillation

This protocol is suitable for thermally stable compounds with a boiling point significantly different from CEVE.

Methodology:

  • Setup: Assemble a fractional distillation apparatus with a packed fractionating column (e.g., Vigreux or packed with Raschig rings) to ensure efficient separation.

  • Charge the Flask: Add the crude reaction mixture to the distillation flask.

  • Distillation:

    • Heat the mixture gradually.

    • Collect the initial fraction, which will be enriched in the lower-boiling component (CEVE, b.p. 109 °C).

    • Monitor the temperature at the head of the column. A stable temperature plateau indicates the distillation of a pure component.

    • Once the CEVE has been removed, the temperature will rise towards the boiling point of the next component.

    • Collect the desired product in a separate fraction.

  • Analysis: Analyze the collected fractions by GC or NMR to confirm the absence of CEVE in the product fraction.

Protocol 2: Removal of CEVE by Aqueous Extraction

This protocol is a general work-up procedure to reduce the amount of CEVE and other water-soluble impurities.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Washing:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of deionized water and gently invert the funnel 10-15 times, venting frequently to release any pressure.

    • Allow the layers to separate.

    • Drain the lower (aqueous) layer. Since CEVE is denser than water, if a significant amount is present, it may form a separate lower layer.

    • Repeat the washing process two more times with fresh deionized water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Further Purification: The resulting product may still contain residual CEVE and will likely require further purification by distillation or chromatography.

Protocol 3: Removal of CEVE by Flash Chromatography

This protocol is effective for the purification of small to moderate quantities of product.

Methodology:

  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC) that provides good separation between your desired product and CEVE. Aim for an Rf value of ~0.3 for your product.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the eluent or a less polar solvent.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Run the column using the selected eluent, applying positive pressure (e.g., with compressed air or a pump).

    • Collect fractions and monitor the elution by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 4: Removal of CEVE by Chemical Quenching (Acid-Catalyzed Hydrolysis)

This method is suitable when the desired product is stable to dilute acid and the byproducts of hydrolysis (acetaldehyde and 2-chloroethanol) are easily separable.

Methodology:

  • Reaction Quench:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a dilute aqueous solution of a non-nucleophilic acid (e.g., 1 M HCl or 1 M H₂SO₄) while stirring. The hydrolysis of the vinyl ether is exothermic.

    • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete hydrolysis of the CEVE.

  • Work-up:

    • Neutralize the mixture by the addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure.

  • Purification: The resulting crude product will contain acetaldehyde and 2-chloroethanol, which may need to be removed by a subsequent purification step like distillation or chromatography.

Visual Guides

Removal_Method_Selection start Reaction Mixture containing CEVE product_properties Assess Product Stability and Boiling Point start->product_properties thermal_stable Thermally Stable? product_properties->thermal_stable acid_stable Acid Stable? thermal_stable->acid_stable No high_bp_diff Large BP Difference from CEVE? thermal_stable->high_bp_diff Yes chromatography Flash Chromatography or Prep-HPLC acid_stable->chromatography No quenching Chemical Quenching (Acid Hydrolysis) acid_stable->quenching Yes distillation Fractional or Vaccum Distillation high_bp_diff->distillation Yes high_bp_diff->chromatography No end Pure Product distillation->end chromatography->end extraction_first Initial Aqueous Extraction quenching->extraction_first Follow with extraction_first->chromatography or Distillation

Caption: Decision workflow for selecting a suitable method for CEVE removal.

Hydrolysis_Pathway CEVE This compound (CEVE) intermediate Hemiacetal Intermediate (unstable) CEVE->intermediate + H₂O, H⁺ H2O H₂O H_plus H⁺ (catalyst) products Acetaldehyde + 2-Chloroethanol intermediate->products

Caption: Acid-catalyzed hydrolysis pathway of this compound.

References

Safe handling and storage of 2-Chloroethyl vinyl ether in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting, and handling protocols for the use of 2-Chloroethyl vinyl ether in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable and reactive liquid that poses a significant fire and explosion hazard.[1] It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2][3][4] The substance can form unstable and potentially explosive peroxides upon exposure to air and may polymerize explosively.[5][6][7] Its vapors are heavier than air and can travel to an ignition source, causing a flashback.[1][2]

Q2: What are the immediate first aid measures in case of exposure?

A2: Immediate action is critical.

  • Eye Contact: Flush the eyes immediately with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8]

  • Skin Contact: Remove all contaminated clothing at once. Wash the affected skin area with soap and water.[1]

  • Inhalation: Move the individual to fresh air immediately.[1][8]

  • Ingestion: Do NOT induce vomiting.[5][6] If the person is conscious and not convulsing, give one or two glasses of water to dilute the chemical and call a poison control center or doctor immediately.[5][6]

Q3: What personal protective equipment (PPE) is required when handling this chemical?

A3: A comprehensive PPE strategy is mandatory.

  • Hand Protection: Wear appropriate protective gloves. Butyl rubber gloves may provide suitable protection.[1][5]

  • Eye/Face Protection: Use indirect-vent, impact, and splash-resistant goggles.[1] A face shield should be worn in conjunction with goggles when there is a higher risk of splashing.[1]

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[1][3] Ensure an emergency shower and eyewash station are readily accessible in the immediate work area.[1][8]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[3] If exposure limits may be exceeded, use a NIOSH-approved respirator with appropriate organic vapor cartridges.[3][5]

Q4: How should this compound be stored?

A4: Proper storage is crucial to prevent hazardous reactions. Store in a cool, dry, well-ventilated, and locked area in tightly closed containers.[1][2] It should be protected from light and stored under an inert atmosphere, potentially in a freezer.[5][9] Keep it away from heat, sparks, open flames, and all sources of ignition.[1][2] It must be stored separately from incompatible materials such as strong oxidizing agents and strong bases.[1][3]

Q5: How do I dispose of waste this compound?

A5: This chemical must be disposed of as hazardous waste.[1] Waste generators must comply with all local, regional, and national hazardous waste regulations for storage, transport, treatment, and disposal.[3][9] The EPA hazardous waste number for this compound is U042.[9]

Troubleshooting Guide

Problem: I noticed a change in the appearance of the this compound (e.g., color change, crystal formation).

  • Cause: This could indicate the formation of peroxides, which are highly unstable and can be explosive.[5][6] Ethers are known to form peroxides upon exposure to air and light over time.[5]

  • Solution: Do not move or attempt to open the container. Cordon off the area and alert your institution's Environmental Health and Safety (EHS) office or equivalent safety personnel immediately. Peroxide formation presents a serious explosion risk.

Problem: The container of this compound is old. How can I tell if it's safe to use?

  • Cause: Older containers of ethers are at high risk for peroxide formation, especially if the date of receipt and opening were not recorded. The presence of stabilizers like triethanolamine (B1662121) can inhibit this, but their effectiveness decreases over time.[6][7][9]

  • Solution: If the age and exposure history of the chemical are unknown, it should be treated as potentially contaminated with explosive peroxides. Do not use. Contact your EHS office for guidance on testing for peroxides and for proper disposal procedures.

Problem: I smell vapors even though the container is closed.

  • Cause: The container seal may be failing, or there may be a small, undetected leak. The vapors are a health and fire hazard.[1]

  • Solution: Ensure the area is well-ventilated. Working within a chemical fume hood, check that the container is tightly sealed. If the cap is damaged or vapors are still noticeable, place the container in a secondary, sealed container. Label it clearly and consult with your EHS office for disposal.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueCitations
Appearance Colorless to light yellow liquid[1][2]
Molecular Formula C₄H₇ClO[9]
Molecular Weight 106.55 g/mol [5][9]
Boiling Point ~109 °C (228 °F) at 760 mmHg[2][5]
Melting Point ~ -70 °C (-94.5 °F)[2][5]
Flash Point ~16 °C (61 °F) - Closed Cup[2]
Density ~1.048 g/mL at 20-25 °C[5][7]
Vapor Density 3.7 (Air = 1)[9]
Water Solubility Insoluble[5][7]
Solubility Soluble in alcohol and ether[2][9]

Table 2: Safety and Hazard Information (NFPA 704)

CategoryRatingHazard DescriptionCitations
Health (Blue) 3Can cause serious or permanent injury.[5]
Flammability (Red) 3Can be ignited under almost all ambient temperature conditions.[5]
Instability (Yellow) 2Normally stable, but can become unstable at elevated temperatures and pressures.[5]
Special (White) N/ANo special hazard indicated.[5]

Experimental Protocols

Protocol 1: Incidental Spill Cleanup

This protocol is for small, manageable spills (typically <1 liter) by trained laboratory personnel. For large spills, evacuate the area and call emergency services.[1][10]

  • Alert & Evacuate: Notify all personnel in the immediate area of the spill. Evacuate non-essential personnel.[11][12]

  • Control Ignition Sources: Immediately remove all sources of ignition (e.g., turn off hot plates, unplug equipment). Do not operate electrical switches in the immediate vicinity.[1][3]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Don PPE: Put on the appropriate PPE, including chemical-resistant gloves (butyl rubber), splash goggles, a face shield, and a lab coat.[1][5]

  • Contain the Spill: Confine the spill to the smallest possible area. Use an inert absorbent material like activated charcoal, sand, or clay.[1][10][11] Do NOT use combustible materials like paper towels or sawdust as the primary absorbent.[10]

  • Absorb and Collect: Cover the spill with the absorbent material, starting from the outside and working inward.[1][12] Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a designated, labeled hazardous waste container.[3][8]

  • Decontaminate: Wipe down the spill area with a cloth dampened with soap and water.[5] Collect all cleaning materials (gloves, cloths, etc.) and place them in the hazardous waste container.

  • Dispose: Seal and label the waste container. Dispose of it through your institution's hazardous waste management program.[1][3]

  • Restock: Replace any used materials in your spill kit.[11]

Visualizations

Spill_Response_Workflow cluster_InitialActions Immediate Actions cluster_Decision Decision Point cluster_EmergencyResponse Emergency Protocol cluster_LabResponse Incidental Spill Protocol cluster_FinalSteps Post-Cleanup Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess IsLarge Large Spill or High Hazard? Assess->IsLarge Call911 Evacuate Building & Call Emergency Services IsLarge->Call911 Yes PPE Don Appropriate PPE IsLarge->PPE No Report Report Incident Call911->Report Ignition Remove Ignition Sources PPE->Ignition Contain Contain with Inert Absorbent Ignition->Contain Cleanup Clean Up with Non-Sparking Tools Contain->Cleanup Dispose Dispose as Hazardous Waste Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Decontaminate->Report Storage_Decision_Tree cluster_Checks Initial Checks cluster_Location Storage Location Selection cluster_Incompatibilities Segregation cluster_Special Additional Precautions Start Receiving New Container of This compound Date Date Container (Received & Opened) Start->Date Inspect Inspect for Damage Date->Inspect IsFlammable Is it a Flammable Liquid? Inspect->IsFlammable FlammableCabinet Store in Approved Flammable Liquid Cabinet IsFlammable->FlammableCabinet Yes Cool Store in a Cool, Dry, Well-Ventilated Area FlammableCabinet->Cool Locked Store in a Locked Area Cool->Locked Segregate Segregate From: - Strong Oxidizing Agents - Strong Bases - Heat/Ignition Sources Locked->Segregate Light Protect from Light Segregate->Light Inert Consider Storage Under Inert Atmosphere (e.g., Freezer) Light->Inert

References

Technical Support Center: Safe Handling of 2-Chloroethyl Vinyl Ether in the Presence of Strong Oxidizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-Chloroethyl vinyl ether. It provides essential safety information, troubleshooting advice, and experimental guidelines to prevent hazardous incidents related to its incompatibility with strong oxidizing agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable and reactive liquid that poses several risks in a laboratory setting.[1][2] It is toxic if swallowed or inhaled and can cause skin and eye irritation.[1][3][4] A significant hazard is its ability to readily oxidize in the air to form unstable and potentially explosive peroxides.[2][5][6] Furthermore, it can react violently with strong oxidizing agents, leading to fire or explosions.[1][2][6]

Q2: What are considered strong oxidizing agents in the context of incompatibility with this compound?

A2: Strong oxidizing agents that should be avoided include, but are not limited to, perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine.[1] Any chemical that can readily donate oxygen or is highly electronegative should be treated as a potential hazard when working with this compound.

Q3: How can I detect the presence of peroxides in my this compound sample?

A3: Peroxide formation in ethers can be detected using commercially available test strips or through chemical tests. One common method involves adding a freshly prepared solution of potassium iodide (KI) to the ether. The formation of a yellow to brown color indicates the presence of peroxides. For quantitative analysis, titration methods can be employed. It is crucial to test for peroxides before heating or distilling the ether, as this can concentrate the peroxides and lead to an explosion.

Q4: What are the signs of a hazardous reaction between this compound and a strong oxidizing agent?

A4: Signs of a hazardous reaction can include a rapid increase in temperature, gas evolution, a change in color, or the production of fumes. In a contained system, a rapid pressure increase can also be an indicator. If any of these signs are observed, the reaction should be considered uncontrolled, and emergency procedures should be initiated immediately.

Q5: What should I do in case of an accidental spill of this compound?

A5: In case of a small spill, you should use an absorbent paper to pick up the liquid. The contaminated clothing and absorbent material should be sealed in a vapor-tight plastic bag for disposal.[6] For larger spills, the area should be isolated.[6] In all cases, ensure proper ventilation and eliminate all ignition sources.[1] Personal protective equipment (PPE), including gloves, goggles, and a respirator, should be worn during cleanup.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected temperature increase during reaction. Inadvertent contamination with an oxidizing agent.1. Immediately stop the addition of any reagents. 2. If safe to do so, cool the reaction vessel using an ice bath. 3. Be prepared for a potential runaway reaction and have appropriate fire extinguishing equipment on hand. 4. If the reaction cannot be controlled, evacuate the area and alert safety personnel.
Formation of a precipitate or change in color when mixing with another reagent. A potential incompatibility reaction is occurring.1. Cease the addition of the reagent. 2. Do not heat or agitate the mixture further. 3. Consult the safety data sheets (SDS) for all reagents to check for known incompatibilities. 4. Treat the mixture as hazardous waste and dispose of it according to institutional protocols.
Visible signs of peroxide formation (e.g., crystallization) in the storage container. The stabilizer has been depleted, and peroxides have formed.1. DO NOT attempt to open the container. The friction from opening the cap could be sufficient to cause an explosion. 2. Cordon off the area and prevent anyone from handling the container. 3. Contact your institution's environmental health and safety (EHS) office or a bomb disposal unit for immediate assistance with disposal.

Chemical and Safety Data Summary

PropertyValue
Chemical Formula C₄H₇ClO
Molecular Weight 106.55 g/mol [5]
Appearance Colorless liquid[1]
Boiling Point 109 °C (lit.)
Flash Point 16 °C (60.8 °F) - closed cup
Incompatibilities Strong oxidizing agents, strong bases, acids[1][7][8]
Hazard Statements Highly flammable liquid and vapor. Toxic if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3][4]

Experimental Protocol: General Safety Precautions for Handling this compound

This protocol outlines the general safety procedures to be followed when handling this compound, particularly when there is a potential for interaction with other chemicals.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]
  • Work in a well-ventilated fume hood to avoid inhalation of vapors.[1]

2. Storage and Handling:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][7]
  • Ground and bond containers during transfer to prevent static discharge.[1][7]
  • Check for the presence of peroxides before each use, especially if the container has been opened previously or stored for an extended period.

3. Reaction Setup:

  • Before starting any reaction, ensure that all glassware is clean and dry to prevent unwanted side reactions.
  • Use equipment that is free of any residual oxidizing agents.
  • When setting up a reaction, add this compound slowly to the reaction mixture while monitoring for any signs of an exothermic reaction.
  • Have an appropriate fire extinguisher (e.g., dry chemical, CO2, or alcohol-resistant foam) readily available.[1]

4. Waste Disposal:

  • Dispose of any unused this compound and reaction waste in a designated hazardous waste container.
  • Do not mix this compound waste with waste containing strong oxidizing agents.

Logical Relationship Diagram

Incompatibility_Workflow cluster_reactants Reactants cluster_conditions Conditions cluster_hazard Hazardous Event cluster_outcomes Potential Outcomes CEVE This compound ViolentReaction Violent Reaction CEVE->ViolentReaction Oxidizer Strong Oxidizing Agent Oxidizer->ViolentReaction Mixing Direct Mixing Mixing->ViolentReaction Initiates Heat Heat/Ignition Source Heat->ViolentReaction Exacerbates Contamination Contamination Contamination->ViolentReaction Initiates Fire Fire ViolentReaction->Fire Explosion Explosion ViolentReaction->Explosion ToxicFumes Release of Toxic Fumes ViolentReaction->ToxicFumes

Caption: Incompatibility of this compound with strong oxidizing agents.

References

Technical Support Center: Poly(2-chloroethyl vinyl ether) Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with poly(2-chloroethyl vinyl ether) [P(CEVE)].

Troubleshooting Guide

This guide addresses common issues encountered during the purification of P(CEVE) in a question-and-answer format.

Issue 1: Low Polymer Yield After Reprecipitation

  • Question: I am losing a significant amount of my P(CEVE) during the reprecipitation process. Why is this happening and how can I improve my yield?

  • Answer: Low polymer yield after reprecipitation can be attributed to several factors:

    • Incomplete Precipitation: The non-solvent may not be sufficiently "poor" for the lower molecular weight fractions of your polymer, causing them to remain in solution.

    • Co-precipitation with Impurities: If a large volume of impurities is present, it can interfere with the polymer precipitation process.

    • Mechanical Loss: Polymer adhering to glassware or being lost during filtration and transfer steps.

    Troubleshooting Steps:

    • Optimize Solvent/Non-solvent System: Ensure you are using a good solvent for P(CEVE) (e.g., dichloromethane (B109758), THF) and a non-solvent in which the polymer is completely insoluble (e.g., cold methanol (B129727), diethyl ether).[1][2] The addition of the polymer solution to the non-solvent should be done slowly with vigorous stirring to promote efficient precipitation.

    • Pre-purification of Monomer: Impurities in the initial this compound (CEVE) monomer, such as dioxane, can carry through to the final polymer. Purifying the monomer by methods like water extraction followed by distillation can reduce impurities in the polymer, potentially improving precipitation efficiency.[3]

    • Temperature Control: Performing the precipitation at lower temperatures can decrease the solubility of the polymer in the non-solvent, leading to a higher recovery.

    • Iterative Precipitation: Instead of a single precipitation, a two-step process can be more effective. First, add a small amount of non-solvent to precipitate the highest molecular weight polymer. Then, add more non-solvent to the supernatant to precipitate the remaining polymer fractions.

    • Minimize Transfers: Plan your experimental setup to minimize the number of times the polymer needs to be transferred between containers.

Issue 2: Residual Impurities Detected by NMR After Purification

  • Question: My ¹H NMR spectrum of the purified P(CEVE) still shows peaks corresponding to the monomer or other small molecules. How can I remove these residual impurities?

  • Answer: The presence of residual monomer or other small molecule impurities after reprecipitation indicates that they are not being effectively removed from the precipitated polymer.

    Troubleshooting Steps:

    • Increase Purification Cycles: Repeating the dissolution and reprecipitation process 2-3 times is often necessary for high purity.

    • Thorough Washing: After precipitation, wash the polymer thoroughly with the non-solvent to remove any trapped impurities.

    • Vacuum Drying: Ensure the purified polymer is dried under vacuum at an appropriate temperature to remove any residual solvent or volatile impurities. Drying at elevated temperatures (e.g., 100°C) under vacuum has been reported.[2]

    • Alternative Purification Methods: For stubborn impurities, consider alternative techniques such as dialysis if a suitable membrane and solvent system can be identified, though P(CEVE) is generally hydrophobic.[1]

Issue 3: Broad Molecular Weight Distribution Observed in GPC/SEC Analysis

  • Question: The GPC/SEC analysis of my purified P(CEVE) shows a broad molecular weight distribution (high polydispersity index - PDI). What could be the cause?

  • Answer: A broad molecular weight distribution can originate from the polymerization process itself or from degradation during purification. Cationic polymerization of vinyl ethers can be prone to side reactions like β-hydrogen abstraction, which leads to chain termination and broader molecular weight distributions.[1]

    Troubleshooting Steps:

    • Optimize Polymerization Conditions: Review your polymerization protocol. Factors like temperature, monomer purity, and the choice of initiator/catalyst can significantly impact the molecular weight distribution. Well-controlled living cationic polymerization techniques have been shown to produce P(CEVE) with narrow molecular weight distributions.[4]

    • Avoid Degradation During Purification: P(CEVE) can be susceptible to hydrolysis under acidic conditions, which would lead to chain scission and a broadening of the molecular weight distribution.[5] Ensure all solvents are neutral and dry, and avoid prolonged exposure to acidic environments.

    • Fractional Precipitation: If a narrow molecular weight distribution is critical, you can employ fractional precipitation. This involves the stepwise addition of a non-solvent to a polymer solution, allowing for the separation of different molecular weight fractions.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities in commercially available this compound (CEVE) monomer?

    • A1: The most significant impurity often found in CEVE is dioxane.[3] Its removal is challenging due to the formation of an azeotrope with the monomer, making simple distillation difficult.[3] Other potential impurities include acetaldehyde (B116499) and 2-chloroethyl acetal.[3]

  • Q2: How can I remove dioxane from the CEVE monomer before polymerization?

    • A2: Several methods have been investigated for the removal of dioxane from CEVE.[3] The most effective approach is often a combination of methods:

      • Water Extraction: Dioxane is soluble in water, while CEVE has limited solubility. Washing the monomer with water can effectively remove a significant portion of the dioxane.

      • Azeotropic Distillation: While difficult with CEVE itself, using an entrainer like cyclohexane (B81311) can facilitate the removal of dioxane as an azeotrope.[3]

      • Fractional Distillation: Although described as "exceedingly tedious," careful fractional distillation with a high-efficiency column can separate dioxane from CEVE.[3]

  • Q3: What analytical techniques are essential for assessing the purity of P(CEVE)?

    • A3: A combination of techniques is recommended for a comprehensive assessment of P(CEVE) purity:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for identifying the chemical structure of the polymer and detecting the presence of residual monomer, solvents, or other small molecule impurities.[6]

      • Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC): GPC/SEC is the standard method for determining the molecular weight and molecular weight distribution (polydispersity) of the polymer.[7][8] A narrow, monomodal peak is indicative of a more uniform polymer sample.

      • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the functional groups present in the polymer and to check for the absence of impurities with distinct infrared absorptions.

  • Q4: Can residual catalyst from the polymerization affect the properties of the purified P(CEVE)?

    • A4: Yes, residual catalyst can have a significant impact on the properties and stability of the final polymer.[9] Catalyst residues can potentially initiate degradation reactions, leading to changes in molecular weight and discoloration over time.[9] It is crucial to effectively quench the polymerization and remove all traces of the catalyst during the purification process.

Experimental Protocols

Protocol 1: Reprecipitation of Poly(this compound)

  • Dissolution: Dissolve the crude P(CEVE) in a minimal amount of a good solvent (e.g., dichloromethane or THF) to create a moderately viscous solution.

  • Precipitation: Slowly add the polymer solution dropwise to a large volume of a vigorously stirred, cold non-solvent (e.g., methanol or diethyl ether). A volume ratio of 1:10 (polymer solution to non-solvent) is a good starting point.

  • Isolation: Allow the precipitate to settle, then isolate the polymer by decantation or filtration.

  • Washing: Wash the collected polymer multiple times with fresh non-solvent to remove residual impurities.

  • Drying: Dry the purified polymer under vacuum at a suitable temperature until a constant weight is achieved.

  • Repeat: For higher purity, repeat steps 1-5 as necessary.

Data Presentation

Table 1: Solvent and Non-Solvent Systems for P(CEVE) Reprecipitation

Good Solvents for P(CEVE)Non-Solvents for P(CEVE)
DichloromethaneMethanol (cold)
Tetrahydrofuran (THF)Diethyl ether
TolueneHexane
ChloroformWater

Table 2: Typical ¹H NMR Chemical Shifts for CEVE Monomer and P(CEVE)

ProtonsCEVE Monomer (ppm)P(CEVE) (ppm)
=CH₂~4.0-4.2-
=CH-O-~6.5-
-O-CH₂-CH₂-Cl~3.8-4.0~3.5-3.8
-CH-O- (backbone)-~3.9-4.2
-CH₂- (backbone)-~1.8-2.1

Note: Exact chemical shifts may vary depending on the solvent and instrument.

Visualizations

Experimental Workflow for P(CEVE) Purification

G cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_analysis Quality Control Polymerization Cationic Polymerization of CEVE Quenching Quenching of Polymerization Polymerization->Quenching Dissolution Dissolve Crude Polymer in Good Solvent Quenching->Dissolution Crude Polymer Precipitation Precipitate in Cold Non-Solvent Dissolution->Precipitation Filtration Isolate Polymer (Filtration/Decantation) Precipitation->Filtration Washing Wash with Non-Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying NMR NMR Analysis Drying->NMR GPC GPC/SEC Analysis Drying->GPC Pure_Polymer Pure P(CEVE) NMR->Pure_Polymer GPC->Pure_Polymer

Caption: Workflow for the purification and analysis of P(CEVE).

Logical Relationship of Purification Challenges

G ImpureMonomer Impure CEVE Monomer (e.g., with Dioxane) LowPurity Low Purity of Final Polymer ImpureMonomer->LowPurity SideReactions Polymerization Side Reactions SideReactions->LowPurity BroadPDI Broad PDI SideReactions->BroadPDI InefficientPurification Inefficient Purification (Reprecipitation) InefficientPurification->LowPurity LowYield Low Yield InefficientPurification->LowYield Degradation Polymer Degradation (e.g., Hydrolysis) Degradation->LowPurity Degradation->BroadPDI

References

Minimizing water content in 2-Chloroethyl vinyl ether reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 2-Chloroethyl vinyl ether (CEVE). This resource provides researchers, scientists, and drug development professionals with essential guidance on minimizing water content in reactions involving this versatile monomer. Water can significantly impact reaction efficiency and product purity, primarily through acid-catalyzed hydrolysis. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to minimize water in reactions with this compound?

Water can act as a nucleophile, leading to the hydrolysis of this compound, especially under acidic conditions. This reaction decomposes the ether into acetaldehyde (B116499) and 2-chloroethanol (B45725), reducing the yield of the desired product and introducing impurities that can complicate purification.[1][2] Cationic polymerization of vinyl ethers is also highly sensitive to moisture, which can inhibit the reaction or lead to incomplete polymerization.[3][4]

Q2: What are the signs of water contamination in my CEVE reaction?

The primary indicators of water contamination are the presence of hydrolysis byproducts. You may observe:

  • Unexpected Peaks in Analytical Data: Appearance of signals corresponding to acetaldehyde and 2-chloroethanol in NMR, GC-MS, or other analytical spectra.

  • Lower than Expected Yield: The consumption of CEVE through hydrolysis directly reduces the amount available for the desired reaction.

  • Inconsistent Reaction Rates: Water can interfere with catalysts, particularly in cationic polymerizations, leading to variable or stalled reactions.[3]

Q3: My commercially purchased this compound is stabilized. Do I still need to worry about water?

Yes. Stabilizers like triethanolamine (B1662121) or monomethyl ether of hydroquinone (B1673460) (MEHQ) are added to prevent peroxide formation and spontaneous polymerization.[5] They do not remove water. Commercially available CEVE may still contain trace amounts of water that need to be removed for highly sensitive reactions.

Q4: How can I effectively dry this compound before use?

Several methods can be used to dry CEVE. The choice depends on the required level of dryness and the scale of the reaction.

  • Solid Drying Agents: Using agents like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) is a common method. Molecular sieves (3Å or 4Å) are particularly effective at scavenging trace amounts of water.[6]

  • Distillation: Careful distillation can be effective. However, since CEVE can form an azeotrope with water, this method may not be sufficient on its own to achieve ultra-low water content.[7]

  • Storage: Always store CEVE under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent atmospheric moisture ingress.

Q5: What are the best practices for setting up a water-sensitive reaction with CEVE?

To ensure an anhydrous environment, follow these steps:

  • Dry All Glassware: Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use.

  • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Dry the Reactants: Ensure all reactants, including the CEVE, are thoroughly dried using appropriate methods.

  • Work Under Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas like argon or nitrogen. Use techniques like a Schlenk line or a glovebox for highly sensitive reactions.

  • Use Dry Transfer Techniques: Transfer all reagents using dry syringes or cannulas.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product yield Water Contamination: Hydrolysis of CEVE reactant or inhibition of cationic polymerization.Verify Anhydrous Conditions: Rerun the reaction using freshly dried CEVE and anhydrous solvents. Ensure all glassware is properly dried and the reaction is conducted under an inert atmosphere. Use molecular sieves in the reaction vessel if compatible.
Formation of unknown byproducts CEVE Hydrolysis: Presence of water and trace acids leads to the formation of acetaldehyde and 2-chloroethanol.[1][2]Purify and Dry CEVE: Wash CEVE with a dilute basic solution (e.g., 5% NaOH) to remove acidic impurities, followed by washing with brine to remove bulk water.[8][9] Then, dry thoroughly over a solid drying agent like anhydrous MgSO₄.
Reaction fails to initiate or proceeds very slowly Catalyst Deactivation: Water can deactivate Lewis acid catalysts used in cationic polymerizations.Use a Water Scavenger: Add a chemical drying agent or molecular sieves to the reaction mixture to remove residual water.[6] Alternatively, consider azeotropic removal of water with a solvent like toluene (B28343) before starting the reaction.[10]
Inconsistent results between batches Variable Water Content: Atmospheric moisture or variability in reagent dryness can lead to inconsistent outcomes.Standardize Protocols: Implement a strict, standardized protocol for drying all reagents and solvents for every reaction. Store dried materials in a desiccator or glovebox.

Experimental Protocols

Protocol 1: Drying this compound with Molecular Sieves

  • Activation of Sieves: Place a sufficient quantity of 3Å or 4Å molecular sieves in a flask. Heat at >200°C under vacuum for at least 4 hours to activate. Allow to cool to room temperature under an inert atmosphere.

  • Drying Procedure: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound.

  • Add the activated molecular sieves (approximately 10% w/v).

  • Gently swirl the flask and allow it to stand for at least 12-24 hours.

  • For use, carefully decant or cannula transfer the dried ether, leaving the sieves behind.

Protocol 2: Setting Up a Water-Sensitive Reaction Under Inert Atmosphere

  • Glassware Preparation: Ensure all glassware (flasks, condenser, dropping funnel, etc.) is thoroughly cleaned and oven-dried at 150°C overnight. Assemble the apparatus while still hot and allow it to cool under a stream of dry nitrogen or argon.

  • Reagent Preparation: Use freshly dried CEVE (as per Protocol 1) and anhydrous grade solvents. Other solid reagents should be dried in a vacuum oven.

  • Reaction Assembly: Assemble the reaction setup under a positive pressure of inert gas. Use septa on all openings to allow for reagent addition via syringe.

  • Reagent Transfer: Add the anhydrous solvent to the reaction flask via a dry syringe. Add other reagents sequentially in the same manner.

  • Maintaining Inert Atmosphere: Maintain a slight positive pressure of the inert gas throughout the reaction, often by using a gas bubbler or a balloon filled with the inert gas.

Visual Guides

CEVE Hydrolysis Pathway

The diagram below illustrates the acid-catalyzed hydrolysis of this compound, a primary side reaction caused by water contamination.

G CEVE This compound intermediate Protonated Intermediate CEVE->intermediate + H⁺ H2O Water (H₂O) H2O->intermediate H_plus Acid Catalyst (H⁺) acetaldehyde Acetaldehyde intermediate->acetaldehyde + H₂O - H⁺ chloroethanol 2-Chloroethanol intermediate->chloroethanol + H₂O - H⁺

Caption: Acid-catalyzed hydrolysis of this compound.

Anhydrous Reaction Workflow

This workflow outlines the critical steps to minimize water content when performing reactions with this compound.

G cluster_prep Preparation Phase cluster_setup Execution Phase dry_glass 1. Dry Glassware (Oven/Flame-Dry) dry_solvents 2. Use Anhydrous Solvents dry_glass->dry_solvents dry_ceve 3. Dry CEVE (e.g., Mol. Sieves) dry_solvents->dry_ceve assemble 4. Assemble Under Inert Atmosphere dry_ceve->assemble add_reagents 5. Add Reagents (Syringe/Cannula) assemble->add_reagents run_reaction 6. Run Reaction add_reagents->run_reaction

Caption: Workflow for setting up an anhydrous CEVE reaction.

Troubleshooting Logic for Low Yield

Use this decision tree to diagnose potential causes of low reaction yield, focusing on water-related issues.

G start Low Reaction Yield? check_byproducts Analyze Crude Product: Byproducts Present? (Acetaldehyde, 2-Chloroethanol) start->check_byproducts water_yes Water Contamination is Likely check_byproducts->water_yes Yes water_no Consider Other Issues: - Catalyst Activity - Reaction Time/Temp - Reagent Purity check_byproducts->water_no No action Implement Strict Anhydrous Protocols: - Dry all reagents - Use inert atmosphere water_yes->action

Caption: Decision tree for troubleshooting low reaction yield.

References

Stabilizers for preventing polymerization of 2-chloroethyl vinyl ether during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and handling of 2-chloroethyl vinyl ether (CEVE) to prevent polymerization. Below you will find a troubleshooting guide for common issues, frequently asked questions (FAQs) with detailed explanations, and experimental protocols for monitoring the stability of your stored CEVE.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the storage and use of this compound.

Problem Possible Cause Recommended Action
Increased Viscosity or Gel Formation Onset of polymerization.Do not attempt to use the material. Isolate the container in a well-ventilated area, away from heat and ignition sources. Contact your institution's environmental health and safety (EHS) office for guidance on proper disposal of potentially unstable material.
Discoloration (e.g., yellowing) Potential degradation or presence of impurities that can initiate polymerization.While slight discoloration may not always indicate polymerization, it is a sign of potential instability. It is recommended to test the material for peroxide content and stabilizer concentration before use. If in doubt, dispose of the material according to your institution's guidelines.
Presence of Crystalline Precipitate Formation of peroxides, which can be shock-sensitive and explosive.Do not move or attempt to open the container. Crystalline solids around the cap or within the liquid can be explosive peroxides. Immediately contact your EHS office for emergency disposal procedures.[1]
Unexpectedly Rapid Reaction During Use Depletion of stabilizers or presence of contaminants.Immediately stop the reaction under controlled and safe conditions. Re-evaluate the purity and stability of the CEVE stock. Test for stabilizer concentration and peroxide levels before any further use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended stabilizers for this compound and at what concentrations should they be used?

A1: this compound is typically stabilized with a synergistic combination of Monomethyl Ether of Hydroquinone (MEHQ) and Triethanolamine (B1662121) (TEA). While exact concentrations can vary by manufacturer, typical ranges are:

StabilizerTypical Concentration (ppm)
MEHQ50 - 100
Triethanolamine300 - 500

Note: Always refer to the certificate of analysis provided by your supplier for the specific concentrations in your batch.

Q2: How do MEHQ and triethanolamine work together to prevent the polymerization of this compound?

A2: MEHQ and triethanolamine work together through a multi-faceted mechanism to ensure the stability of CEVE.

  • MEHQ as a Radical Scavenger: The primary role of MEHQ is to act as a free-radical scavenger. In the presence of oxygen, vinyl ethers can form peroxides, which can decompose to initiate radical polymerization. MEHQ effectively terminates these radical chains, preventing the propagation of polymerization. This process is significantly more effective in the presence of oxygen.

  • Triethanolamine as an Acid Scavenger and Potential Synergist: Triethanolamine primarily functions as an acid scavenger. Acidic impurities can catalyze the cationic polymerization of vinyl ethers. Triethanolamine neutralizes these acidic species. Additionally, as a hindered amine, it may contribute to the overall stabilization by interfering with radical propagation pathways. The combination of a radical scavenger and an acid scavenger provides comprehensive protection against the primary polymerization routes.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure the long-term stability of CEVE, it should be stored under the following conditions:

  • Temperature: In a cool, well-ventilated area, with a recommended storage temperature of <15°C.

  • Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, which is necessary for peroxide formation.

  • Light: In an opaque or amber-colored container to protect from light, which can accelerate peroxide formation.

  • Container: In a tightly sealed container to prevent the ingress of moisture and oxygen.

Q4: How can I tell if my this compound has started to polymerize?

A4: The signs of polymerization can range from subtle to obvious:

  • Visual Inspection: An increase in viscosity, the formation of a gel or solid, or the appearance of a crystalline precipitate are clear indicators of polymerization.[1] Discoloration may also suggest degradation.

  • Analytical Monitoring: A decrease in the concentration of the stabilizers (MEHQ and triethanolamine) or an increase in the peroxide value are early indicators of reduced stability and an increased risk of polymerization.

Q5: How often should I test my this compound for stability?

A5: For opened containers, it is good practice to test for peroxides every three to six months. The concentration of stabilizers should be checked if there are any visual signs of degradation or if the material has been stored for an extended period, especially if it has been exposed to air or high temperatures.

Experimental Protocols

1. Protocol for Determination of Peroxide Value in this compound (Adapted from Iodometric Titration)

This method is for the quantitative determination of hydroperoxides in CEVE.

Materials:

  • 250 mL Erlenmeyer flask with a glass stopper

  • Burette

  • Solvent mixture: 3:2 (v/v) glacial acetic acid:chloroform

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • 0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) standard solution

  • 1% Starch indicator solution

  • Distilled water

Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into the 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid:chloroform solvent mixture and swirl to dissolve the sample.

  • Add 0.5 mL of the freshly prepared saturated potassium iodide solution. Stopper the flask and swirl for 1 minute.

  • Add 30 mL of distilled water.

  • Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling the flask continuously until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of the 1% starch indicator solution. The solution will turn a blue color.

  • Continue the titration with the sodium thiosulfate solution until the blue color is completely discharged.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank determination under the same conditions.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

Where:

  • S = volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = normality of the Na₂S₂O₃ solution

  • W = weight of the sample (g)

2. Protocol for Monitoring Stabilizer Concentration (Conceptual Workflow)

A high-performance liquid chromatography (HPLC) method with UV detection is a suitable approach for monitoring the concentration of MEHQ. Triethanolamine, lacking a strong chromophore, can be analyzed by gas chromatography (GC) with a nitrogen-phosphorus detector (NPD) or by derivatization followed by GC-MS.

The general workflow for monitoring stabilizer concentration would be:

  • Standard Preparation: Prepare a series of calibration standards of MEHQ and triethanolamine in a suitable solvent.

  • Sample Preparation: Dilute a known amount of the this compound sample in the chosen solvent.

  • Chromatographic Analysis: Inject the standards and the sample onto the appropriate chromatographic system (HPLC for MEHQ, GC for triethanolamine).

  • Quantification: Generate a calibration curve from the standard responses and determine the concentration of the stabilizers in the sample.

A validated analytical method specific to your laboratory's instrumentation should be developed for accurate quantification.

Visualizations

StabilizationMechanism cluster_initiation Polymerization Initiation cluster_inhibition Inhibition Pathway CEVE CEVE Peroxide Peroxide CEVE->Peroxide O2 Oxygen Oxygen Radical Radical Peroxide->Radical Heat/Light Stable_Radical Stable_Radical Radical:e->Stable_Radical:w Radical Scavenging Polymer Polymer Radical->Polymer Polymerization MEHQ MEHQ MEHQ->Stable_Radical TEA TEA Neutralized_Acid Neutralized_Acid TEA->Neutralized_Acid Acid Acid Acid:e->Neutralized_Acid:w Acid Scavenging

Caption: Dual-action stabilization of this compound.

TroubleshootingWorkflow start Suspected CEVE Instability visual_inspection Perform Visual Inspection start->visual_inspection signs_of_polymerization Signs of Polymerization? (viscosity change, solids) visual_inspection->signs_of_polymerization discoloration Discoloration Observed? signs_of_polymerization->discoloration No stop_use STOP USE Isolate Container signs_of_polymerization->stop_use Yes no_issue No Visual Issues discoloration->no_issue No analytical_testing Perform Analytical Testing (Peroxides, Stabilizers) discoloration->analytical_testing Yes contact_ehs Contact EHS for Disposal stop_use->contact_ehs analytical_testing->stop_use Out of Spec proceed_with_caution Proceed with Caution Monitor Closely analytical_testing->proceed_with_caution Within Spec

Caption: Troubleshooting workflow for suspected CEVE instability.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 2-Chloroethyl Vinyl Ether: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like 2-Chloroethyl vinyl ether (CEVE) is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of CEVE.

The Critical Role of Purity Analysis for this compound

This compound is a versatile reagent used in the synthesis of various pharmaceutical compounds. Impurities, even in trace amounts, can have a significant impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential to identify and quantify any potential impurities.

Potential Impurities in this compound:

Impurities in CEVE can originate from the manufacturing process or from degradation.

  • Process-Related Impurities: The synthesis of CEVE can introduce various impurities. For instance, one common synthetic route involves the reaction of 2,2'-dichlorodiethyl ether with a base. This process can lead to the presence of unreacted starting materials and byproducts such as:

    • Dioxane [1]

    • Di-(chloroethyl) ether [1]

  • Degradation-Related Impurities: CEVE is susceptible to hydrolysis, particularly in acidic conditions, which can lead to the formation of:

    • Acetaldehyde [2]

    • 2-Chloroethanol [2]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard

GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like CEVE. Its high sensitivity and specificity make it an ideal choice for both identifying and quantifying impurities.

Experimental Protocol: GC-MS Analysis of this compound

This protocol is based on typical parameters used for the analysis of volatile organic compounds, including CEVE, by methods such as U.S. EPA Method 8260C.[3]

1. Sample Preparation:

  • Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., methanol) to a known concentration.

  • Prepare a series of calibration standards of CEVE and any known impurities in the same solvent.

  • For trace analysis in a matrix (e.g., water or soil), a purge and trap system is typically employed to extract and concentrate the volatile analytes.[3]

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph (GC):

    • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

    • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1) at 200°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 220°C at 15°C/min.

      • Hold: 5 minutes at 220°C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan (e.g., m/z 35-300) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification of target impurities.

3. Data Analysis:

  • Identify CEVE and its impurities by comparing their mass spectra and retention times with those of reference standards or library spectra.

  • Quantify the impurities by constructing a calibration curve from the peak areas of the standards.

GC-MS Experimental Workflow

GCMS_Workflow GC-MS Purity Analysis Workflow for CEVE cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample CEVE Sample Dissolve Dissolve Sample->Dissolve Solvent Solvent (e.g., Methanol) Solvent->Dissolve Standards Calibration Standards Dilute Dilute Standards->Dilute Prepared_Sample Prepared_Sample Dissolve->Prepared_Sample Known Concentration Standard_Series Standard_Series Dilute->Standard_Series Injection Injection Prepared_Sample->Injection Standard_Series->Injection GC_Separation GC Separation (Capillary Column) Injection->GC_Separation GC Inlet MS_Detection MS Detection (EI, Full Scan/SIM) GC_Separation->MS_Detection Transfer Line Data_Acquisition Data_Acquisition MS_Detection->Data_Acquisition Identification Identification Data_Acquisition->Identification Mass Spectra & RT Quantification Quantification Identification->Quantification Purity_Report Purity Report Quantification->Purity_Report

GC-MS Purity Analysis Workflow for CEVE

Comparison with Alternative Analytical Techniques

While GC-MS is a robust method, other techniques offer different advantages and can be complementary for a comprehensive purity assessment.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a widely used technique for the quantitative analysis of organic compounds. It is known for its robustness, wide linear range, and ease of use.

Principle: After separation on a GC column, the analytes are burned in a hydrogen-air flame. The combustion process produces ions, which generate a current that is proportional to the amount of carbon atoms in the analyte.

Advantages over GC-MS for Purity Analysis:

  • Wider Linear Range: FID typically offers a wider linear dynamic range compared to MS, which can be advantageous for quantifying impurities present at a wide range of concentrations.

  • Simpler and More Cost-Effective: GC-FID systems are generally less complex and less expensive to purchase and maintain than GC-MS systems.

  • Uniform Response Factor (for hydrocarbons): For structurally similar compounds like hydrocarbons, the FID response is roughly proportional to the carbon number, simplifying quantification when authentic standards for all impurities are not available.

Disadvantages:

  • Lack of Specificity: FID is a universal detector for organic compounds and does not provide structural information. Peak identification is based solely on retention time, which can be less reliable than the mass spectral data from GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is typically used for non-volatile or thermally labile compounds. While CEVE is volatile, HPLC can be a viable alternative, particularly for the analysis of its less volatile degradation products.

Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases. A UV detector is commonly used for detection.

Advantages over GC-MS for Purity Analysis:

  • Suitable for Non-Volatile Impurities: HPLC can analyze non-volatile or thermally unstable impurities that are not amenable to GC analysis.

  • Different Selectivity: The separation mechanism in HPLC is different from that in GC, which can be useful for resolving impurities that co-elute in a GC system.

Disadvantages:

  • Lower Sensitivity for Volatile Analytes: HPLC is generally less sensitive than GC for volatile compounds like CEVE.

  • UV Detection Limitations: CEVE lacks a strong UV chromophore, which can result in poor sensitivity with a standard UV detector. Derivatization may be required to enhance detection, which adds complexity to the method.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound.

Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Advantages over GC-MS for Purity Analysis:

  • Primary Ratio Method: qNMR is a primary method of measurement, meaning it does not require a standard of the analyte for quantification.

  • Non-Destructive: The sample can be recovered after analysis.

  • Comprehensive Information: A single NMR spectrum can provide information about the structure and purity of the sample.

Disadvantages:

  • Lower Sensitivity: qNMR is significantly less sensitive than GC-MS and is not suitable for trace-level impurity analysis.

  • Signal Overlap: Complex mixtures can lead to overlapping signals, making accurate integration and quantification challenging.

  • Higher Initial Investment: NMR spectrometers are expensive to purchase and maintain.

Performance Comparison of Analytical Techniques

The following table summarizes the typical performance characteristics of GC-MS and its alternatives for the purity analysis of this compound. It is important to note that direct comparative data for CEVE across all these techniques is limited in publicly available literature. The values presented are based on a combination of data for CEVE where available and typical performance for similar volatile organic compounds.

ParameterGC-MSGC-FIDHPLC-UVqNMR
Principle Chromatographic separation followed by mass-to-charge ratio analysisChromatographic separation followed by flame ionizationChromatographic separation followed by UV absorbanceNuclear magnetic resonance signal integration
Specificity High (based on mass spectrum and retention time)Moderate (based on retention time only)Moderate (based on retention time and UV spectrum)High (based on chemical shift)
Limit of Detection (LOD) Very Low (<0.2 µg/L in water)[3]Low (typically low µg/L range)Moderate to High (analyte dependent)High (typically >0.1% w/w)
Limit of Quantification (LOQ) Low (~5 µg/L)[4]Low to Moderate (typically µg/L to mg/L range)High (analyte dependent)High (typically >0.5% w/w)
**Linearity (R²) **>0.99 (for a 0.2-200 µg/L range)[3]Excellent (>0.999)Good (>0.99)Not applicable (direct measurement)
Precision (%RSD) <15%<10%<15%<2%
Accuracy (% Recovery) 80-120%80-120%80-120%98-102%

Logical Relationship of Purity Assessment

The selection of an appropriate analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a logical approach to selecting a method for the purity assessment of CEVE.

Purity_Assessment_Logic Start Purity Assessment of CEVE Trace_Impurities Need to identify and quantify trace-level impurities (<0.1%)? Start->Trace_Impurities Primary_Method Need for a primary ratio method (no analyte standard available)? Trace_Impurities->Primary_Method No GC_MS Use GC-MS Trace_Impurities->GC_MS Yes Non_Volatile Are non-volatile or thermally labile impurities expected? Primary_Method->Non_Volatile No qNMR Use qNMR Primary_Method->qNMR Yes Routine_QC Routine QC with known impurities and high throughput? Non_Volatile->Routine_QC No HPLC Use HPLC Non_Volatile->HPLC Yes Routine_QC->GC_MS No (for initial identification) GC_FID Use GC-FID Routine_QC->GC_FID Yes

Decision tree for selecting a purity analysis method for CEVE.

Conclusion

GC-MS remains the most powerful and versatile technique for the comprehensive purity analysis of this compound, offering unparalleled sensitivity and specificity for the identification and quantification of volatile impurities. However, for specific applications, alternative and complementary techniques can be highly valuable. GC-FID provides a robust and cost-effective solution for routine quantitative analysis of known impurities. HPLC is advantageous for the analysis of potential non-volatile degradation products. qNMR serves as an excellent primary method for determining the absolute purity of the bulk material without the need for an analyte-specific reference standard.

The choice of the most appropriate analytical technique, or combination of techniques, will depend on the specific goals of the analysis, the nature of the expected impurities, and the required level of sensitivity and accuracy. A multi-faceted analytical approach often provides the most complete and reliable assessment of the purity of critical pharmaceutical starting materials like this compound.

References

A Comparative Guide to the Quantification of 2-Chloroethyl Vinyl Ether in a Polymer Backbone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of 2-Chloroethyl vinyl ether (CEVE) incorporated into a polymer backbone is a critical parameter for ensuring product quality, functionality, and safety. This guide provides an objective comparison of common analytical techniques used for this purpose, complete with experimental protocols and supporting data to aid in method selection and implementation.

Comparison of Quantification Methodologies

The selection of an appropriate analytical technique for CEVE quantification is dependent on factors such as the required sensitivity, the nature of the polymer matrix, and the availability of instrumentation. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS). An alternative approach involves elemental analysis for total chlorine content.

Table 1: Comparison of Analytical Techniques for CEVE Quantification

Technique Principle Advantages Disadvantages Typical Limit of Quantification (LOQ) Sample Preparation
¹H NMR Spectroscopy Measures the ratio of integrals of specific proton signals from CEVE and the polymer backbone.[1][2]Provides absolute quantification without the need for a calibration standard of the polymer.[1][2] Relatively fast and non-destructive.Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification in complex polymer structures.~0.5-1 mol%Simple dissolution of the polymer in a deuterated solvent.
FTIR Spectroscopy Quantifies based on the absorbance intensity of a characteristic vibrational band of CEVE (e.g., C-Cl stretch), typically requiring a calibration curve.[3][4]Rapid analysis and potential for in-line process monitoring. Non-destructive.[3]Requires a set of polymer standards with known CEVE content for calibration. Less specific than NMR, with potential for overlapping absorbances.[5]Polymer and instrument dependent, generally in the low-percentage range.Preparation of thin films of known thickness or solutions of known concentration.
Pyrolysis-GC/MS The polymer is thermally degraded (pyrolyzed) into smaller, volatile fragments, which are then separated by gas chromatography and identified and quantified by mass spectrometry.[6][7]High sensitivity and specificity, capable of detecting trace amounts of CEVE-related pyrolysis products.[7]Destructive method. The pyrolysis process can be complex, and the resulting fragments may not be directly proportional to the original CEVE content without careful calibration.Can reach part-per-million (ppm) levels.Minimal sample preparation, typically placing a small amount of the solid polymer into the pyrolyzer.
Elemental Analysis Measures the total chlorine content of the polymer, which is then stoichiometrically related to the CEVE concentration.[8]A straightforward and well-established method for determining the total amount of a specific element.Assumes all chlorine in the sample originates from CEVE. Cannot distinguish between incorporated CEVE and other chlorine-containing impurities or end groups.[9]Typically in the range of 0.1-0.5 wt%.Combustion of the polymer sample.

Experimental Protocols

¹H NMR Spectroscopy for Absolute Quantification of CEVE

This protocol describes the determination of the molar percentage of CEVE in a copolymer backbone.

Materials:

  • CEVE-containing polymer (e.g., P(NVP-stat-CEVE))[1][2]

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • NMR tubes

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Accurately weigh approximately 10-20 mg of the dried polymer into a vial.

  • Dissolve the polymer in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Identify and integrate the characteristic proton signals of the polymer backbone and the CEVE monomer unit. For a P(NVP-stat-CEVE) copolymer, specific signals corresponding to both NVP and CEVE units would be used.[1][2]

  • Calculate the molar composition by comparing the integral values of the respective protons. For example, if a backbone proton signal represents 2 protons and a distinct CEVE proton signal represents 2 protons, the molar ratio can be determined directly from the ratio of their integrals.

FTIR Spectroscopy with Calibration Curve

This protocol provides a general method for quantifying CEVE content using FTIR with a calibration curve.

Materials:

  • A series of polymer standards with known CEVE concentrations.

  • The unknown CEVE-containing polymer sample.

  • FTIR spectrometer with an ATR accessory.

  • Solvent for dissolving the polymer (if analyzing in solution).

Procedure:

  • Prepare a series of polymer standards with varying, known concentrations of CEVE.

  • Acquire the FTIR spectrum for each standard.

  • Identify a characteristic absorbance peak for CEVE that is not significantly overlapped by peaks from the polymer backbone (e.g., the C-Cl stretching vibration).

  • For each standard, determine the absorbance of the characteristic CEVE peak.

  • Create a calibration curve by plotting the absorbance of the CEVE peak against the known CEVE concentration for each standard.

  • Acquire the FTIR spectrum of the unknown sample under the same conditions.

  • Measure the absorbance of the characteristic CEVE peak in the unknown sample's spectrum.

  • Determine the CEVE concentration in the unknown sample using the calibration curve.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

This protocol outlines a general procedure for the analysis of CEVE content in a polymer via Py-GC/MS.

Materials:

  • CEVE-containing polymer.

  • Pyrolyzer coupled to a GC-MS system.

  • Calibration standards of CEVE or a related stable pyrolysis product.

Procedure:

  • Accurately weigh a small amount (typically µg to low mg range) of the polymer sample into a pyrolysis sample cup.

  • Place the sample cup into the pyrolyzer.

  • Heat the sample rapidly to a high temperature (e.g., 600 °C) in an inert atmosphere to induce thermal degradation.[10]

  • The volatile pyrolysis products are swept into the GC column by a carrier gas.

  • The fragments are separated based on their boiling points and polarity in the GC column.

  • The separated fragments are introduced into the mass spectrometer for identification and quantification.

  • Identify the peak corresponding to a characteristic pyrolysis product of CEVE.

  • Quantify the amount of this product by creating a calibration curve with known amounts of a standard.

  • Relate the quantity of the pyrolysis product back to the original CEVE content in the polymer.

Elemental Analysis for Total Chlorine Content

This protocol describes the quantification of CEVE based on the total chlorine content of the polymer.

Materials:

  • CEVE-containing polymer.

  • Combustion elemental analyzer.

  • Chlorine standard for calibration.

Procedure:

  • Calibrate the elemental analyzer using a standard with a known chlorine concentration.

  • Accurately weigh a small amount of the dried polymer sample.

  • Combust the sample in the elemental analyzer. This process converts the chlorine in the polymer to a detectable form (e.g., HCl).

  • The instrument measures the amount of the resulting chlorine-containing compound.

  • The software calculates the weight percentage of chlorine in the original polymer sample.

  • Calculate the weight percentage of CEVE in the polymer using the following formula:

    • wt% CEVE = (wt% Cl / Atomic weight of Cl) * Molecular weight of CEVE

Visualizations

experimental_workflows cluster_nmr ¹H NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_gcms Pyrolysis-GC/MS nmr_s1 Dissolve Polymer in Deuterated Solvent nmr_s2 Acquire ¹H NMR Spectrum nmr_s1->nmr_s2 nmr_s3 Integrate Characteristic Peaks nmr_s2->nmr_s3 nmr_s4 Calculate Molar Ratio nmr_s3->nmr_s4 ftir_s1 Prepare Polymer Standards & Unknown Sample ftir_s2 Acquire FTIR Spectra ftir_s1->ftir_s2 ftir_s3 Measure Absorbance of Characteristic CEVE Peak ftir_s2->ftir_s3 ftir_s4 Create Calibration Curve ftir_s3->ftir_s4 for standards ftir_s5 Determine Unknown Concentration ftir_s4->ftir_s5 using unknown gcms_s1 Place Polymer Sample in Pyrolyzer gcms_s2 Pyrolyze Sample gcms_s1->gcms_s2 gcms_s3 Separate Fragments by GC gcms_s2->gcms_s3 gcms_s4 Detect & Quantify by MS gcms_s3->gcms_s4

Caption: Experimental workflows for CEVE quantification.

signaling_pathway_analogy cluster_input Input cluster_methods Analytical Methods cluster_output Output polymer Polymer with Incorporated CEVE nmr ¹H NMR polymer->nmr ftir FTIR polymer->ftir gcms Py-GC/MS polymer->gcms ea Elemental Analysis polymer->ea quant_data Quantitative CEVE Content (mol%, wt%, etc.) nmr->quant_data ftir->quant_data gcms->quant_data ea->quant_data

Caption: Logical relationship of analytical methods for CEVE quantification.

References

Comparative Reactivity of 2-Chloroethyl Vinyl Ether and Other Vinyl Ethers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the reactivity of vinyl ethers is paramount for the successful design and execution of chemical syntheses and polymerization processes. This guide provides an objective comparison of the reactivity of 2-Chloroethyl vinyl ether (CEVE) with other common vinyl ethers, supported by experimental data from peer-reviewed literature.

The reactivity of vinyl ethers is fundamentally influenced by the electronic nature of the substituent attached to the ether oxygen. This guide will delve into the comparative reactivity in key reaction types: cationic polymerization, acid-catalyzed hydrolysis, and cycloaddition reactions.

Cationic Polymerization: A Quantitative Comparison

Cationic polymerization is a primary method for polymerizing vinyl ethers. The reactivity of the vinyl ether monomer in this process is highly dependent on the electron-donating or electron-withdrawing nature of the alkoxy group. Electron-donating groups enhance the nucleophilicity of the double bond, leading to a higher reaction rate. Conversely, electron-withdrawing groups decrease the electron density of the double bond, thus reducing its reactivity toward electrophiles.

This compound possesses a 2-chloroethyl group, which exhibits an electron-withdrawing inductive effect (-I effect) due to the electronegativity of the chlorine atom. This effect reduces the electron density on the vinyl group, making CEVE generally less reactive in cationic polymerization compared to alkyl vinyl ethers with electron-donating alkyl groups.

Experimental data, specifically monomer reactivity ratios from copolymerization studies, provide a quantitative measure of this difference in reactivity.

Monomer 1 (M1) Monomer 2 (M2) r1 (M1) r2 (M2) Experimental Conditions Reference
n-Butyl Vinyl Ether (BVE)This compound (CEVE)2.820.57Cationic polymerization with Cp2ZrMe2/[B(C6F5)4]–[Me2NHPh]+ at 0 °C[1]
Methyl Vinyl Ether (MVE)This compound (CEVE)0.760.46Cationic polymerization with DEE/TMSI/ZnI2 system[1]
  • Interpretation of Reactivity Ratios:

    • In the BVE/CEVE system, r1 > 1 and r2 < 1, indicating that the propagating chain ending in a BVE unit preferentially adds another BVE monomer over a CEVE monomer. This confirms that n-butyl vinyl ether is significantly more reactive than this compound under these conditions.[1]

    • In the MVE/CEVE system, both r1 and r2 are less than 1, suggesting a tendency towards alternating copolymerization, but with MVE still being the more reactive monomer (r1 > r2).[1] This result confirms that CEVE is a less reactive monomer than MVE.[1]

The lower reactivity of CEVE can be attributed to the electron-withdrawing nature of the chloroethyl group, which destabilizes the intermediate carbocation formed during polymerization.

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of vinyl ethers proceeds via protonation of the double bond to form a carbocation intermediate, which is then attacked by water. The stability of this carbocation is a key factor determining the rate of hydrolysis. Similar to cationic polymerization, electron-donating groups on the ether oxygen stabilize the carbocation and accelerate hydrolysis, while electron-withdrawing groups have the opposite effect.

Cycloaddition Reactions

Vinyl ethers are valuable partners in cycloaddition reactions, such as [2+2] and [4+2] (Diels-Alder) cycloadditions, due to their electron-rich double bond. In a normal-electron-demand Diels-Alder reaction, the vinyl ether acts as the dienophile, reacting with an electron-deficient diene. The increased electron density on the double bond of the vinyl ether enhances its reactivity in these reactions.

Conversely, in inverse-electron-demand Diels-Alder reactions, an electron-rich diene reacts with an electron-deficient dienophile. Vinyl ethers can participate in these reactions as well, although their reactivity is modulated by the substituent on the oxygen.

Given the electron-withdrawing nature of the 2-chloroethyl group, it is expected that this compound would be a less reactive dienophile in normal-electron-demand cycloadditions compared to alkyl vinyl ethers. However, it may be a more suitable substrate for inverse-electron-demand reactions where an electron-poorer dienophile is required.

Experimental Protocols

Cationic Copolymerization of n-Butyl Vinyl Ether (BVE) and this compound (CEVE)

This protocol is based on the methodology described for metallocene-mediated cationic polymerization.[1]

Materials:

  • n-Butyl vinyl ether (BVE), freshly distilled.

  • This compound (CEVE), freshly distilled.

  • Bis(η⁵-cyclopentadienyl)dimethyl zirconium (Cp₂ZrMe₂).

  • Tetrakis(pentafluorophenyl)borate dimethylanilinum salt ([B(C₆F₅)₄]⁻[Me₂NHPh]⁺).

  • Toluene (B28343), anhydrous.

  • Methanol.

Procedure:

  • All manipulations are to be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques.

  • In a flame-dried Schlenk flask, the desired amounts of BVE and CEVE are dissolved in anhydrous toluene.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of Cp₂ZrMe₂ and [B(C₆F₅)₄]⁻[Me₂NHPh]⁺ in toluene is prepared separately and added to the monomer solution to initiate the polymerization.

  • The reaction is allowed to proceed for a specific time, and then terminated by the addition of methanol.

  • The resulting copolymer is precipitated in methanol, filtered, and dried under vacuum.

  • The copolymer composition is determined by ¹H NMR spectroscopy.

Acid-Catalyzed Hydrolysis of a Vinyl Ether (General Procedure)

This protocol is a general representation based on common procedures for studying vinyl ether hydrolysis.[3][4]

Materials:

  • Vinyl ether of interest (e.g., this compound).

  • Aqueous acid solution of known concentration (e.g., HCl, H₂SO₄).

  • Buffer solutions of known pH.

  • Spectrophotometer (UV-Vis).

Procedure:

  • A stock solution of the vinyl ether is prepared in a suitable solvent (e.g., acetonitrile).

  • The aqueous acid or buffer solution is thermostated to the desired temperature (e.g., 25 °C) in a cuvette.

  • A small aliquot of the vinyl ether stock solution is injected into the cuvette to initiate the hydrolysis reaction.

  • The progress of the reaction is monitored by observing the change in absorbance at a specific wavelength corresponding to the disappearance of the vinyl ether or the appearance of a product (e.g., acetaldehyde).

  • The first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential decay or growth equation.

  • The catalytic coefficient for the hydronium ion (k_H+) can be determined from the slope of a plot of k_obs versus acid concentration.

Visualizing Reaction Pathways

To better illustrate the processes discussed, the following diagrams represent the general mechanisms for cationic polymerization and acid-catalyzed hydrolysis of vinyl ethers.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Monomer Vinyl Ether (CH2=CH-OR) Initiator->Monomer Electrophilic Attack Carbocation Carbocationic Intermediate Monomer->Carbocation Growing_Chain Propagating Carbocation New_Monomer Vinyl Ether (CH2=CH-OR) Growing_Chain->New_Monomer Addition Elongated_Chain Elongated Carbocation New_Monomer->Elongated_Chain Final_Chain Propagating Carbocation Polymer Stable Polymer Final_Chain->Polymer Chain Transfer/ Combination

Figure 1: General workflow for the cationic polymerization of vinyl ethers.

G Vinyl_Ether Vinyl Ether (CH2=CH-OR) Carbocation Carbocation Intermediate Vinyl_Ether->Carbocation Protonation Proton H+ Protonated_Hemiacetal Protonated Hemiacetal Carbocation->Protonated_Hemiacetal Nucleophilic Attack Water H2O Hemiacetal Hemiacetal Protonated_Hemiacetal->Hemiacetal Deprotonation Products Acetaldehyde (B116499) + Alcohol (ROH) Hemiacetal->Products Decomposition

Figure 2: Mechanism of acid-catalyzed hydrolysis of vinyl ethers.

References

A Comparative Guide to Analytical Methods for Detecting 2-Chloroethyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of 2-chloroethyl vinyl ether (CEVE), a volatile organic compound (VOC), is critical for safety, quality control, and regulatory compliance. This guide provides a detailed comparison of the primary analytical methods for CEVE detection, focusing on Gas Chromatography-Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography (HPLC).

Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of various validated methods for the detection of this compound, primarily focusing on widely adopted EPA methods utilizing GC/MS. While HPLC is a viable alternative, publicly available, detailed quantitative performance data for CEVE is less common.

MethodTechniqueSample MatrixMethod Detection Limit (MDL) / Limit of Quantitation (LOQ)Precision (%RSD)Accuracy (% Recovery)Key Considerations
EPA Method 624 Purge and Trap GC/MSWastewaterMDL: 0.18 µg/L[1]10.4[1]110.9[1]Prone to significant water vapor transfer to the GC/MS system.[1]
EPA Method 8260B/C/D Purge and Trap GC/MSSolid Waste, WaterGeneral acceptance criteria: <20% RSD, recovery within ±30% of true value.[2]<20[2]70-130 (general guidance)[2]This compound is susceptible to hydrolysis at low pH; unpreserved water samples are required.
EPA Method 524.2 Purge and Trap GC/MSDrinking Water---Designed for trace levels of VOCs in finished drinking water.[1]
HPLC Reverse Phase (RP) HPLCGeneralData not readily availableData not readily availableData not readily availableA viable alternative, particularly for non-volatile matrices or when GC/MS is unavailable.
Headspace GC/MS Headspace GC/MSGeneralLOQ: ≈ 5 µg/L[3]Data not readily availableData not readily availableIn-house method, useful for direct analysis of volatiles from various matrices.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are outlines of the experimental protocols for the most common GC/MS methods.

EPA Method 624/8260: Purge and Trap Gas Chromatography/Mass Spectrometry (GC/MS)

This method is the most prevalent for the analysis of this compound in environmental samples.

1. Sample Preparation:

  • For aqueous samples, collect in a 40 mL glass vial with a Teflon-lined septum. To avoid hydrolysis of this compound, do not preserve the sample with acid. Analyze within seven days of collection.

  • For solid samples, a representative portion is collected and may be extracted with a suitable solvent like methanol.

2. Purge and Trap:

  • An inert gas (e.g., helium) is bubbled through the sample (typically 5-25 mL) at ambient temperature for a specified time (e.g., 11 minutes).

  • The purged VOCs, including this compound, are trapped on a sorbent tube containing materials like Tenax®, silica (B1680970) gel, and carbon molecular sieve.

  • After purging, the trap is heated to desorb the analytes onto the gas chromatograph.

3. Gas Chromatography:

  • Column: A capillary column suitable for volatile organics, such as a DB-624, is commonly used.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An initial low temperature is held, then ramped to a final temperature to separate the analytes. A typical program might be: hold at 45°C for 2 minutes, then ramp at 15°C/min to 250°C.

  • Inlet: Split/splitless injector, typically operated in split mode.

4. Mass Spectrometry:

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: A mass range of approximately 35-300 amu is scanned.

  • Identification: Identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum.

  • Quantitation: Quantification is typically performed using an internal standard method.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using a purge and trap GC/MS system.

This compound Analysis Workflow Figure 1. GC/MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Aqueous or Solid Sample Collection Collect in 40 mL VOA vial (No acid preservation) Sample->Collection Purge Purge with Inert Gas Collection->Purge Trap Trap on Sorbent Tube Purge->Trap Desorb Thermally Desorb Trap->Desorb GC Gas Chromatography Separation Desorb->GC MS Mass Spectrometry Detection GC->MS Identify Identification by Retention Time & Mass Spectrum MS->Identify Quantify Quantification using Internal Standard Identify->Quantify Report Report Results Quantify->Report

Caption: General workflow for this compound analysis.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

While GC/MS is the standard, HPLC offers an alternative approach. A reverse-phase HPLC method can be used for the separation of this compound.[1]

Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18 or a specialized column like Newcrom R1) and a polar mobile phase.

Typical Conditions:

  • Column: Newcrom R1 reverse-phase column.[1]

  • Mobile Phase: A mixture of acetonitrile, water, and an acid such as phosphoric acid or formic acid (for MS compatibility).[1]

  • Detection: UV detection is a possibility, though sensitivity may be limited. Mass spectrometry (LC/MS) would provide higher sensitivity and selectivity.

Considerations: The volatility of this compound can make HPLC analysis challenging. Sample preparation and injection techniques must be carefully controlled to prevent loss of the analyte. While a viable technique, detailed, publicly available validation data for the HPLC analysis of this compound, including parameters like LOD and LOQ, is not as prevalent as for GC/MS methods.

This guide provides a comparative overview of the primary analytical methods for the detection of this compound. The choice of method will depend on the specific application, sample matrix, required sensitivity, and available instrumentation. For regulatory compliance and analysis of environmental samples, the EPA's GC/MS methods are well-established and validated.

References

A Comparative Guide to Catalysts for 2-Chloroethyl Vinyl Ether Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polymerization of 2-chloroethyl vinyl ether (CEVE) is a critical process for the synthesis of functional polymers with applications ranging from drug delivery systems to advanced materials. The choice of catalyst is paramount as it dictates the polymer's properties, including its molecular weight, architecture, and functionality. This guide provides an objective comparison of various catalytic systems for CEVE polymerization, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The selection of a catalyst for CEVE polymerization depends on the desired outcome, such as achieving a living polymerization for controlled block copolymer synthesis, ensuring stereocontrol for specific material properties, or employing environmentally benign and cost-effective methods. The following table summarizes the performance of different catalyst systems based on available experimental data.

Catalyst SystemCatalyst TypeTypical SolventTemperature (°C)Polymer PropertiesKey AdvantagesLimitations
SnCl₄ / IBVE-HCl [1]Lewis AcidToluene (B28343)-30 to -78Living polymerization, narrow MWD (Mw/Mn < 1.1 at lower temp.)Well-controlled polymerization, suitable for block copolymers.Requires low temperatures and stringent anhydrous conditions.
EtAlCl₂, TiCl₄ [1]Lewis AcidToluene0 to -78Uncontrolled polymerization, broad MWDHigh polymerization rates.Poor control over polymer properties.
HI / I₂ [2]Initiating SystemToluene-15 to -40Living polymerization, narrow MWD (Mw/Mn ≈ 1.1 at -40°C)Achieves living polymerization with simple initiators.Requires low temperatures.
Maghnite-H⁺ [3][4]Green CatalystBulk (solvent-free)Room Temp.Copolymerization with styrene (B11656), yields telechelic copolymersEnvironmentally friendly, mild reaction conditions, solvent-free.Primarily demonstrated for copolymerization; control over homopolymer properties may be limited.
Cp₂ZrMe₂ / [B(C₆F₅)₄]⁻[Me₂NHPh]⁺ [5][6][7]MetalloceneDichloromethane0Statistical copolymers, relatively broad MWDEfficient for copolymerization.Broad molecular weight distribution indicates chain transfer/termination reactions.
Pyrylium/Acridinium Salts [8][9][10][11]Photocatalyst (RAFT)Not specifiedNot specifiedControlled polymerization with temporal controlLight-controlled reaction, enabling spatiotemporal control.Requires a light source and a suitable chain transfer agent.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of experimental protocols for key catalytic systems.

Living Cationic Polymerization with SnCl₄

This procedure is adapted from studies on the living cationic polymerization of vinyl ethers.[1]

Materials:

  • This compound (CEVE), distilled over calcium hydride.

  • Toluene, dried by passing through solvent purification columns.

  • Isobutyl vinyl ether-HCl adduct (IBVE-HCl), prepared from the addition of HCl to IBVE.

  • Tin (IV) chloride (SnCl₄), solution in heptane.

Procedure:

  • All polymerizations are carried out under a dry nitrogen atmosphere in baked glass tubes.

  • The reaction vessel is charged with toluene and cooled to the desired temperature (e.g., -30 °C or -78 °C).

  • A specific amount of CEVE monomer is added to the solvent.

  • The polymerization is initiated by the sequential addition of the IBVE-HCl initiator and the SnCl₄ Lewis acid. Typical concentrations are [CEVE]₀ = 0.80 M, [IBVE-HCl]₀ = 4.0 mM, and [SnCl₄]₀ = 5.0 mM.

  • The reaction is allowed to proceed for a specific time, during which the formation of the polymer occurs.

  • The polymerization is terminated by the addition of pre-chilled methanol (B129727).

  • The resulting polymer is isolated, for example, by precipitation in methanol, followed by drying under vacuum.

  • The molecular weight and molecular weight distribution of the polymer are determined by Gel Permeation Chromatography (GPC).

Bulk Copolymerization with Maghnite-H⁺

This protocol is based on the solvent-free copolymerization of CEVE and styrene.[3][4]

Materials:

  • This compound (CEVE), as received.

  • Styrene (St), washed with aqueous NaOH solution.

  • Maghnite-H⁺ (proton-exchanged Montmorillonite clay), prepared according to literature procedures.

Procedure:

  • The bulk copolymerization is conducted in a heterogeneous system at room temperature.

  • A predetermined weight percentage of Maghnite-H⁺ catalyst (e.g., 1-3 wt%) relative to the total monomer weight is used.

  • The desired mole fractions of CEVE and styrene are mixed in a reaction vessel (e.g., crimp tubes).

  • The catalyst is added to the monomer mixture, and the reaction is stirred with a magnetic stirrer for a specified duration (e.g., 6 hours).

  • After the reaction, the mixture is diluted with methylene (B1212753) chloride.

  • The catalyst is separated by precipitation in methanol and subsequent filtration.

  • The copolymer is isolated and dried under vacuum.

  • The product is characterized using techniques such as ¹H-NMR, ¹³C-NMR, and FTIR spectroscopy to determine the copolymer composition and structure.

Experimental and Logical Workflow Diagrams

To visualize the processes involved in catalyst comparison and experimental execution, the following diagrams are provided.

Experimental_Workflow General Experimental Workflow for CEVE Polymerization cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_analysis Analysis Monomer_Purification Monomer Purification (e.g., distillation) Reaction_Setup Reaction Setup (Inert atmosphere, temperature control) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying (if applicable) Solvent_Drying->Reaction_Setup Catalyst_Prep Catalyst/Initiator Preparation Initiation Initiation (Addition of catalyst/initiator) Catalyst_Prep->Initiation Reaction_Setup->Initiation Propagation Propagation Initiation->Propagation Termination Termination (e.g., addition of methanol) Propagation->Termination Isolation Polymer Isolation (Precipitation, filtration) Termination->Isolation Characterization Characterization (GPC, NMR, FTIR) Isolation->Characterization

Caption: A generalized workflow for the catalytic polymerization of this compound.

Catalyst_Selection_Logic Decision Logic for Catalyst Selection cluster_goal Primary Goal cluster_criteria Selection Criteria cluster_catalyst Catalyst Choice Goal Desired Polymer Properties Living_Polymerization Living/Controlled Polymerization? Goal->Living_Polymerization Stereocontrol Stereocontrol Required? Goal->Stereocontrol Green_Chemistry Environmental/ Cost Concerns? Goal->Green_Chemistry Temporal_Control Spatiotemporal Control Needed? Goal->Temporal_Control Lewis_Acids Lewis Acids (e.g., SnCl₄) Living_Polymerization->Lewis_Acids Chiral_Catalysts Chiral Lewis/Brønsted Acids Stereocontrol->Chiral_Catalysts Green_Catalysts Green Catalysts (e.g., Maghnite-H⁺) Green_Chemistry->Green_Catalysts Photocatalysts Photocatalysts Temporal_Control->Photocatalysts

References

The Future of Functional Polymers: A Guide to Alternatives for 2-Chloroethyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of functional polymers is a cornerstone of innovation. 2-Chloroethyl vinyl ether (CEVE) has traditionally been a workhorse monomer for introducing reactive chlorine moieties, paving the way for further functionalization. However, the landscape of polymer chemistry is evolving, with a growing emphasis on more direct and versatile synthetic routes that offer enhanced biocompatibility and controlled polymer architectures. This guide provides a comprehensive comparison of modern alternatives to CEVE, with a particular focus on the use of hydroxyl-functionalized vinyl ethers and the power of post-polymerization modification techniques.

This guide will delve into the performance of these alternatives, supported by experimental data, and provide detailed protocols for their implementation in the laboratory. We will explore how these modern approaches can lead to the development of advanced functional polymers for a new generation of drug delivery systems and biomaterials.

A Shift in Strategy: From Reactive Monomers to Controlled Functionality

The use of CEVE necessitates a two-step process for introducing many desired functionalities: polymerization followed by the substitution of the chloro group. This can sometimes lead to side reactions and limitations in the types of functional groups that can be introduced. The alternatives presented here offer more streamlined and efficient pathways to functional polymers.

1. Direct Polymerization of Functional Monomers: The Case of 2-Hydroxyethyl Vinyl Ether (HEVE)

A leading alternative to CEVE is the direct polymerization of vinyl ethers that already contain a desired functional group. 2-Hydroxyethyl vinyl ether (HEVE) is a prime example, offering a pendant hydroxyl group that is readily available for a wide range of subsequent modifications. This approach simplifies the synthesis process and avoids the potentially harsh conditions required for nucleophilic substitution of chlorine.

2. Post-Polymerization Modification: The Versatility of "Click Chemistry"

Another powerful strategy involves the polymerization of monomers with "handles" that are inert during polymerization but can be efficiently modified afterward. This is where "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), shines. By polymerizing a monomer with an azide (B81097) or alkyne group, a plethora of functionalities can be "clicked" onto the polymer backbone with high efficiency and under mild conditions. This modular approach offers unparalleled versatility in tailoring polymer properties.

Performance Comparison: CEVE vs. Modern Alternatives

The choice of synthetic strategy significantly impacts the properties and performance of the resulting functional polymers. The following tables provide a comparative overview of key parameters.

Table 1: Comparison of Polymerization Characteristics

FeaturePoly(this compound) (PCEVE)Poly(2-Hydroxyethyl vinyl ether) (PHEVE)Post-Polymerization Modification (PPM) via Click Chemistry
Polymerization Control Good control via living cationic polymerization and RAFT.[1][2][3][4]Excellent control via RAFT polymerization.[5]Excellent control over the backbone polymer via RAFT or other controlled polymerization techniques.
Monomer Reactivity Less reactive than some other vinyl ethers in certain copolymerizations.[4]Readily polymerizable via radical and cationic methods.[5]Reactivity is dependent on the specific "handle" monomer used.
Functionalization Step Post-polymerization nucleophilic substitution.Post-polymerization via reactions of the hydroxyl group (e.g., esterification, etherification).Post-polymerization "click" reaction.
Versatility of Functionality Limited by potential side reactions with the chloro group.High, the hydroxyl group is a versatile precursor.Extremely high, a wide variety of azide or alkyne-containing molecules can be attached.

Table 2: Comparative Performance in Drug Delivery Applications

Performance MetricPoly(CEVE)-based NanoparticlesPoly(HEVE)-based Nanoparticles"Clicked" Polymer Nanoparticles
Drug Loading Capacity (%) Drug-dependent, typically in the range of 5-15%.Generally higher due to potential for hydrogen bonding interactions with drugs, can exceed 15%.Highly tunable based on the nature of the clicked functionality.
Encapsulation Efficiency (%) Moderate, often in the range of 60-80%.Can be higher due to favorable drug-polymer interactions, often >80%.Can be very high (>90%) depending on the functional group and drug.
Biocompatibility/Cytotoxicity Can exhibit some cytotoxicity due to the presence of chlorine and potential for degradation products.[2]Generally considered more biocompatible due to the presence of hydroxyl groups, which can mimic natural polymers.[5]Biocompatibility is largely determined by the nature of the clicked molecule.
Stimuli-Responsiveness Can be engineered, but less common.The hydroxyl group can be used to attach stimuli-responsive moieties.Excellent platform for introducing stimuli-responsive groups (e.g., pH, redox, temperature).

Experimental Protocols: A Practical Guide

To facilitate the adoption of these modern techniques, detailed experimental protocols for key procedures are provided below.

Protocol 1: Synthesis of Poly(2-hydroxyethyl vinyl ether) (PHEVE) via RAFT Polymerization

This protocol describes a typical Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of HEVE to produce a well-defined polymer.

Materials:

  • 2-Hydroxyethyl vinyl ether (HEVE), inhibitor removed by passing through a column of basic alumina.

  • RAFT agent (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)yl trithiocarbonate).

  • Radical initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN).

  • Anhydrous solvent (e.g., 1,4-dioxane).

  • Nitrogen or Argon gas supply.

  • Schlenk flask and standard Schlenk line equipment.

Procedure:

  • In a Schlenk flask, dissolve the RAFT agent and AIBN in anhydrous 1,4-dioxane.

  • Add the purified HEVE monomer to the flask.

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen or argon and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Allow the polymerization to proceed for the desired time to achieve the target molecular weight and conversion.

  • To stop the polymerization, remove the flask from the oil bath and cool it in an ice bath. Expose the reaction mixture to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether).

  • Isolate the polymer by filtration or decantation and dry it under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by ¹H NMR for conversion and structure confirmation.[5]

Protocol 2: Post-Polymerization Modification of PHEVE via "Click Chemistry"

This protocol outlines the functionalization of a pre-synthesized azide-containing polymer with an alkyne-functionalized molecule. A similar procedure can be used for an alkyne-containing polymer and an azide-functionalized molecule.

Materials:

  • Azide-functionalized poly(vinyl ether) (synthesized by polymerizing an azide-containing vinyl ether monomer).

  • Alkyne-functionalized molecule of interest (e.g., propargyl-PEG, an alkyne-containing drug).

  • Copper(I) bromide (CuBr) or Copper(I) iodide (CuI).

  • Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).

  • Solvent (e.g., N,N-dimethylformamide, DMF).

  • Nitrogen or Argon gas supply.

Procedure:

  • Dissolve the azide-functionalized polymer and the alkyne-functionalized molecule in DMF in a Schlenk flask.

  • Add the ligand (PMDETA) to the solution.

  • Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

  • In a separate vial, suspend the copper(I) catalyst in a small amount of deoxygenated DMF.

  • Under a positive pressure of inert gas, quickly add the catalyst suspension to the polymer solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • To quench the reaction, expose the mixture to air.

  • To remove the copper catalyst, pass the reaction mixture through a short column of neutral alumina.

  • Precipitate the functionalized polymer in a suitable non-solvent (e.g., diethyl ether).

  • Isolate the polymer by filtration and dry it under vacuum.

  • Confirm the successful "click" reaction using FTIR (disappearance of the azide peak at ~2100 cm⁻¹) and ¹H NMR spectroscopy.

Protocol 3: Nanoparticle Formulation and Drug Loading via Nanoprecipitation

This protocol describes a common method for formulating polymer nanoparticles and loading a hydrophobic drug.

Materials:

  • Functionalized polymer (e.g., PHEVE-drug conjugate or a "clicked" polymer).

  • Hydrophobic drug (e.g., Doxorubicin, Paclitaxel).

  • Water-miscible organic solvent (e.g., acetone, tetrahydrofuran).

  • Aqueous phase (e.g., deionized water, often containing a surfactant like Pluronic F-127).

  • Magnetic stirrer.

Procedure:

  • Dissolve the functionalized polymer and the hydrophobic drug in the organic solvent.

  • Place the aqueous phase in a beaker and stir it at a moderate speed on a magnetic stirrer.

  • Using a syringe pump for a controlled addition rate, add the organic solution dropwise to the stirring aqueous phase.

  • Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer and drug to precipitate.

  • Continue stirring for several hours at room temperature to allow for the complete evaporation of the organic solvent.

  • The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove any unloaded drug and excess surfactant.

  • The drug loading content and encapsulation efficiency can be determined by dissolving a known amount of lyophilized nanoparticles in a suitable solvent and quantifying the drug concentration using UV-Vis spectroscopy or HPLC.[6]

Drug Loading Content (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 4: In Vitro Drug Release Study

This protocol details a standard procedure to evaluate the release of a drug from the formulated nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension.

  • Release media (e.g., phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions, and acetate (B1210297) buffer at pH 5.0 to simulate the endosomal environment).

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

  • Thermostatically controlled shaker or water bath (37 °C).

Procedure:

  • Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Securely seal the dialysis bag and immerse it in a known volume of the release medium in a beaker or flask.

  • Place the setup in a shaker or water bath maintained at 37 °C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.[7][8][9][10][11]

Visualizing the Processes and Pathways

To better understand the workflows and biological interactions of these functional polymers, the following diagrams are provided.

RAFT_Polymerization cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_propagation Propagation cluster_termination Termination (low probability) Initiator Initiator (e.g., AIBN) Radical_1 Initiator Radical Initiator->Radical_1 Heat Monomer_1 Monomer (e.g., HEVE) Radical_1->Monomer_1 Addition Propagating_Radical_1 Propagating Radical Monomer_1->Propagating_Radical_1 Forms RAFT_Agent RAFT Agent Propagating_Radical_1->RAFT_Agent Addition Dead_Polymer Dead Polymer Propagating_Radical_1->Dead_Polymer Combination/ Disproportionation Intermediate_Radical Intermediate_Radical RAFT_Agent->Intermediate_Radical Dormant_Polymer Dormant Polymer Chain Intermediate_Radical->Dormant_Polymer Fragmentation Propagating_Radical_2 Propagating Radical Intermediate_Radical->Propagating_Radical_2 Fragmentation Dormant_Polymer->Intermediate_Radical Reactivation Monomer_2 Monomer Propagating_Radical_2->Monomer_2 Addition Propagating_Radical_2->Dead_Polymer Longer_Propagating_Radical Longer Propagating Radical Monomer_2->Longer_Propagating_Radical

Figure 1: Workflow for RAFT Polymerization of HEVE.

Click_Chemistry Azide_Polymer Azide-Functionalized Polymer Reaction Click Reaction (CuAAC) Azide_Polymer->Reaction Alkyne_Molecule Alkyne-Functionalized Molecule (Drug, PEG, etc.) Alkyne_Molecule->Reaction Catalyst Cu(I) Catalyst + Ligand Catalyst->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Functionalized_Polymer Functionalized Polymer (Triazole Linkage) Reaction->Functionalized_Polymer Purification Purification (Removal of Catalyst) Functionalized_Polymer->Purification

Figure 2: Workflow for Post-Polymerization Modification via Click Chemistry.

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cell Nanoparticle Functionalized Polymer Nanoparticle with Drug Endocytosis Endocytosis (e.g., Clathrin-mediated) Nanoparticle->Endocytosis Binding to Cell Surface Cell_Membrane Cell Membrane Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Endosome Internalization Late_Endosome Late Endosome (pH ~5.0-6.0) Endosome->Late_Endosome Maturation Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape (Proton Sponge/ Membrane Destabilization) Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Fusion Late_Endosome->Drug_Release Endosomal Escape Degradation Degradation Lysosome->Degradation Polymer/Drug Degradation Cytosol Cytosol Therapeutic_Action Therapeutic Action Cytosol->Therapeutic_Action Drug acts on target Drug_Release->Cytosol

Figure 3: Cellular Uptake and Endosomal Escape Pathways.

Conclusion: Embracing Versatility and Control

The synthesis of functional polymers has moved beyond a reliance on reactive monomers like this compound. The direct polymerization of functional monomers such as 2-hydroxyethyl vinyl ether and the application of powerful post-polymerization modification techniques like click chemistry offer researchers a more versatile, efficient, and controlled toolkit. These modern approaches facilitate the creation of well-defined polymers with a wide array of functionalities, leading to materials with enhanced biocompatibility and tunable drug release profiles. By embracing these alternatives, the fields of drug delivery and biomaterials are poised for significant advancements, ultimately leading to more effective and safer therapeutic solutions.

References

A Comparative Kinetic Study of 2-Chloroethyl Vinyl Ether Homopolymerization and Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic behavior of monomers like 2-chloroethyl vinyl ether (CEVE) is paramount for the rational design and synthesis of functional polymers. This guide provides an objective comparison of the homopolymerization and copolymerization kinetics of CEVE, supported by experimental data from peer-reviewed literature. The inclusion of detailed experimental protocols and visual workflows aims to facilitate the replication and extension of these findings.

Executive Summary

This guide delves into the kinetic nuances of this compound (CEVE) polymerization, offering a side-by-side comparison of its homopolymerization and its copolymerization with various comonomers. A key finding is that while the homopolymerization of CEVE can be well-controlled under specific conditions, its reactivity in copolymerization is highly dependent on the comonomer and the polymerization technique employed. For instance, in cationic copolymerization with styrene, CEVE is significantly more reactive.[1] Conversely, in radical copolymerization with N-vinylpyrrolidone, the incorporation of CEVE is less efficient. This comparative analysis of kinetic parameters, such as reactivity ratios, provides valuable insights for tailoring polymer properties for specific applications, including drug delivery and biomaterial development.

Data Presentation: A Quantitative Comparison

The following tables summarize the key kinetic parameters for the homopolymerization and copolymerization of this compound under different experimental conditions.

Table 1: Kinetic Data for the Homopolymerization of this compound (CEVE)

Initiating SystemSolventTemperature (°C)Rate of PolymerizationMolecular Weight Distribution (Đ)Reference
HI/I₂Not SpecifiedNot SpecifiedLow at -30°C for controlled polymerizationNot Specified[2]
SnCl₄Toluene (B28343)-78Fast, 100% conversion in 15 sec at -30°C1.07

Table 2: Kinetic Data for the Copolymerization of this compound (CEVE)

ComonomerPolymerization TypeInitiator/CatalystSolventTemperature (°C)Reactivity Ratio (r_CEVE)Reactivity Ratio (r_comonomer)Reference
StyreneCationicMaghnite-H⁺BulkRoom Temperature36 - 660.01 - 3[1]
N-Vinylpyrrolidone (NVP)Radical (RAFT)AIBN/CTA-1Bulk90--[2]
n-Butyl Vinyl Ether (BVE)CationicCp₂ZrMe₂/[B(C₆F₅)₄]⁻[Me₂NHPh]⁺Toluene0--
Methyl Vinyl Ether (MVE)CationicNot SpecifiedNot SpecifiedNot Specified0.460.76

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Cationic Homopolymerization of CEVE

This protocol is based on the living cationic polymerization of vinyl ethers.

Materials:

  • This compound (CEVE), distilled twice over calcium hydride.

  • Toluene, dried by passing through solvent purification columns.

  • SnCl₄ (solution in heptane).

  • IBVE-HCl adduct (initiator), prepared from the addition reaction of isobutyl vinyl ether (IBVE) with HCl.

  • Dry nitrogen.

Procedure:

  • The polymerization is carried out under a dry nitrogen atmosphere in a baked glass tube.

  • Toluene is added to the reaction tube, followed by the IBVE-HCl adduct initiator.

  • The solution is cooled to the desired temperature (e.g., -78 °C).

  • A solution of SnCl₄ in toluene is added to the reaction mixture.

  • The polymerization is initiated by the addition of CEVE.

  • The reaction is allowed to proceed for a specific time, during which samples may be taken to monitor conversion.

  • The polymerization is terminated by the addition of a quenching agent, such as methanol.

  • The resulting polymer is recovered, for example, by precipitation in methanol.

  • The molecular weight and molecular weight distribution of the polymer are determined by gel permeation chromatography (GPC).

Cationic Copolymerization of CEVE with Styrene

This protocol utilizes a green, heterogeneous catalyst.[1]

Materials:

  • This compound (CEVE), as received.

  • Styrene (St), washed with aqueous NaOH solution.

  • Maghnite-H⁺ (proton-exchanged Montmorillonite clay), prepared as per literature procedures.[1]

Procedure:

  • The bulk copolymerization is carried out in a heterogeneous system at room temperature.

  • A specified weight percentage of Maghnite-H⁺ catalyst relative to the monomers is used.

  • The copolymerization is performed with different mole fractions of CEVE and styrene.

  • The monomer mixture and catalyst are stirred with a magnetic stirrer for a defined period (e.g., 6 hours).

  • The reaction is terminated, and the copolymer is isolated and dried.

  • The composition of the copolymer is determined using ¹H NMR spectroscopy.

  • The intrinsic viscosity is measured using an Ubbelohde capillary viscometer.

Radical Copolymerization of CEVE with N-Vinylpyrrolidone (NVP) via RAFT

This protocol describes a controlled radical polymerization technique.[2]

Materials:

  • N-Vinylpyrrolidone (NVP), distilled under vacuum.

  • This compound (CEVE), distilled under vacuum.

  • [(O-ethylxanthyl)methyl]benzene (CTA-1) as the RAFT agent.

  • 2,2'-Azobis(isobutyronitrile) (AIBN) as the initiator.

Procedure:

  • A set of five copolymerizations is prepared with different feed ratios of NVP and CEVE.

  • In a typical experiment, a specific molar amount of the two monomers, CTA-1, and AIBN are added to a reactor.

  • The reactor is sealed and placed in a preheated oil bath at 90 °C.

  • The polymerization time is controlled to maintain low conversions for accurate reactivity ratio determination.

  • The reaction is quenched, and the copolymer is precipitated.

  • The copolymer composition is determined from ¹H-NMR spectra.

  • Monomer reactivity ratios are calculated using methods such as Fineman-Ross and Kelen-Tüdos.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the homopolymerization and copolymerization of this compound.

Homopolymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Purification CEVE Purification (Distillation) Reaction_Setup Reaction Setup (Dry N2, -78°C) Purification->Reaction_Setup Drying Solvent Drying (Toluene) Drying->Reaction_Setup Initiator_Addition Initiator Addition (IBVE-HCl) Reaction_Setup->Initiator_Addition Catalyst_Addition Catalyst Addition (SnCl4) Initiator_Addition->Catalyst_Addition Monomer_Addition Monomer Addition (CEVE) Catalyst_Addition->Monomer_Addition Quenching Quenching (Methanol) Monomer_Addition->Quenching Recovery Polymer Recovery (Precipitation) Quenching->Recovery Analysis Characterization (GPC) Recovery->Analysis

Caption: Experimental workflow for the cationic homopolymerization of CEVE.

Copolymerization_Workflow cluster_prep Preparation cluster_reaction Copolymerization cluster_analysis Analysis Monomer_Prep Monomer Preparation (CEVE & Styrene) Reaction_Setup Reaction Setup (Bulk, Room Temp) Monomer_Prep->Reaction_Setup Catalyst_Prep Catalyst Preparation (Maghnite-H+) Catalyst_Prep->Reaction_Setup Mixing Mixing Monomers & Catalyst Reaction_Setup->Mixing Stirring Stirring (6 hours) Mixing->Stirring Termination Termination Stirring->Termination Isolation Copolymer Isolation & Drying Termination->Isolation Analysis Characterization (NMR, Viscometry) Isolation->Analysis

Caption: Experimental workflow for the cationic copolymerization of CEVE with Styrene.

References

A Spectroscopic Comparative Guide to Poly(2-chloroethyl vinyl ether) and Other Poly(vinyl ether)s

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of poly(2-chloroethyl vinyl ether) (PCEVE), a polymer of significant interest in drug delivery and material science due to its reactive side chains. The spectroscopic properties of PCEVE are compared with those of other common poly(vinyl ether)s, including poly(methyl vinyl ether) (PVME), poly(ethyl vinyl ether) (PEVE), and poly(isobutyl vinyl ether) (PIBVE). This comparison is supported by experimental data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. While specific experimental data for Raman and Ultraviolet-Visible (UV-Vis) spectroscopy of PCEVE are limited in the reviewed literature, this guide outlines the general principles and experimental protocols for these techniques as applied to polymer analysis.

Data Presentation

The following tables summarize the key spectroscopic data for PCEVE and its counterparts.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
PolymerBackbone (-CH₂-CH-)Side Chain (-O-CH₂-)Side Chain (other)Reference Solvent
PCEVE 1.5 - 2.1 (br m)3.6 - 3.9 (br m)3.5 - 3.7 (t, -CH₂-Cl)CDCl₃
PVME 1.4 - 2.0 (br m)3.4 - 3.6 (s, -O-CH₃)-CDCl₃
PEVE 1.4 - 1.9 (br m)3.4 - 3.7 (q)1.1 - 1.3 (t, -CH₃)CDCl₃
PIBVE 1.5 - 2.0 (br m)3.2 - 3.5 (d)1.8 - 2.1 (m, -CH-), 0.9 - 1.0 (d, -CH₃)CDCl₃

br m = broad multiplet, s = singlet, t = triplet, q = quartet, d = doublet

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
PolymerBackbone (-CH₂-)Backbone (-CH-)Side Chain (-O-CH₂-)Side Chain (other)Reference Solvent
PCEVE ~40 - 45~75 - 80~69 - 72~42 - 44 (-CH₂-Cl)CDCl₃
PVME ~38 - 42~78 - 82~55 - 58 (-O-CH₃)-CDCl₃
PEVE ~39 - 43~76 - 80~63 - 66~15 - 17 (-CH₃)CDCl₃
PIBVE ~39 - 43~76 - 80~73 - 76~28 - 30 (-CH-), ~19 - 21 (-CH₃)CDCl₃
Table 3: FTIR Spectroscopic Data (Key Absorption Bands in cm⁻¹)
PolymerC-H StretchC-O-C StretchC-Cl StretchOther Key Bands
PCEVE 2850 - 30001090 - 1110[1]~660[1]1450 (CH₂ bend), 1375 (CH bend)
PVME 2850 - 3000~1100-1460 (CH₂ bend), 1380 (CH bend)
PEVE 2850 - 3000~1100-1455 (CH₂ bend), 1378 (CH bend)
PIBVE 2850 - 3000~1100-1465 (CH₂ bend), 1385/1365 (isopropyl split)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of polymers, including monomer composition, tacticity, and end-group analysis[2][3][4][5].

a. ¹H NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 10-20 mg of the polymer sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the polymer is fully dissolved, which may require gentle vortexing or sonication.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to be at least 5 times the longest T₁ relaxation time of the protons of interest for quantitative analysis (a delay of 2-5 seconds is often sufficient for qualitative analysis).

  • Data Acquisition: Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative ratios of different types of protons in the polymer structure.

b. ¹³C NMR Spectroscopy Protocol

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg of polymer in 0.7 mL of deuterated solvent, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Instrument Setup:

    • Use a broadband probe tuned to the ¹³C frequency.

    • Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum and enhance the signal-to-noise ratio.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) is usually required.

    • For quantitative analysis, inverse-gated decoupling should be used with a long relaxation delay (e.g., 10-30 seconds) to suppress the Nuclear Overhauser Effect (NOE) and ensure complete relaxation.

  • Data Acquisition: Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform with an appropriate line broadening factor.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups present in a polymer based on the absorption of infrared radiation[6]. Attenuated Total Reflectance (ATR) is a common sampling technique for polymers that requires minimal sample preparation.

a. ATR-FTIR Spectroscopy Protocol

  • Sample Preparation: No specific preparation is needed for polymer films or solids. Ensure the sample surface is clean and representative of the bulk material.

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and H₂O).

  • Data Acquisition:

    • Place the polymer sample directly onto the ATR crystal.

    • Apply uniform pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and compare them to known literature values or spectral databases.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to vibrations that cause a change in the polarizability of a molecule. It is particularly useful for studying non-polar bonds and polymer backbones[7][8][9][10].

a. Raman Spectroscopy Protocol

  • Sample Preparation: Generally, no sample preparation is required. The polymer sample can be a solid, film, or powder.

  • Instrument Setup:

    • Use a Raman spectrometer with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm). The choice of laser wavelength can be critical to avoid fluorescence from the sample or impurities.

    • Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer).

    • Focus the laser onto the sample surface using the integrated microscope.

    • Set the laser power, integration time, and number of accumulations to achieve a good signal-to-noise ratio without causing sample degradation.

  • Data Acquisition: Acquire the Raman spectrum.

  • Data Processing:

    • Perform baseline correction to remove any fluorescence background.

    • Identify the characteristic Raman scattering peaks and compare them to literature data or databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is primarily used for polymers containing chromophores, such as conjugated systems or aromatic groups. Saturated polymers like poly(vinyl ether)s do not have strong absorptions in the standard UV-Vis range (200-800 nm) but may show absorbance at lower wavelengths due to additives or impurities[11][12][13][14].

a. UV-Vis Spectroscopy Protocol

  • Sample Preparation:

    • Dissolve a known mass of the polymer in a suitable UV-transparent solvent (e.g., chloroform, dichloromethane, or water) to prepare a stock solution of known concentration.

    • Prepare a series of dilutions from the stock solution.

    • Use quartz cuvettes with a defined path length (typically 1 cm).

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a cuvette with the pure solvent to be used as a blank.

    • Set the desired wavelength range for the scan (e.g., 190-800 nm).

  • Data Acquisition:

    • Record a baseline spectrum with the blank cuvette in the sample and reference beams.

    • Replace the blank in the sample beam with the cuvette containing the polymer solution.

    • Record the absorbance spectrum of the polymer solution.

  • Data Processing: The absorbance spectrum is plotted as absorbance versus wavelength. The wavelength of maximum absorbance (λ_max) can be determined. For quantitative analysis, a calibration curve can be constructed by plotting absorbance at λ_max versus concentration for the series of dilutions, following the Beer-Lambert law.

Mandatory Visualization

Below are diagrams illustrating the logical workflow for the spectroscopic comparison of polymers.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Comparison Polymer_Sample Polymer Sample (PCEVE, etc.) Dissolution Dissolution (for NMR, UV-Vis) Polymer_Sample->Dissolution As_Is As-Is (for FTIR, Raman) Polymer_Sample->As_Is NMR NMR (1H, 13C) Dissolution->NMR UV_Vis UV-Vis Dissolution->UV_Vis FTIR FTIR (ATR) As_Is->FTIR Raman Raman As_Is->Raman Acquire_FID Acquire FID NMR->Acquire_FID Acquire_Interferogram Acquire Interferogram FTIR->Acquire_Interferogram Acquire_Raman_Spectrum Acquire Raman Spectrum Raman->Acquire_Raman_Spectrum Acquire_Absorbance_Spectrum Acquire Absorbance Spectrum UV_Vis->Acquire_Absorbance_Spectrum Process_NMR Process Spectrum (FT, Phasing, Calibration) Acquire_FID->Process_NMR Structure_Elucidation Structure Elucidation Process_NMR->Structure_Elucidation Process_FTIR Process Spectrum (FT, Background Subtraction) Acquire_Interferogram->Process_FTIR Functional_Group_ID Functional Group ID Process_FTIR->Functional_Group_ID Process_Raman Process Spectrum (Baseline Correction) Acquire_Raman_Spectrum->Process_Raman Vibrational_Modes Vibrational Modes Process_Raman->Vibrational_Modes Process_UV_Vis Process Spectrum (Baseline Correction) Acquire_Absorbance_Spectrum->Process_UV_Vis Electronic_Transitions Electronic Transitions Process_UV_Vis->Electronic_Transitions Comparison Comparative Analysis Structure_Elucidation->Comparison Functional_Group_ID->Comparison Vibrational_Modes->Comparison Electronic_Transitions->Comparison

Caption: Workflow for spectroscopic analysis of polymers.

Signaling_Pathway_Analogy cluster_stimulus Energy Source cluster_interaction Sample Interaction cluster_detection Signal Detection cluster_output Spectroscopic Output Radio_Waves Radio Waves (NMR) Nuclear_Spin Nuclear Spin Excitation Radio_Waves->Nuclear_Spin Interaction IR_Radiation IR Radiation (FTIR) Molecular_Vibration_Absorption Molecular Vibration (Absorption) IR_Radiation->Molecular_Vibration_Absorption Interaction Laser Laser (Raman) Molecular_Vibration_Scattering Molecular Vibration (Scattering) Laser->Molecular_Vibration_Scattering Interaction UV_Vis_Light UV-Vis Light Electronic_Excitation Electronic Excitation UV_Vis_Light->Electronic_Excitation Interaction FID FID Signal Nuclear_Spin->FID Signal Interferogram Interferogram Molecular_Vibration_Absorption->Interferogram Signal Scattered_Light Scattered Light Molecular_Vibration_Scattering->Scattered_Light Signal Transmitted_Light Transmitted Light Electronic_Excitation->Transmitted_Light Signal NMR_Spectrum NMR Spectrum FID->NMR_Spectrum Processing FTIR_Spectrum FTIR Spectrum Interferogram->FTIR_Spectrum Processing Raman_Spectrum Raman Spectrum Scattered_Light->Raman_Spectrum Processing UV_Vis_Spectrum UV-Vis Spectrum Transmitted_Light->UV_Vis_Spectrum Processing

Caption: Analogy of spectroscopic techniques.

References

Performance of 2-Chloroethyl Vinyl Ether in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-chloroethyl vinyl ether (CEVE) in various solvent systems, with a focus on its application in cationic polymerization. The choice of solvent is a critical parameter that can significantly influence reaction kinetics, product yield, and polymer characteristics. This document summarizes key findings from experimental studies and presents detailed protocols to assist researchers in optimizing their synthetic strategies involving CEVE.

Influence of Solvent Properties on Cationic Polymerization of CEVE

The cationic polymerization of this compound is highly sensitive to the properties of the solvent used. The polarity and nucleophilicity of the solvent can alter the course of the reaction, affecting monomer reactivity and the characteristics of the resulting polymer.

In the context of copolymerization of CEVE with styrene (B11656) derivatives, research has shown that the use of more polar solvents leads to an increase in the incorporation of styrene into the polymer chain. This suggests that the solvent polarity directly influences the relative reactivity of the monomers. Furthermore, for certain solvents like nitroethane, it has been observed that not only polarity but also the solvent's nucleophilicity can impact the composition of the resulting copolymer, indicating a direct interaction between the solvent and the reactive species.

While traditional cationic polymerization of CEVE is conducted in organic solvents, studies have also explored less conventional media. Successful polymerization has been reported in aqueous systems (suspension and emulsion), offering a greener alternative to halogenated solvents. Additionally, solvent-free polymerization of CEVE has been achieved using solid catalysts, presenting another avenue for environmentally friendly synthesis.

Quantitative Performance Data

The following table summarizes the performance of this compound in different solvent systems based on available literature. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

Solvent SystemMonomer Conversion (%)Polymer Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Key Observations
Toluene HighVariableBroadA common nonpolar solvent for cationic polymerization.
Dichloromethane HighVariableModerateA polar aprotic solvent, often used for vinyl ether polymerization.
Nitroethane Moderate--A polar solvent where nucleophilicity also influences reactivity.
Aqueous Suspension Moderate to HighLow to ModerateBroadA greener alternative, but control over polymer characteristics can be challenging.
Solvent-Free HighHighBroadEnvironmentally friendly, catalyzed by solid acids.

Experimental Protocols

Below is a representative experimental protocol for the cationic polymerization of this compound. This protocol is a synthesis of procedures described in the literature and should be adapted and optimized for specific experimental goals.

Objective: To perform the cationic polymerization of this compound in a selected solvent system.

Materials:

  • This compound (CEVE), freshly distilled

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Initiator (e.g., boron trifluoride etherate, tin(IV) chloride)

  • Dry nitrogen or argon gas

  • Quenching agent (e.g., methanol)

  • Precipitating agent (e.g., cold methanol (B129727), hexane)

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer and hotplate

  • Schlenk line or glove box for inert atmosphere operations

Procedure:

  • Preparation of the Reaction Setup: All glassware is thoroughly dried in an oven at 120°C overnight and assembled under a stream of dry nitrogen or argon. The reaction is typically carried out in a Schlenk flask equipped with a magnetic stir bar.

  • Addition of Solvent and Monomer: The desired volume of anhydrous solvent is transferred to the reaction flask via a cannula or a syringe. The freshly distilled this compound is then added to the solvent. The solution is cooled to the desired reaction temperature (e.g., 0°C, -20°C, or -78°C) using an appropriate cooling bath.

  • Initiation of Polymerization: The initiator is dissolved in a small amount of the anhydrous solvent in a separate flask and then slowly added dropwise to the stirred monomer solution. The reaction mixture is stirred under an inert atmosphere for the desired period.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by periodically taking aliquots from the reaction mixture and analyzing them by techniques such as Gas Chromatography (GC) to determine monomer conversion or by Gel Permeation Chromatography (GPC) to follow the evolution of the polymer's molecular weight.

  • Termination of Polymerization: The reaction is terminated by the addition of a quenching agent, such as methanol, which reacts with the active cationic species.

  • Isolation and Purification of the Polymer: The polymer is isolated by precipitation in a large excess of a non-solvent (e.g., cold methanol or hexane). The precipitated polymer is then collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

  • Characterization of the Polymer: The resulting polymer is characterized to determine its molecular weight (Mn), polydispersity index (PDI) using GPC, and its structure and composition using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the cationic polymerization of this compound.

G A Reaction Setup Preparation (Drying Glassware, Inert Atmosphere) B Addition of Anhydrous Solvent and CEVE Monomer A->B C Cooling to Reaction Temperature B->C D Initiation of Polymerization (Addition of Initiator) C->D E Polymerization Reaction D->E F Reaction Quenching (Addition of Methanol) E->F G Polymer Isolation (Precipitation and Filtration) F->G H Polymer Drying G->H I Characterization (GPC, NMR, FTIR) H->I

Caption: General workflow for the cationic polymerization of this compound.

This guide provides a foundational understanding of how different solvent systems can impact the performance of this compound in chemical reactions, particularly in cationic polymerization. For the successful design and execution of experiments, it is recommended to consult the primary literature for more specific details related to the desired application.

A Comparative Guide to the Analysis of Bis(2-chloroethyl) ether and its Hydrolysis Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of bis(2-chloroethyl) ether (BCEE) and its primary hydrolysis products. Experimental data and detailed protocols are presented to assist researchers in selecting the most appropriate method for their specific needs.

Bis(2-chloroethyl) ether, a synthetic chemical primarily used in the manufacturing of pesticides, is a compound of environmental and toxicological concern.[1][2][3] Its analysis is often complicated by its propensity to hydrolyze in aqueous environments. The primary hydrolysis products of BCEE include 2-chloroethanol (B45725) (CE), 2-(2-chloroethoxy)ethanol (B196239) (2CEE), diethylene glycol (DEG), and ethylene (B1197577) glycol (EG).[4][5] Understanding the analytical challenges and available methodologies for both the parent compound and its degradation products is crucial for accurate environmental monitoring, toxicological assessment, and process control in relevant industries.

Comparison of Analytical Methods

The selection of an analytical method for BCEE and its hydrolysis products depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. Gas chromatography-based methods are predominant, with various detectors offering different levels of performance.

Analytical MethodAnalyte(s)Sample MatrixDetection LimitKey AdvantagesKey Disadvantages
GC/FT-IR (EPA Method 8430) BCEE, CE, 2CEE, DEG, EGAqueous46 ng for BCEE, 120 ng for EG (Minimum Identifiable Quantity)[4][6]Provides structural confirmation; suitable for highly water-soluble, thermally stable compounds.[4][6]Aqueous degradation of the KBr window is a concern; requires experienced analysts for spectral interpretation.[6]
GC with Electrolytic Conductivity or Microcoulometric Detector (EPA Method 611) Haloethers (including BCEE)Municipal and Industrial Discharges0.3 µg/L for BCEE[1]Halide-specific detection provides high selectivity for chlorinated compounds.May not be suitable for the non-halogenated hydrolysis products (DEG, EG).
GC-MS (EPA Method 8250) Semivolatile Organics (including BCEE)Extracted Samples5.7 µg/L for BCEE[1]High confidence in compound identification through mass spectral data.[1]Requires extraction for aqueous samples; potential for matrix interferences.
GC with Flame Ionization Detector (NIOSH approved method) sym-dichloroethyl ether (BCEE)Air0.01 mg/sample[1]Robust and widely available detector.Less selective than other detectors; potential for co-elution with interfering compounds.

Hydrolysis of Bis(2-chloroethyl) ether

The hydrolysis of bis(2-chloroethyl) ether is a slow process under neutral conditions, with an estimated half-life of 3 to 22 years at room temperature.[1][3][7] The reaction proceeds through the nucleophilic substitution of the chlorine atoms by water, leading to the formation of alcohols.

Hydrolysis_Pathway BCEE Bis(2-chloroethyl) ether (ClCH2CH2)2O CEE 2-(2-Chloroethoxy)ethanol (ClCH2CH2OCH2CH2OH) BCEE->CEE + H2O - HCl CE 2-Chloroethanol (ClCH2CH2OH) BCEE->CE Alternative Pathway DEG Diethylene glycol (HOCH2CH2)2O CEE->DEG + H2O - HCl EG Ethylene glycol (HOCH2CH2OH) CE->EG + H2O - HCl

Caption: Hydrolysis pathway of bis(2-chloroethyl) ether.

Experimental Protocols

Method 1: Direct Aqueous Injection GC/FT-IR (Based on EPA Method 8430)

This method is suitable for the direct analysis of BCEE and its water-soluble hydrolysis products in aqueous samples.[4][6][8]

1. Sample Preparation:

  • Allow the aqueous sample to reach room temperature.[6]

  • Vacuum filter the sample through a 0.45 µm filter.[4][6]

  • Collect the filtrate for analysis.[4][6]

2. Instrumental Analysis:

  • Gas Chromatograph (GC): Equipped with a capillary column (e.g., DB-5 or equivalent) and a Fourier Transform Infrared (FT-IR) detector. A thermal conductivity detector (TCD) can be used in parallel.[6]

  • Injection: Direct aqueous injection of a 1 µL aliquot.[4][6]

  • GC Conditions:

    • Injector Temperature: 225 °C[6]

    • Column Temperature Program: Isothermal at 60 °C for 2 minutes, then ramp at 8 °C/min to 230 °C and hold for 4 minutes (example conditions, may need optimization).[1]

    • Carrier Gas: Helium.

  • FT-IR Detector:

    • Transfer Line and Lightpipe Temperature: 280 °C[6]

    • Data Collection: Continuous collection of spectra at a rate of at least 4 scans/sec.[4][6]

3. Quality Control:

  • Analyze calibration standards to establish retention times and response factors.[6]

  • Analyze method blanks and matrix spikes to assess contamination and matrix effects.[6]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for BCEE

This method provides high selectivity and sensitivity for the determination of BCEE in various matrices.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Adjust the pH and ionic strength of the 1-liter water sample (e.g., to pH 7).[9]

  • Serially extract the sample with a suitable solvent (e.g., benzene (B151609) or methylene (B1212753) chloride) in a separatory funnel.[9]

  • Combine the solvent extracts and concentrate them using a Kuderna-Danish (K-D) evaporator.[9]

2. Instrumental Analysis:

  • Gas Chromatograph (GC): Coupled to a Mass Spectrometer (MS).

  • Column: A capillary column suitable for semivolatile organic compounds (e.g., 30 m x 0.32 mm DB-5 or equivalent).[6]

  • Injection: 1-2 µL of the concentrated extract.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Column Temperature Program: Optimized for the separation of target analytes.

    • Carrier Gas: Helium.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.

3. Data Analysis:

  • Identify BCEE based on its retention time and the fragmentation pattern in its mass spectrum.

  • Quantify using a calibration curve generated from standards.

Experimental Workflow

The general workflow for the analysis of BCEE and its hydrolysis products involves several key steps from sample collection to data reporting.

Experimental_Workflow cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis Sample_Collection Sample Collection and Preservation (≤6 °C) Filtration Filtration (0.45 µm) Sample_Collection->Filtration Injection Direct Aqueous Injection or Solvent Extraction Filtration->Injection GC_Separation Gas Chromatographic Separation Injection->GC_Separation Detection Detection (FT-IR, MS, etc.) GC_Separation->Detection Data_Processing Data Processing and Quantification Detection->Data_Processing Reporting Reporting Data_Processing->Reporting

Caption: General experimental workflow for BCEE analysis.

Conclusion

The analysis of bis(2-chloroethyl) ether and its hydrolysis products presents unique challenges due to the varying polarities and concentrations of the target analytes. Direct aqueous injection GC/FT-IR offers a comprehensive approach for analyzing both the parent compound and its highly water-soluble degradation products without the need for extraction. For higher sensitivity and specificity towards the parent compound, GC-MS following solvent extraction is a powerful alternative. The choice of method should be guided by the specific research objectives, regulatory requirements, and the available instrumentation. This guide provides the foundational information for researchers to develop and validate robust analytical methods for these important environmental and industrial compounds.

References

Safety Operating Guide

Proper Disposal of 2-Chloroethyl Vinyl Ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 2-Chloroethyl vinyl ether are critical for ensuring laboratory safety and environmental compliance. This guide provides essential procedural information for researchers, scientists, and drug development professionals on handling, spill management, and proper disposal of this hazardous chemical. Adherence to these protocols is vital due to the compound's flammability, toxicity, and potential for forming explosive peroxides.

Immediate Safety and Handling

Before handling this compound, it is imperative to be aware of its properties and associated risks. This chemical is a flammable, toxic liquid that can readily form unstable and explosive peroxides upon exposure to air and light.[1][2][3]

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile gloves. Note that this compound can permeate nitrile gloves, so it is recommended to change them frequently, at least every 15 minutes during active handling.[4]

  • Eye Protection: Chemical safety goggles are mandatory.

  • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect against skin contact.[4]

Handling and Storage:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • Eliminate all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[6][7] Use only non-sparking tools.[7]

  • Containers and receiving equipment must be grounded and bonded to prevent the buildup of static electricity.[7][8]

  • Store containers tightly closed, away from light, heat, strong acids, and oxidizing agents.[4][8]

  • Emergency eyewash stations and safety showers must be immediately accessible in the work area.[1][6]

Quantitative Data: Physical and Chemical Properties

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValue
EPA Hazardous Waste No. U042[5]
CAS Number 110-75-8[5]
Molecular Weight 106.55 g/mol [2]
Boiling Point 109 °C (228 °F)[2][9]
Flash Point 16 °C (61 °F)[2][9]
Specific Gravity 1.0475 at 20 °C (68 °F)[2]
Vapor Density 3.7 (Air = 1)

Peroxide Formation: A Critical Hazard

Like many ethers, this compound can form explosive peroxides over time.[1][4] It is crucial to manage this risk proactively.

  • Date all containers upon receipt and upon opening.[6][10]

  • Test for peroxides periodically (e.g., every 3-6 months) and always before distillation or concentration, as peroxides can become concentrated and explode.[1][4][6]

  • Visually inspect containers before handling. If crystal formation, discoloration, or liquid stratification is observed, do not move the container.[6] This may indicate shock-sensitive peroxide formation. Immediately contact your institution's Environmental Health & Safety (EHS) office.[6][8]

Experimental Protocol: Peroxide Detection

Below are two common methods for testing for the presence of peroxides in ethers.

Method 1: Peroxide Test Strips

This is the preferred method for routine testing as it is generally safer, faster, and provides semi-quantitative results.[4][6]

Methodology:

  • Work within a chemical fume hood and wear appropriate PPE.

  • Dip the test strip into the this compound sample for 1 second.[11]

  • Shake off the excess liquid.

  • For organic solvents, it may be necessary to briefly dip the strip in deionized water after the solvent evaporates to initiate the color change.[11] Alternatively, breathe on the reaction zone multiple times.[4]

  • Compare the resulting color to the chart provided with the test strips to determine the peroxide concentration (typically in ppm).[11]

  • Action Level: If the peroxide concentration exceeds 10-25 ppm, the chemical should be slated for immediate disposal.[8][11] Do not attempt to purify solvents with high peroxide concentrations unless you are specifically trained to do so.

Method 2: Potassium Iodide (KI) Test

This is a classic chemical test for detecting peroxides.

Methodology:

  • Work within a chemical fume hood and wear appropriate PPE.

  • In a test tube, mix 1 mL of the this compound sample with 1 mL of glacial acetic acid.[11]

  • Add approximately 100 mg of potassium iodide or a few drops of a fresh 10% (w/v) potassium iodide solution.[4][8]

  • A yellow to brown color indicates the presence of peroxides.[4][11] A pale yellow color suggests a low concentration, while a dark brown color indicates a high and dangerous concentration.

Spill and Emergency Procedures

In the event of a spill, immediate and proper response is crucial to mitigate risks.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]

  • Isolate: Isolate the spill area for at least 50 meters (150 feet) in all directions.[2]

  • Ventilate: Increase ventilation in the area, if safe to do so.

  • Control Ignition Sources: Remove all sources of ignition from the area.[6]

  • Containment (Small Spills): For small spills, use an absorbent material like activated charcoal, sand, or vermiculite (B1170534) to contain and absorb the liquid.[6]

  • Collection: Carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.[2] Contaminated clothing and absorbent materials should be sealed in a vapor-tight plastic bag.[2]

  • Decontamination: Wash the spill area with alcohol, followed by a strong soap and water solution.[2]

  • Verification: Do not re-enter the area without protective equipment until it has been verified as clean and safe by a safety officer.

Proper Disposal Procedures

This compound is classified as a hazardous waste and must not be disposed of via sanitary sewer systems.[5][10]

  • Waste Identification: this compound is designated as EPA Hazardous Waste Number U042.[5] All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.

  • Containerization:

    • Collect waste this compound in a designated, properly sealed, and clearly labeled hazardous waste container. The original container is often suitable.

    • Ensure the container is compatible with the chemical and is in good condition.

    • Do not mix this compound with other waste streams unless specifically instructed to do so by your EHS department. Halogenated and non-halogenated solvent wastes should typically be kept separate.[3]

  • Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Toxic").

  • Contact Professionals: Arrange for disposal through your institution's designated hazardous waste management program or a certified hazardous waste disposal contractor.[10] They are equipped to handle transport and disposal in compliance with all federal, state, and local regulations.[5][12]

  • Regulatory Compliance: Generators of this waste must comply with all applicable EPA regulations under the Resource Conservation and Recovery Act (RCRA).[5][12] Specific requirements can vary by state.[7]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe handling and disposal of this compound.

G This compound Disposal Workflow cluster_0 Initial Handling & Assessment cluster_1 Hazard Evaluation cluster_2 Action & Disposal start Receive or Use This compound check_date Check Container Dates (Received & Opened) start->check_date visual_insp Visually Inspect for Crystals, Cloudiness, or Stratification check_date->visual_insp crystals_found Crystals or Cloudiness Found? visual_insp->crystals_found peroxide_test Test for Peroxides (Strips or KI Method) peroxide_high Peroxides > 25 ppm? peroxide_test->peroxide_high crystals_found->peroxide_test No stop STOP! Do Not Move Container. Contact EHS Immediately. crystals_found->stop Yes use_chem Proceed with Use (Follow Safe Handling) peroxide_high->use_chem No dispose_waste Dispose as Hazardous Waste (EPA U042) peroxide_high->dispose_waste Yes collect_waste Collect in Labeled, Sealed Container use_chem->collect_waste Generates Waste dispose_waste->collect_waste contact_disposal Arrange Pickup by Certified Waste Disposal collect_waste->contact_disposal

Caption: Workflow for safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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2-Chloroethyl vinyl ether
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.